molecular formula C4H8OS B1345183 S-Ethyl ethanethioate CAS No. 625-60-5

S-Ethyl ethanethioate

カタログ番号: B1345183
CAS番号: 625-60-5
分子量: 104.17 g/mol
InChIキー: APTGPWJUOYMUCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl thioacetate is a volatile sulfur compound that is reported to occur in durian fruit and wine.>S-Ethyl thioacetate, also known as ethyl ethanethioate or fema 3282, belongs to the class of organic compounds known as thioesters. These are organic compounds containing an ester of thiocarboxylic acid, with the general structure RC(=S)XR' (R=H, alkyl, aryl;  R'=alkyl, aryl;  X=O, S). S-Ethyl thioacetate is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, S-ethyl thioacetate is primarily located in the cytoplasm. S-Ethyl thioacetate has a coffee, fruity, and garlic taste.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

S-ethyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-3-6-4(2)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTGPWJUOYMUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060807
Record name S-Ethyl thiolacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, clear liquid
Record name S-Ethyl thioacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031190
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1098/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in alcohol; miscible in diethyl ether
Record name Ethyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1098/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.979 (20°)
Record name Ethyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1098/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

625-60-5, 59094-77-8
Record name S-Ethyl thioacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Ethyl thiolacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethioic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059094778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethioic acid, S-ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name S-Ethyl thiolacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl ethanethioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-ethyl ethanethioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-ETHYL THIOLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E715F929W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name S-Ethyl thioacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031190
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to S-Ethyl Ethanethioate for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Reagent

S-Ethyl ethanethioate (CAS No. 625-60-5), also known as S-Ethyl thioacetate, is an organosulfur compound that serves as a pivotal intermediate and model compound in organic synthesis and biochemistry.[1][2] While structurally similar to its oxygen ester analog, ethyl acetate, the replacement of the ester oxygen with sulfur imparts unique chemical reactivity that is of significant interest to researchers in drug development and materials science.[3][4] Thioesters are more reactive than their ester counterparts towards nucleophiles, yet they exhibit greater stability against hydrolysis under neutral aqueous conditions.[3] This distinct reactivity profile makes them essential functional groups in numerous biological processes, most notably as derivatives of Coenzyme A (CoA), which are central to metabolism and the biosynthesis of fatty acids, steroids, and peptides.[4][5][6]

This guide provides an in-depth examination of this compound, moving beyond basic properties to explore its synthesis, reactivity, analytical characterization, and applications, with a focus on the causal mechanisms and practical considerations relevant to scientific professionals.

Core Identification and Physicochemical Properties

The fundamental identity of a compound is established by its unique identifiers and physical constants. This compound is a colorless liquid with a characteristic pungent, sulfury odor.[7][8]

Table 1: Chemical Identifiers and Names

Identifier Value Source
CAS Number 625-60-5 [1][2][8]
IUPAC Name This compound [1][9]
Synonyms S-Ethyl thioacetate, Ethyl thiolacetate, Ethanethioic acid, S-ethyl ester [1][8][9]
Molecular Formula C₄H₈OS [1][2]
Molecular Weight 104.17 g/mol [1][2][9]
InChIKey APTGPWJUOYMUCE-UHFFFAOYSA-N [1][10]

| SMILES | CCSC(=O)C |[2][9] |

Table 2: Physicochemical and Spectroscopic Data

Property Value Conditions Source
Appearance Colorless liquid Ambient [2][8]
Boiling Point 116 °C at 1 atm [8]
Density 0.979 g/mL at 25 °C [8]
Refractive Index 1.458 at 20 °C [8]
Flash Point 18.3 °C (65 °F) Closed Cup [7][8]
Solubility Insoluble in water; soluble in ethanol, diethyl ether - [2][9]
LogP 1.26 - [8]
Mass Spec (EI) Major Peaks (m/z): 43 (100%), 104 (45.5%), 45 (35.2%) 70 eV [9][10][11]
IR Absorption Strong C=O stretch ~1690 cm⁻¹ - [9]

| ¹H NMR (CDCl₃) | δ ~2.9 ppm (q, 2H, -S-CH₂ -CH₃), ~2.3 ppm (s, 3H, -CO-CH₃ ), ~1.2 ppm (t, 3H, -S-CH₂-CH₃ ) | - |[9] |

Synthesis and Purification: A Practical Workflow

The preparation of this compound is readily achievable in a standard laboratory setting. The most common methods involve the reaction of an acetylating agent with ethanethiol or its corresponding salt.[2][6] The choice of method often depends on the availability of starting materials and desired scale.

Synthesis via Thiolation of Acetyl Chloride

This method is a direct and efficient route utilizing the high reactivity of an acid chloride. The primary causality is the nucleophilic attack of the sulfur atom of ethanethiol on the electrophilic carbonyl carbon of acetyl chloride, followed by the elimination of hydrogen chloride.

Synthesis_Workflow Reactants Starting Materials AcetylChloride Acetyl Chloride (CH₃COCl) Ethanethiol Ethanethiol (C₂H₅SH) Base Base (e.g., Pyridine) (to neutralize HCl) Mixing Combine in Aprotic Solvent (e.g., Diethyl Ether) @ 0 °C AcetylChloride->Mixing Ethanethiol->Mixing Base->Mixing Reaction Stir at Room Temp (Exothermic Reaction) Mixing->Reaction Workup Aqueous Workup (Wash with H₂O, NaHCO₃, brine) Reaction->Workup Drying Dry over MgSO₄ Filter Workup->Drying Purification Fractional Distillation (Collect at 116 °C) Drying->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with ethanethiol (1.0 eq) and a suitable aprotic solvent (e.g., diethyl ether). Add a non-nucleophilic base like pyridine (1.1 eq) to act as a scavenger for the HCl byproduct.

  • Reaction: Cool the flask in an ice bath to 0 °C. Add acetyl chloride (1.05 eq) dropwise via the dropping funnel to control the exothermic reaction.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC or GC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution to remove excess acid, and finally with brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 116 °C.[8]

Chemical Reactivity and Mechanistic Insights

The utility of this compound in synthesis stems from the unique properties of the thioester bond.

The Thioester as an Acyl Transfer Agent

Thioesters are considered "high-energy" compounds relative to oxygen esters, meaning the hydrolysis of a thioester is more thermodynamically favorable.[4] This is due to the poorer resonance stabilization between the carbonyl group and the larger 3p orbitals of sulfur compared to the 2p orbitals of oxygen. This reduced delocalization makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

However, thioesters are kinetically stable in water at neutral pH, making them ideal for acyl transfer reactions in both biological and synthetic aqueous environments.[3] They react readily with soft nucleophiles like thiols and amines but are less reactive towards hard nucleophiles like water or alcohols under neutral conditions.[3] This selective reactivity is fundamental to their role in native chemical ligation for peptide synthesis and as biological acyl carriers.[5][6]

Nucleophilic_Acyl_Substitution Thioester This compound (R-CO-SEt) Tetrahedral Tetrahedral Intermediate [R-C(O⁻)(SEt)-Nu] Thioester->Tetrahedral 1. Attack on Carbonyl Carbon Nucleophile Nucleophile (Nu⁻) Nucleophile->Tetrahedral Product Acylated Product (R-CO-Nu) Tetrahedral->Product 2. Collapse of Intermediate LeavingGroup Leaving Group (EtS⁻) Tetrahedral->LeavingGroup 3. Elimination of Thiolate

Caption: Mechanism of nucleophilic acyl substitution on a thioester.

This reactivity makes this compound an excellent reagent for introducing an acetyl group (CH₃CO-). For instance, it can be used to acetylate amines to form amides, a key transformation in the synthesis of many pharmaceutical compounds.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its role as a synthetic intermediate is significant. The thioester functional group is present in a number of marketed drugs, and many more use thioester chemistry during their synthesis.[12]

  • Intermediate in Natural Product Synthesis: Thioesters are key intermediates in reactions like the Fukuyama reduction (conversion to aldehydes) and Fukuyama coupling (conversion to ketones), providing mild and selective routes to important functional groups.[12]

  • Building Block for Heterocycles: As a source of the acetyl group and a reactive thio-functionality, it can be a precursor for synthesizing sulfur-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.

  • Model for Biological Systems: this compound serves as a simple, stable, and commercially available model for studying the chemistry of more complex biological thioesters like Acetyl-CoA.[2] This allows researchers to investigate enzyme mechanisms or the fundamental reactivity of thioesters in controlled, non-biological settings.

  • Prebiotic Chemistry Research: Thioesters are hypothesized to be key intermediates in the prebiotic formation of peptides from amino acids on early Earth, making this compound a relevant compound for studies on the origins of life.[13]

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is critical for its use in exacting applications like drug development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for both identifying and quantifying the purity of this volatile compound.[14]

Typical GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a standard GC-MS system equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-15 °C/min to 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: The compound will elute at a characteristic retention time. The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 104 and a base peak corresponding to the acetyl cation [CH₃CO]⁺ at m/z 43.[9][11] Purity is determined by integrating the peak area relative to any impurities.

High-Performance Liquid Chromatography (HPLC)

For less volatile reaction mixtures or for monitoring reactions involving this compound, reversed-phase HPLC can be employed.[15] A C18 column with a mobile phase of acetonitrile and water is typically effective.[15]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

  • Hazards: It is a highly flammable liquid and vapor (H225).[8][16] It is also harmful if swallowed (H302), causes skin irritation (H315), and can cause serious eye damage (H318).[8][16] May cause respiratory irritation (H335).[2][9]

  • Handling Precautions:

    • Work only in a well-ventilated fume hood.[17][18]

    • Keep away from all sources of ignition, including heat, sparks, and open flames.[16][17]

    • Ground and bond containers when transferring material to prevent static discharge.[17][18]

    • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[16]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[16][17]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.[17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[17][18]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[17]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[16][17][18]

References

A Comprehensive Technical Guide to the Synthesis of S-Ethyl Ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Chemical Researchers and Drug Development Professionals

This guide provides a detailed exploration of the synthesis of S-ethyl ethanethioate, a prominent thioester, from the reaction of acetyl chloride and ethyl mercaptan. Thioesters are a critical class of organosulfur compounds, distinguished by a carbonyl group bonded to a sulfur atom. They are integral to numerous biological processes, including the biosynthesis of fatty acids and steroids, and serve as versatile intermediates in organic synthesis.[1][2] The specific reaction between acetyl chloride, a highly reactive acyl chloride, and ethyl mercaptan, a thiol, offers a direct and efficient route to this important molecule.

Section 1: Foundational Principles and Reaction Mechanism

The synthesis of this compound from acetyl chloride and ethyl mercaptan proceeds via a nucleophilic acyl substitution reaction. This mechanism is a cornerstone of organic chemistry and understanding its nuances is paramount for optimizing reaction conditions and ensuring product purity.

The Nature of the Reactants
  • Acetyl Chloride (CH₃COCl): As an acyl chloride, acetyl chloride is characterized by a highly electrophilic carbonyl carbon. The strong electron-withdrawing effects of both the oxygen and chlorine atoms create a significant partial positive charge on the carbon, making it an excellent target for nucleophilic attack.[3] The planar geometry around the carbonyl carbon also allows for accessible attack by nucleophiles from above or below the molecular plane.[3]

  • Ethyl Mercaptan (CH₃CH₂SH): Also known as ethanethiol, this compound is a potent nucleophile due to the lone pairs of electrons on the sulfur atom. Thiols are generally more nucleophilic than their alcohol counterparts in polar protic solvents, a factor that drives the efficiency of this synthesis.

The Nucleophilic Addition-Elimination Mechanism

The reaction proceeds through a well-established two-stage mechanism: nucleophilic addition followed by elimination.[3][4][5]

  • Addition Stage: The reaction is initiated by the nucleophilic attack of the sulfur atom of ethyl mercaptan on the electrophilic carbonyl carbon of acetyl chloride.[5] This leads to the formation of a tetrahedral intermediate where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge.[3][4]

  • Elimination Stage: The tetrahedral intermediate is transient. The carbon-oxygen double bond reforms, and in doing so, the chloride ion, being a good leaving group, is expelled.[3][4] A final deprotonation step, often facilitated by a base or another molecule of the thiol, removes the proton from the sulfur atom, yielding the stable this compound and hydrogen chloride as a byproduct.[4]

digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10]; Figure 1: Nucleophilic Addition-Elimination Mechanism.

Section 2: Experimental Protocol and Optimization

The following protocol provides a robust method for the laboratory-scale synthesis of this compound. Adherence to safety protocols is critical due to the hazardous nature of the reactants.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
Acetyl ChlorideCH₃COCl78.507.85 g (0.1 mol)≥99%
Ethyl MercaptanCH₃CH₂SH62.136.83 g (0.11 mol)≥98%
Pyridine (optional)C₅H₅N79.108.7 g (0.11 mol)Anhydrous
Diethyl Ether(C₂H₅)₂O74.12200 mLAnhydrous
Saturated NaHCO₃--100 mL-
Anhydrous MgSO₄MgSO₄120.37~10 g-
Safety Precautions: A Self-Validating System

Hazard Analysis:

  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water to produce toxic hydrogen chloride gas. Causes severe skin burns and eye damage.

  • Ethyl Mercaptan: Extremely flammable liquid and vapor with a powerful and unpleasant stench.[6] Harmful if swallowed or inhaled and may cause an allergic skin reaction.[7]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Diethyl Ether: Extremely flammable. May form explosive peroxides.

Mandatory Safety Procedures:

  • All manipulations must be performed in a well-ventilated chemical fume hood.[8][9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles.[6]

  • Ensure all glassware is dry to prevent the violent reaction of acetyl chloride with water.

  • Ground and bond all containers when transferring flammable liquids to prevent static discharge.[6][10]

  • Have a Class B fire extinguisher and a spill kit readily available.

Step-by-Step Synthesis Protocol
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (containing calcium chloride).

  • Reagent Preparation: In the fume hood, dissolve ethyl mercaptan (6.83 g, 0.11 mol) in 100 mL of anhydrous diethyl ether in the reaction flask. If using a base, add pyridine (8.7 g, 0.11 mol) to this solution. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Acetyl Chloride: Dissolve acetyl chloride (7.85 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel. Add the acetyl chloride solution dropwise to the stirred ethyl mercaptan solution over a period of 30-45 minutes, maintaining the reaction temperature below 10 °C. The formation of hydrogen chloride gas will be observed (or a precipitate of pyridinium hydrochloride if pyridine is used).

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 5% HCl (if pyridine was used), 50 mL of saturated sodium bicarbonate solution (caution: gas evolution), and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether solvent using a rotary evaporator.

  • Final Purification: The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 116 °C.[11][12]

digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [color="#4285F4", fontcolor="#202124"]; Figure 2: Experimental Synthesis Workflow.

Section 3: Characterization and Analysis

Proper characterization of the synthesized this compound is essential to confirm its identity and purity.

Physical Properties
PropertyValue
Molecular Formula C₄H₈OS[13]
Molecular Weight 104.17 g/mol [14]
Appearance Colorless liquid[11]
Boiling Point 116 °C[12]
Density 0.979 g/mL at 25 °C[12]
Refractive Index n20/D 1.458[12]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. Expected chemical shifts (in ppm) are:

    • Triplet at ~1.2 ppm (3H, -CH₃ of ethyl group)

    • Quartet at ~2.9 ppm (2H, -SCH₂- of ethyl group)

    • Singlet at ~2.3 ppm (3H, -COCH₃ of acetyl group)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule.[15]

  • IR (Infrared) Spectroscopy: The IR spectrum is a key tool for identifying the functional groups present. The most characteristic absorption will be the strong carbonyl (C=O) stretch of the thioester, typically appearing around 1690-1715 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 104.[16][17] A prominent base peak is expected at m/z = 43, corresponding to the [CH₃CO]⁺ acylium ion.[14][16]

  • Gas Chromatography (GC): GC can be used to assess the purity of the distilled product. A single major peak indicates a high degree of purity.

Section 4: Conclusion and Future Perspectives

The synthesis of this compound from acetyl chloride and ethyl mercaptan is a classic and efficient example of nucleophilic acyl substitution. This guide has detailed the underlying mechanistic principles, provided a comprehensive and safety-conscious experimental protocol, and outlined the necessary analytical techniques for product characterization. The reliability of this reaction makes it a valuable tool for researchers in both academic and industrial settings.

Future work in this area could focus on the development of more environmentally benign catalytic systems, potentially using solid-supported catalysts to simplify purification and minimize waste.[18] Furthermore, exploring the use of less hazardous acylating agents could enhance the overall safety profile of thioester synthesis. The principles and techniques outlined herein provide a solid foundation for such future investigations in the ever-evolving field of organic synthesis.

References

A Spectroscopic Guide to S-Ethyl Ethanethioate: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data of S-Ethyl ethanethioate (CAS 625-60-5), a key sulfur-containing organic compound.[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By delving into the principles behind the data acquisition and the nuances of spectral interpretation, this guide serves as a practical reference for the characterization of this compound and related thioester compounds.

Introduction: The Significance of Spectroscopic Characterization

This compound, also known as S-Ethyl thioacetate, is a thioester with the chemical formula C₄H₈OS.[2][3] Its distinct organoleptic properties, described as sulfurous with fruity and onion-like notes, have led to its use as a flavoring agent. Beyond its sensory characteristics, the thioester functional group is of significant interest in organic synthesis and biochemistry. Accurate and unambiguous characterization of such molecules is paramount for quality control, reaction monitoring, and understanding their biological activity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, offering not just the data itself, but the scientific rationale behind its interpretation.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can deduce the connectivity of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6 mL of a deuterated solvent.[4] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The residual proton signal of the solvent can be used for spectral referencing.

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[4]

Data Acquisition:

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time or a greater number of scans is usually required.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.3Singlet3HCH₃-C=O
~2.9Quartet2HS-CH₂-CH₃
~1.2Triplet3HS-CH₂-CH₃

Interpretation:

  • δ ~2.3 (s, 3H): The singlet at approximately 2.3 ppm corresponds to the three protons of the acetyl methyl group (CH₃-C=O). It appears as a singlet because there are no adjacent protons to cause spin-spin coupling.

  • δ ~2.9 (q, 2H): The quartet at around 2.9 ppm is assigned to the two methylene protons (S-CH₂-CH₃). The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The downfield shift compared to a typical alkane is due to the deshielding effect of the adjacent sulfur atom.

  • δ ~1.2 (t, 3H): The triplet at approximately 1.2 ppm is attributed to the three methyl protons of the ethyl group (S-CH₂-CH₃). This signal is split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).

G cluster_structure This compound Structure cluster_spectrum ¹H NMR Spectrum CH3(a)-C(=O)-S-CH2(b)-CH3(c) CH3(a)-C(=O)-S-CH2(b)-CH3(c) δ ~2.3 (s, 3H) δ ~2.3 (s, 3H) Protons (a) Protons (a) δ ~2.3 (s, 3H)->Protons (a) Protons (a)->CH3(a)-C(=O)-S-CH2(b)-CH3(c) No adjacent H δ ~2.9 (q, 2H) δ ~2.9 (q, 2H) Protons (b) Protons (b) δ ~2.9 (q, 2H)->Protons (b) Protons (b)->CH3(a)-C(=O)-S-CH2(b)-CH3(c) Adjacent to CH3 (c) n+1 = 4 (Quartet) δ ~1.2 (t, 3H) δ ~1.2 (t, 3H) Protons (c) Protons (c) δ ~1.2 (t, 3H)->Protons (c) Protons (c)->CH3(a)-C(=O)-S-CH2(b)-CH3(c) Adjacent to CH2 (b) n+1 = 3 (Triplet)

Caption: ¹H NMR spectral correlation for this compound.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will display four signals, one for each of the four unique carbon atoms.

Chemical Shift (δ) ppmAssignment
~195C=O
~30CH₃-C=O
~23S-CH₂-CH₃
~15S-CH₂-CH₃

Interpretation:

  • δ ~195: The most downfield signal is characteristic of a carbonyl carbon in a thioester. The electronegativity of the oxygen and sulfur atoms causes significant deshielding.

  • δ ~30: This peak corresponds to the methyl carbon of the acetyl group (CH₃-C=O).

  • δ ~23: This signal is assigned to the methylene carbon of the ethyl group (S-CH₂-CH₃). It is shifted downfield due to the attachment to the sulfur atom.

  • δ ~15: The most upfield signal is attributed to the terminal methyl carbon of the ethyl group (S-CH₂-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: Acquiring an FT-IR Spectrum

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (for a liquid sample):

  • Neat Liquid Film: The simplest method for a pure liquid is to place a drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]

  • Attenuated Total Reflectance (ATR): Alternatively, a drop of the liquid can be placed directly onto the crystal of an ATR accessory. This technique requires minimal sample preparation.[6]

Data Acquisition:

  • Acquire a background spectrum of the empty salt plates or the clean ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

  • Place the prepared sample in the IR beam path.

  • Acquire the sample spectrum. Co-adding multiple scans will improve the signal-to-noise ratio.

  • The final spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2970-2850Medium-StrongC-H (sp³) stretching
~1690StrongC=O (Thioester carbonyl) stretching
~1450 & ~1375MediumC-H bending
~1100MediumC-S stretching

Interpretation:

  • ~2970-2850 cm⁻¹: These absorptions are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.

  • ~1690 cm⁻¹: This very strong and sharp absorption is the most diagnostic peak in the spectrum and is indicative of the C=O stretching vibration of the thioester functional group. Compared to a regular ester (~1735 cm⁻¹), the carbonyl absorption of a thioester is at a lower frequency due to the reduced resonance stabilization of the C=O bond, which gives it more single-bond character.

  • ~1450 & ~1375 cm⁻¹: These bands arise from the bending vibrations (scissoring and rocking) of the C-H bonds in the alkyl groups.

  • ~1100 cm⁻¹: This absorption is in the region expected for C-S stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern can be used to elucidate the molecular structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source. This is often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

  • Sample Introduction: A small amount of this compound is introduced into the ion source, typically after separation by GC. The sample must be volatile and thermally stable.[7]

  • Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8][9] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound (Molecular Weight: 104.17 g/mol ) shows several key fragments.[2]

m/zRelative IntensityProposed Fragment
104Moderate[CH₃COSCH₂CH₃]⁺• (Molecular Ion)
75Low[CH₃CO-S]⁺
61Low[CH₂CH₂S]⁺•
43High (Base Peak)[CH₃CO]⁺ (Acylium ion)
29Moderate[CH₂CH₃]⁺

Interpretation of Fragmentation:

The fragmentation of this compound is driven by the stability of the resulting carbocations and radical species.

  • m/z 104 (Molecular Ion): The peak at m/z 104 corresponds to the intact molecular ion, [C₄H₈OS]⁺•.

  • m/z 75: This fragment likely arises from the loss of an ethyl radical (•CH₂CH₃) from the molecular ion.

  • m/z 61: This peak can be attributed to the loss of an acetyl radical (CH₃CO•) from the molecular ion.

  • m/z 43 (Base Peak): The most abundant fragment is the acylium ion, [CH₃CO]⁺. This is a very stable carbocation due to resonance and is a characteristic fragment for compounds containing an acetyl group. Its high intensity makes it the base peak in the spectrum.

  • m/z 29: This peak corresponds to the ethyl cation, [CH₂CH₃]⁺, formed by cleavage of the S-C bond.

G cluster_frags Major Fragments M [CH₃COSCH₂CH₃]⁺• m/z = 104 F1 [CH₃CO]⁺ m/z = 43 (Base Peak) M->F1 - •SCH₂CH₃ F2 [CH₂CH₃]⁺ m/z = 29 M->F2 - •SCOCH₃ F3 [CH₃COS]⁺ m/z = 75 M->F3 - •CH₂CH₃ F4 [SCH₂CH₃]• m/z = 61 M->F4 - •COCH₃

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide demonstrates the synergistic power of NMR, IR, and Mass Spectrometry in molecular characterization. Each technique provides a unique piece of the structural puzzle: ¹H and ¹³C NMR elucidate the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. The data and interpretations provided herein serve as a robust reference for scientists and researchers, facilitating the confident identification and analysis of this compound in various applications.

References

An In-depth Technical Guide to S-Ethyl Ethanethioate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of S-ethyl ethanethioate, a thioester of significant interest in various scientific domains. From its fundamental chemical identity to its practical applications, this document is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively understand and utilize this compound.

Chemical Identity: Nomenclature and Structure

The unambiguous identification of a chemical compound is paramount for scientific discourse and reproducibility. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1][2]

This name is derived from its structure as the S-ethyl ester of ethanethioic acid. The "S" indicates that the ethyl group is attached to the sulfur atom.

Synonyms: The compound is also widely known by several synonyms, which are frequently encountered in literature and commercial listings. These include:

  • S-Ethyl thioacetate[1][3][4]

  • S-Ethyl thiolacetate[1][3]

  • Ethyl thiolacetate[1][3][5]

  • Ethanethioic acid, S-ethyl ester[1][5][6]

  • Acetic acid, thio-, S-ethyl ester[1][5][6]

  • 1-(ethylsulfanyl)ethan-1-one[1][3]

Chemical Structure: The molecular formula of this compound is C4H8OS[1][2]. Its structure consists of an acetyl group (CH3C(=O)) bonded to a sulfur atom, which is in turn bonded to an ethyl group (CH2CH3).

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is crucial for its handling, application, and analysis.

PropertyValueSource(s)
Molecular Weight 104.17 g/mol [1][2][5]
Appearance Colorless to light yellow clear liquid[1][7]
Odor Alliaceous, coffee-like[7]
Density 0.979 g/mL at 25 °C[7]
Boiling Point 116-117 °C[4][7]
Refractive Index 1.456-1.468 at 20 °C[1][2]
Solubility Insoluble in water; soluble in alcohol and diethyl ether[1]
CAS Number 625-60-5[1][2][3]
PubChem CID 61171[1][2]

Synthesis and Reactivity

This compound is typically synthesized through well-established organic chemistry protocols. The most common laboratory and industrial preparation involves the reaction of an acetylating agent with ethanethiol or its corresponding thiolate.

Primary Synthesis Route:

A prevalent method for the synthesis of this compound is the reaction of acetyl chloride with ethanethiol[2][8]. This reaction is a nucleophilic acyl substitution where the sulfur of the thiol attacks the electrophilic carbonyl carbon of the acetyl chloride, leading to the displacement of the chloride leaving group.

G cluster_reactants Reactants cluster_products Products Acetyl Chloride Acetyl Chloride Ethanethiol Ethanethiol This compound This compound Hydrogen Chloride HCl

Caption: Synthesis of this compound from Acetyl Chloride and Ethanethiol

An alternative, related synthesis involves the alkylation of a thioacetate salt, such as potassium thioacetate, with an ethylating agent like ethyl bromide[2].

Reactivity Profile:

Thioesters, such as this compound, are important intermediates in organic synthesis. They are more reactive towards nucleophiles than their corresponding oxygen esters due to the better leaving group ability of the thiolate. This enhanced reactivity makes them valuable acylating agents. The C-S bond in thioesters is also susceptible to cleavage under various conditions, which is a key aspect of their utility in synthetic chemistry.

Applications in Research and Industry

This compound finds applications in diverse fields, primarily owing to its characteristic aroma and its chemical reactivity.

Flavor and Fragrance Industry:

This compound is recognized as a flavoring agent and is used in the food industry to impart specific taste and aroma profiles.[4][8] It is a volatile sulfur compound that has been identified in natural products such as durian fruit and wine.[7] Its organoleptic properties are described as sulfury, fruity, with notes of onion, garlic, and coffee.[7]

Organic Synthesis:

In the realm of organic synthesis, this compound serves as a source of the ethanethiolate nucleophile and as an acetylating agent. Its reactivity can be harnessed to introduce the acetylthio group (-SAc) into molecules, which can then be further manipulated. This is particularly relevant in the synthesis of more complex sulfur-containing compounds.

Potential Relevance in Drug Development:

While direct applications in drug development are not extensively documented, the thioester functionality is a critical component of many biologically active molecules, most notably Acetyl-CoA. The study of simple thioesters like this compound can provide valuable insights into the reactivity and biological roles of more complex thioesters. Furthermore, its use as a synthetic building block could be relevant in the preparation of novel pharmaceutical compounds containing sulfur.

Spectroscopic and Analytical Data

The characterization of this compound relies on standard spectroscopic techniques.

Mass Spectrometry: The electron ionization mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification.[1][9]

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is a key diagnostic peak for this functional group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[1][10] It can cause skin and eye irritation and may be harmful if swallowed.[1][10]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

It is imperative to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

This compound is a well-characterized thioester with a firm standing in both academic research and industrial applications. Its straightforward synthesis, distinct organoleptic properties, and versatile reactivity make it a compound of ongoing interest. For researchers and professionals in drug development, a solid understanding of its fundamental properties and chemical behavior is essential for its effective and safe utilization in the laboratory and beyond.

References

Physical properties of S-Ethyl ethanethioate: boiling point, density

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of S-Ethyl Ethanethioate: Boiling Point and Density

For researchers, scientists, and drug development professionals, a precise understanding of the physical properties of chemical compounds is fundamental to experimental design, process development, and ensuring the quality and consistency of results. This compound (CAS 625-60-5), a key sulfur-containing organic compound, is utilized in various chemical syntheses and has applications in the flavor and fragrance industry[1][2]. This technical guide provides a focused examination of two of its critical physical properties: boiling point and density.

Core Physical Properties of this compound

This compound, also known as S-Ethyl thioacetate, is a colorless to pale yellow liquid with a characteristic alliaceous or coffee-like odor[2]. A comprehensive review of reliable chemical data sources provides the following values for its boiling point and density.

Physical PropertyValueConditionsSource(s)
Boiling Point 116 °Cat 760 mmHg (lit.)[2][3]
116.4 °Cat 760 mmHg[4]
117 °C(lit.)[3]
Density 0.979 g/mLat 25 °C (lit.)[2][3]
0.98 g/mLNot specified[4]
0.979 g/mLat 20 °C[5]

Note: "lit." refers to values cited from scientific literature.

Experimental Determination of Physical Properties

The accurate determination of boiling point and density is crucial for the verification of substance purity and for various calculations in experimental and industrial processes. The following section outlines authoritative and validated protocols for these measurements.

Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a convenient and widely accepted technique for determining the boiling point of a small quantity of liquid[6][7]. The principle behind this method is the observation of the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Experimental Protocol:

  • Sample Preparation: A small glass test tube (Durham tube) is filled to approximately half its volume with this compound. A capillary tube, sealed at one end, is then inverted and placed into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: The test tube is securely attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: The thermometer and test tube assembly are placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the sample is fully immersed. The side arm of the Thiele tube is then gently and uniformly heated with a Bunsen burner or a suitable heating mantle[6][7].

  • Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Heating should continue until a continuous and rapid stream of bubbles is observed.

  • Boiling Point Reading: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube[6][7]. This indicates that the vapor pressure of the sample is equal to the external pressure.

  • Record Barometric Pressure: It is critical to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Causality in Experimental Choices: The use of an inverted capillary tube provides a nucleation site for boiling, preventing superheating and ensuring a smooth and accurate determination. The unique design of the Thiele tube facilitates uniform heating of the oil through convection currents, which is essential for a precise measurement.

Density Determination

The density of a liquid is its mass per unit volume. For a compound like this compound, this can be accurately determined using a pycnometer or, more simply, with a calibrated micropipette and a high-precision analytical balance.

Experimental Protocol:

  • Temperature Equilibration: Allow the sample of this compound to equilibrate to a specific, constant temperature (e.g., 20°C or 25°C) in a temperature-controlled water bath. This is crucial as density is temperature-dependent.

  • Mass of Empty Vial: Accurately weigh a clean, dry vial on an analytical balance and record the mass.

  • Volume Dispensing: Using a calibrated micropipette, carefully dispense a precise volume of the temperature-equilibrated this compound (e.g., 1.000 mL) into the pre-weighed vial.

  • Mass of Vial with Sample: Immediately weigh the vial containing the this compound and record the mass.

  • Calculation: The density is calculated using the following formula: Density = (Mass of Vial with Sample - Mass of Empty Vial) / Volume of Sample

  • Repeatability: For enhanced accuracy and to ensure the trustworthiness of the result, this procedure should be repeated at least three times, and the average density should be reported.

Self-Validating System: The use of a calibrated micropipette ensures the accuracy of the dispensed volume. The precision of the analytical balance provides confidence in the mass measurement. Repeating the measurement and obtaining consistent results validates the experimental technique and the final reported density.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the experimental determination of the boiling point and density of this compound.

G cluster_0 Physical Property Determination of this compound cluster_bp cluster_density start Start prep_sample Prepare this compound Sample start->prep_sample bp_path Boiling Point Determination prep_sample->bp_path density_path Density Determination prep_sample->density_path thiele_setup Assemble Thiele Tube Apparatus bp_path->thiele_setup heat_observe Heat and Observe Bubble Stream thiele_setup->heat_observe record_bp Record Boiling Point Temperature heat_observe->record_bp end End record_bp->end temp_equil Equilibrate Sample Temperature density_path->temp_equil weigh_dispense Weigh and Dispense Precise Volume temp_equil->weigh_dispense calculate_density Calculate Density (Mass/Volume) weigh_dispense->calculate_density calculate_density->end

References

An In-Depth Technical Guide to the Thermochemistry and Enthalpy of Formation of S-Ethyl Ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of S-ethyl ethanethioate, with a primary focus on its standard enthalpy of formation. This compound, a key thioester, plays a significant role in various chemical and biological processes, making a thorough understanding of its energetic landscape crucial for researchers in drug development and other scientific fields. This document delineates both the experimental and computational methodologies for determining the enthalpy of formation, offering field-proven insights into the causality behind experimental choices and the robustness of computational predictions. By integrating detailed protocols, data analysis, and theoretical principles, this guide serves as an authoritative resource for accurately characterizing the thermochemistry of this important molecule.

Introduction: The Significance of this compound in Scientific Research

This compound (CH₃COSC₂H₅), also known as S-ethyl thioacetate, is a prominent member of the thioester family of organic compounds.[1][2][3][4][5] Thioesters are characterized by the functional group R-S-CO-R' and are distinguished from their oxygen-containing ester counterparts by the presence of a sulfur atom in place of the ester oxygen. This substitution imparts unique chemical reactivity to the thioester bond, rendering it a "high-energy" bond pivotal in numerous biochemical reactions, most notably in the form of acetyl-CoA.

A fundamental understanding of the thermochemistry of this compound, particularly its standard enthalpy of formation (ΔfH°), is indispensable for a multitude of applications. In the realm of drug development, knowledge of the energetic properties of molecules is critical for predicting their stability, reactivity, and potential metabolic pathways. For researchers in physical organic chemistry and chemical engineering, accurate thermochemical data is essential for process design, safety assessments, and the development of quantitative structure-activity relationships (QSAR).

This guide is structured to provide a holistic understanding of the determination of the enthalpy of formation of this compound. It delves into the gold-standard experimental technique of rotating-bomb calorimetry, mandated by the presence of sulfur, and explores the power of high-level quantum chemical calculations as a predictive and complementary tool.

Experimental Determination of the Enthalpy of Formation: The Rigor of Rotating-Bomb Calorimetry

The experimental determination of the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation is derived, for sulfur-containing organic compounds necessitates a specialized technique known as rotating-bomb calorimetry.

The Rationale for a Rotating Bomb

Conventional static-bomb calorimetry, while suitable for many organic compounds, is inadequate for substances containing sulfur.[6] During combustion, sulfur is oxidized to a mixture of sulfur dioxide (SO₂) and sulfur trioxide (SO₃). In the presence of water within the bomb, these oxides form sulfurous and sulfuric acids. To ensure a well-defined and thermodynamically reproducible final state, it is imperative that all the sulfur is converted to a uniform solution of sulfuric acid (H₂SO₄) of a known concentration. A rotating bomb facilitates this by thoroughly mixing the bomb's contents post-combustion, ensuring that all combustion products come into contact with the aqueous phase and that a complete and uniform solution is achieved.

Experimental Protocol: A Step-by-Step Guide to Rotating-Bomb Calorimetry

The following protocol is a detailed, self-validating methodology for the determination of the enthalpy of combustion of a liquid organosulfur compound like this compound.

2.2.1. Materials and Apparatus

  • This compound: High purity (>99.5%), with purity confirmed by gas chromatography-mass spectrometry (GC-MS).

  • Benzoic Acid: NIST-certified standard reference material for calibration.

  • High-Purity Oxygen: For combustion.

  • Distilled and Deionized Water: For use in the bomb and calorimeter.

  • Rotating-Bomb Calorimeter: A complete system including the bomb, bucket, jacket, firing unit, and temperature measurement system (e.g., platinum resistance thermometer).

  • Pellet Press: For preparing benzoic acid pellets.

  • Analytical Balance: With a precision of at least 0.01 mg.

  • Ignition Wire: Platinum or a base metal wire with a known heat of combustion.

2.2.2. Workflow Diagram

G cluster_prep Preparation cluster_combustion Combustion cluster_analysis Analysis Calibrate Calorimeter Calibration (Benzoic Acid) BombAssembly Bomb Assembly and Pressurization Calibrate->BombAssembly SamplePrep Sample Preparation (this compound) SamplePrep->BombAssembly Combustion Ignition and Combustion BombAssembly->Combustion Rotation Post-Combustion Rotation Combustion->Rotation Temp Temperature Data Acquisition Rotation->Temp Washings Analysis of Bomb Washings Rotation->Washings Calc Calculation of ΔcH° and ΔfH° Temp->Calc Washings->Calc G cluster_calc Calculation cluster_analysis Analysis GeomOpt Geometry Optimization Freq Frequency Calculation GeomOpt->Freq Energy Single-Point Energy (High-Level Method) Freq->Energy ZPE Zero-Point Energy Correction Energy->ZPE Atomization Atomization Energy Calculation ZPE->Atomization Enthalpy Enthalpy of Formation Derivation Atomization->Enthalpy

References

Foreword: Bridging Theory and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Calculation of S-Ethyl Ethanethioate

In the landscape of modern drug development, the intricate dance of molecular interactions governs efficacy, selectivity, and safety. Thioesters, such as this compound, represent a critical class of organosulfur compounds.[1] Their unique reactivity profile, distinct from their oxoester counterparts, makes them compelling subjects for both mechanistic studies and as intermediates in pharmaceutical synthesis.[2] Understanding the fundamental electronic structure, conformational landscape, and vibrational properties of these molecules is paramount. This is where the power of in silico investigation, specifically quantum chemical calculations, comes to the forefront.

This guide is designed for researchers, computational chemists, and drug development professionals who seek to leverage theoretical chemistry to gain a deeper understanding of thioester behavior. We will move beyond a simple recitation of methods to provide a field-proven, logical framework for the computational analysis of this compound. Every choice, from the level of theory to the basis set, is explained and justified, ensuring a self-validating and reproducible workflow.

This compound: A Molecule of Interest

This compound (C₄H₈OS) is a thiocarboxylic ester that serves as a valuable model system for more complex biological thioesters, like Acetyl-CoA.[1][3] Its structure, while seemingly simple, possesses conformational flexibility that significantly influences its reactivity and spectroscopic signature.

PropertyValueSource
CAS Number 625-60-5[4]
Molecular Formula C₄H₈OS[5]
Molecular Weight 104.17 g/mol [5]
IUPAC Name This compound[1]
Boiling Point 116 °C[6]
Density 0.979 g/mL at 25 °C[6]

A critical aspect of this compound's structure is the rotational freedom around the C(O)-S and S-C₂H₅ bonds. This leads to the existence of multiple conformers. Experimental and theoretical studies have identified two primary stable conformations: an anti,anti (Cs symmetry) and an anti,gauche (C1 symmetry) form.[3] Our computational approach must be robust enough to identify these and accurately predict their relative energies.

The Computational Gauntlet: A Validated Workflow

The following protocol outlines a rigorous and validated workflow for the quantum chemical characterization of S--Ethyl ethanethioate. The causality behind each step is explained to provide a deeper understanding of the process.

G cluster_prep Step 1: Pre-computation cluster_quantum Step 2: Quantum Mechanics Calculation cluster_analysis Step 3: Post-computation Analysis a Initial Structure Generation (2D Sketch or SMILES) b Conformational Search (Molecular Mechanics) a->b Initial Geometries c Geometry Optimization (e.g., DFT: B3LYP/aug-cc-pVTZ) b->c Candidate Conformers d Frequency Analysis (Verify Minima & Obtain ZPE) c->d Optimized Structure e Single-Point Energy Calculation (Higher Level of Theory - Optional) c->e Optimized Geometry h Electronic Properties (HOMO-LUMO, Charges) c->h f Structural Analysis (Bond Lengths, Angles) d->f Final Geometry g Vibrational Spectra Simulation (Compare with Experiment) d->g Vibrational Modes e->h Refined Wavefunction

Caption: A validated workflow for quantum chemical calculations.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for execution using a standard quantum chemistry software package such as Gaussian, Q-Chem, or GAMESS.[7][8]

I. Initial Structure and Conformational Analysis:

  • Generate Initial 3D Structure: Begin by sketching the 2D structure of this compound or using its SMILES string (CCSC(=O)C) to generate an initial 3D coordinate file.[1]

  • Perform a Conformational Search: Due to the rotational flexibility, a preliminary conformational search using a less computationally expensive method like molecular mechanics (e.g., MMFF94) is highly recommended. This step identifies a set of low-energy candidate structures for higher-level calculations.

II. Geometry Optimization and Frequency Analysis:

  • Select Level of Theory and Basis Set:

    • Methodology: Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for systems of this size.[9] The B3LYP functional is a well-vetted hybrid functional suitable for organic molecules.

    • Basis Set: For sulfur-containing molecules, the choice of basis set is critical. Pople-style basis sets like 6-31G(d) can be a starting point, but for higher accuracy, Dunning's correlation-consistent basis sets are superior.[10][11] We recommend the aug-cc-pVTZ basis set. The 'aug' prefix indicates the addition of diffuse functions, which are essential for accurately describing lone pairs and potential weak interactions. The triple-zeta quality ('TZ') with polarization functions provides the necessary flexibility for the valence electrons, especially on the sulfur atom.[12][13]

  • Perform Geometry Optimization: For each candidate conformer from the initial search, perform a full geometry optimization at the B3LYP/aug-cc-pVTZ level of theory. This process systematically alters the molecular geometry to find the point of minimum energy on the potential energy surface.

  • Execute Vibrational Frequency Calculation: Following each successful optimization, perform a frequency calculation at the same level of theory. This is a non-negotiable step for two reasons:

    • Verification of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer) and not a transition state.

    • Thermodynamic Data: The calculation yields the zero-point vibrational energy (ZPVE), thermal corrections, and the simulated infrared (IR) and Raman spectra.

III. Electronic Property Calculation:

  • Analyze the Optimized Wavefunction: From the output of the geometry optimization and frequency calculations, key electronic properties can be extracted.

  • Key Properties:

    • Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a crucial indicator of chemical reactivity and electronic stability.[14]

    • Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) charges to understand the charge distribution across the molecule, particularly at the carbonyl carbon, sulfur, and oxygen atoms.

    • Dipole Moment: The calculated dipole moment provides insight into the molecule's overall polarity.

Results and Scientific Discussion

Following the outlined protocol allows for a comprehensive characterization of this compound's structural and electronic properties.

Conformational Landscape

The calculations will confirm the existence of the two lowest energy conformers: anti,anti (Cs) and anti,gauche (C1).[3] The relative energy difference between these conformers, after ZPVE correction, will be small, indicating that both are likely populated at room temperature.

ConformerSymmetryRelative Energy (ZPVE Corrected)Key Dihedral Angles (°)
anti,antiCₛ0.00 kcal/mol (Reference)C-C-S-C ≈ 180, C-S-C-C ≈ 180
anti,gaucheC₁~0.5 - 1.0 kcal/molC-C-S-C ≈ 180, C-S-C-C ≈ ±80

Note: Exact energy values are dependent on the specific computational software and version.

Caption: The lowest energy anti,anti conformer of this compound.

Vibrational Analysis: A Bridge to Experiment

A key validation of any computational model is its ability to reproduce experimental data. The calculated vibrational frequencies can be directly compared to experimental IR and Raman spectra.[3] A systematic overestimation of frequencies is common for DFT calculations, and scaling factors can be applied for more precise comparisons. The primary value lies in the correct prediction of the pattern and relative intensities of the absorption bands.

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/aug-cc-pVTZ)Experimental Frequency (cm⁻¹)Assignment
C=O Stretch~1700-1720~1690Carbonyl group
C-S Stretch~650-700~680Thioester linkage
C-C Stretch~900-1100~950-1050Alkyl backbone
C-H Stretch~2900-3100~2900-3000Methyl/Ethyl groups

Note: Calculated frequencies are unscaled. Experimental data sourced from literature.[3]

Electronic Structure: Reactivity Insights

The electronic properties derived from the calculations provide a quantum-level explanation for the chemical behavior of thioesters.

  • HOMO-LUMO Gap: The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's electronic excitability and kinetic stability. A smaller gap suggests higher reactivity.

  • Molecular Orbitals: Visualization of the HOMO often shows significant electron density on the sulfur atom's lone pairs, while the LUMO is typically a π* orbital localized on the C=O bond. This distribution is consistent with the known nucleophilic character of the sulfur and the electrophilic nature of the carbonyl carbon, which is central to the acyl-transfer reactivity of thioesters.[2][15]

Conclusion: From Calculation to Chemical Insight

This guide has presented a robust, scientifically grounded framework for the quantum chemical calculation of this compound. By adhering to this protocol, researchers can reliably determine the molecule's conformational preferences, vibrational spectra, and electronic structure. These computational results are not merely theoretical curiosities; they provide actionable insights for drug development professionals. They can inform synthetic strategies, help interpret experimental spectroscopic data, and provide parameters for larger-scale simulations such as molecular docking or quantitative structure-activity relationship (QSAR) studies. The fusion of high-level computational chemistry with experimental investigation is a powerful paradigm for accelerating the discovery of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of S-Ethyl Ethanethioate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthetic utility of S-Ethyl ethanethioate. Moving beyond a simple reagent overview, this document elucidates the mechanistic rationale behind its application in key organic transformations and furnishes detailed, field-proven protocols for its effective use. The content herein is structured to empower synthetic chemists with the knowledge to strategically implement this compound in their synthetic endeavors, from routine acylations to complex, palladium-catalyzed cross-coupling reactions.

Introduction: Unveiling the Synthetic Potential of this compound

This compound, a readily available and stable thioester, has emerged as a versatile and powerful tool in the arsenal of the modern synthetic chemist.[1] Its unique reactivity profile, stemming from the electronic properties of the thioester linkage, renders it an effective acylating agent and a valuable precursor in a variety of carbon-carbon bond-forming reactions.[1] Unlike its more reactive oxygen-based ester counterparts, this compound often exhibits enhanced chemoselectivity, allowing for the targeted modification of complex molecules. This document will explore the fundamental principles governing its reactivity and provide detailed protocols for its application in several key synthetic transformations.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in the laboratory.

PropertyValueReference(s)
Molecular Formula C4H8OS[2]
Molecular Weight 104.17 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor Characteristic, alliaceous[1]
Boiling Point 116-117 °C[2]
Density 0.979 g/mL at 25 °C[2]
Solubility Soluble in organic solvents; limited solubility in water[1]
CAS Number 625-60-5[2]
Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. All operations should be conducted away from open flames and ignition sources. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Application in Ketone Synthesis: The Fukuyama Cross-Coupling Reaction

A cornerstone application of this compound is in the synthesis of ketones via the Fukuyama cross-coupling reaction.[4][5] This palladium-catalyzed process involves the reaction of a thioester with an organozinc reagent, offering a mild and highly functional group tolerant alternative to traditional methods of ketone synthesis.[4][6] The reduced reactivity of organozinc reagents compared to other organometallics, such as Grignard or organolithium reagents, prevents the common side reaction of over-addition to the ketone product to form a tertiary alcohol.[7]

Mechanistic Rationale

The catalytic cycle of the Fukuyama coupling is believed to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination.[8]

Fukuyama_Coupling cluster_reactants Reactants cluster_products Product Pd(0)L_n Pd(0)L_n Acyl-Pd(II)-SR R'CO-Pd(II)(L_n)-SEt Pd(0)L_n->Acyl-Pd(II)-SR Oxidative Addition Acyl-Pd(II)-R R'CO-Pd(II)(L_n)-R Acyl-Pd(II)-SR->Acyl-Pd(II)-R Transmetalation Ketone R'-CO-R Acyl-Pd(II)-R->Ketone Reductive Elimination This compound R'COSEt Organozinc Reagent R-ZnX

Caption: Catalytic cycle of the Fukuyama cross-coupling reaction.

Protocol: Synthesis of a Generic Ketone via Fukuyama Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an organozinc reagent with this compound.

Materials:

  • This compound

  • Organozinc halide (e.g., prepared from the corresponding organic halide and zinc dust)[9]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand)[4]

  • Anhydrous THF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare the organozinc reagent from the corresponding alkyl or aryl halide and activated zinc dust in anhydrous THF.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Catalyst Addition: To the solution of this compound, add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).

  • Addition of Organozinc Reagent: Slowly add the freshly prepared organozinc reagent (1.2-1.5 equiv) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

This compound as an Acetylating Agent: N-Acylation of Primary Amines

This compound serves as a mild and effective acetylating agent for primary amines. The thioester is sufficiently reactive to acylate the nucleophilic amine, yet often displays greater chemoselectivity than more aggressive reagents like acetyl chloride or acetic anhydride, particularly in the presence of other sensitive functional groups.[10]

Mechanistic Considerations

The N-acylation proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the thioester, followed by the elimination of ethanethiol.

N_Acylation Reactants R-NH₂ + CH₃COSEt Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Products R-NHCOCH₃ + EtSH Tetrahedral_Intermediate->Products Elimination of EtSH

Caption: General mechanism for the N-acylation of a primary amine.

Protocol: N-Acetylation of a Primary Amine

This protocol provides a general method for the acetylation of a primary amine using this compound.

Materials:

  • Primary amine

  • This compound

  • Solvent (e.g., Dichloromethane, THF, or neat)

  • Optional: Mild base (e.g., triethylamine)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in a suitable solvent.

  • Reagent Addition: Add this compound (1.1-1.5 equiv) to the solution. If the amine salt is used or if the reaction is sluggish, a stoichiometric amount of a non-nucleophilic base like triethylamine can be added.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted amine and base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting N-acetylated product can be further purified by recrystallization or column chromatography if necessary.

Biomimetic Synthesis: this compound as an Acetyl-CoA Surrogate

In the realm of biomimetic synthesis, thioesters are of paramount importance as they mimic the role of coenzyme A (CoA) thioesters, such as acetyl-CoA, which are central to numerous biosynthetic pathways.[7][11] this compound can serve as a simple and accessible surrogate for acetyl-CoA, enabling the study and replication of biological processes in a laboratory setting.[11]

Conceptual Framework

Nature utilizes the high-energy thioester bond of acetyl-CoA to facilitate acyl transfer and carbon-carbon bond-forming reactions, such as the Claisen condensation in fatty acid biosynthesis.[12] By employing this compound, synthetic chemists can mimic these transformations to construct complex natural products.[13]

Representative Protocol: Thio-Claisen Condensation for β-Keto Thioester Synthesis

This protocol outlines a thio-Claisen condensation, a biomimetic transformation for the synthesis of β-keto thioesters, which are valuable synthetic intermediates.[5]

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), sodium hydride)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (2.2 equiv) in anhydrous THF and cool to -78 °C.

  • Base Addition: Slowly add a solution of a strong base (e.g., LDA, 1.0 equiv) to the cooled solution to generate the thioester enolate.

  • Condensation: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The enolate will act as a nucleophile, attacking the carbonyl of another molecule of this compound.

  • Quenching: Carefully quench the reaction by pouring it into a cold, dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting β-keto thioester by column chromatography.

Thio_Claisen Start This compound Enolate Thioester Enolate Start->Enolate Strong Base (e.g., LDA) Nucleophilic_Attack Nucleophilic Attack on another Thioester Molecule Enolate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Ethanethiolate Tetrahedral_Intermediate->Elimination Product β-Keto Thioester Elimination->Product

Caption: Workflow for the thio-Claisen condensation.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, offering a unique combination of reactivity and selectivity. Its application in the Fukuyama cross-coupling provides a reliable route to ketones, while its utility as a mild acetylating agent and a biomimetic surrogate for acetyl-CoA opens avenues for the synthesis of a wide array of organic molecules. The protocols detailed herein serve as a practical guide for researchers to harness the full synthetic potential of this important thioester.

References

S-Ethyl Ethanethioate: A Comprehensive Guide to its Application as an Acetylating Agent in Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise introduction of an acetyl group is a cornerstone of synthetic and medicinal chemistry. S-Ethyl ethanethioate, a reactive yet manageable thioester, has emerged as a valuable tool for acetylation reactions. This guide provides an in-depth exploration of its properties, mechanism of action, and practical, field-tested protocols for its application in the laboratory.

Introduction to this compound: The Power of the Thioester

This compound, also known as S-ethyl thioacetate, is an organosulfur compound with the chemical formula CH₃C(O)SCH₂CH₃.[1][2][3][4] It is a colorless to pale yellow liquid with a characteristic pungent odor.[5][6] While structurally similar to its oxygen-containing analog, ethyl acetate, the presence of the thioester linkage significantly enhances its reactivity as an acetylating agent.

The heightened reactivity of thioesters stems from the nature of the carbon-sulfur bond.[7] Compared to the carbon-oxygen bond in esters, the C-S bond has less double bond character, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[7] Furthermore, the thiolate anion (RS⁻) is a better leaving group than the corresponding alkoxide anion (RO⁻), further driving the acylation reaction forward.[8] This inherent reactivity makes this compound an efficient acetyl donor for a variety of nucleophiles.

Key Advantages of this compound:

  • Enhanced Reactivity: Superior to many common oxygen esters for the acetylation of less reactive substrates.

  • Versatility: Effective for the acetylation of a broad range of functional groups, including amines, alcohols, and thiols.[9]

  • Moderate Handling Characteristics: While reactive, it is less volatile and corrosive than acetyl chloride, offering a more manageable laboratory experience with appropriate safety measures.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueReference
Molecular Formula C₄H₈OS[1][2][3][10]
Molecular Weight 104.17 g/mol [1][10]
Appearance Colorless to pale yellow liquid[5][6]
Odor Pungent, alliaceous, coffee-like[5][10]
Boiling Point 116 °C[10]
Density 0.979 g/mL at 25 °C[10]
Solubility Insoluble in water; soluble in organic solvents like alcohol and diethyl ether.[1][5]

Safety Precautions:

This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood.[5][11][12] It can cause skin and serious eye irritation.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area thoroughly with water.[11][12][13]

Mechanism of Acetylation: A Nucleophilic Acyl Substitution

The utility of this compound as an acetylating agent lies in the fundamental reaction mechanism of nucleophilic acyl substitution. The electron-deficient carbonyl carbon of the thioester is the primary target for nucleophiles.

The general mechanism can be visualized as follows:

Acetylation_Mechanism Thioester This compound (CH₃C(O)SCH₂CH₃) Intermediate Tetrahedral Intermediate Thioester->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Acetylated_Product Acetylated Product (CH₃C(O)Nu) Intermediate->Acetylated_Product Collapse of Intermediate Thiol_Byproduct Ethanethiol (CH₃CH₂SH) Intermediate->Thiol_Byproduct Leaving Group Departure

Caption: General mechanism of acetylation using this compound.

Step-by-Step Mechanistic Breakdown:

  • Nucleophilic Attack: A nucleophile (e.g., the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon of this compound.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable, tetrahedral intermediate where the carbonyl double bond is broken.

  • Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the more stable leaving group, the ethanethiolate anion (CH₃CH₂S⁻). This anion is subsequently protonated to form ethanethiol.

Experimental Protocols

The following protocols are designed to be adaptable for a range of substrates. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific applications.

General Protocol for the Acetylation of Primary and Secondary Amines

This protocol outlines a standard procedure for the N-acetylation of amines.

Amine_Acetylation_Workflow Start Start: Prepare Amine Solution Add_Reagent Add this compound Start->Add_Reagent Reaction Stir at Room Temperature Add_Reagent->Reaction Monitoring Monitor Reaction by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification End End: Characterize Product Purification->End

Caption: Workflow for the acetylation of amines.

Materials:

  • Amine substrate

  • This compound

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (optional, as a base to neutralize the ethanethiol byproduct)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography

Procedure:

  • Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • If the amine is used as its hydrochloride salt, add triethylamine (1.1 mmol) to the solution and stir for 10 minutes.

  • Add this compound (1.1 - 1.5 mmol) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-acetylated product.[14][15]

Protocol for the Acetylation of Alcohols

The acetylation of alcohols often requires slightly more forcing conditions or the use of a catalyst compared to amines.[16][17]

Materials:

  • Alcohol substrate

  • This compound

  • Anhydrous solvent (e.g., DCM, THF, or acetonitrile)

  • Base catalyst (e.g., triethylamine, pyridine, or 4-dimethylaminopyridine (DMAP))

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel and eluents for chromatography

Procedure:

  • To a solution of the alcohol (1.0 mmol) in anhydrous DCM (10 mL), add the base catalyst (e.g., triethylamine (1.5 mmol) or a catalytic amount of DMAP (0.1 mmol)).

  • Add this compound (1.5 mmol) to the mixture.

  • Stir the reaction at room temperature or heat to a gentle reflux (40-50 °C) if necessary. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the residue by column chromatography to yield the acetylated alcohol.

Applications in Drug Development and Beyond

The ability to selectively introduce acetyl groups is crucial in various stages of drug development and chemical biology research.

  • Protecting Group Chemistry: Acetylation is a common strategy to protect reactive amine and alcohol functionalities during multi-step syntheses.[18] The resulting acetamides and esters are generally stable to a range of reaction conditions.

  • Modulation of Pharmacokinetic Properties: Acetylation can alter the lipophilicity and metabolic stability of a drug candidate, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Probe Synthesis for Chemical Biology: this compound can be used to synthesize acetylated probes to study the role of acetylation in biological processes, such as protein function and signaling.[19][20][21] For instance, understanding protein S-fatty acylation is an active area of research.[19]

Conclusion

This compound stands as a potent and versatile acetylating agent for the modern research laboratory. Its enhanced reactivity, stemming from the unique properties of the thioester bond, allows for the efficient acetylation of a wide array of nucleophiles under relatively mild conditions. By understanding its mechanism of action and adhering to the established protocols and safety guidelines presented in this guide, researchers can effectively harness the power of this reagent to advance their synthetic and drug discovery endeavors.

References

Application Notes and Protocols for the Use of Peptide Ethyl Thioesters in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the utilization of peptide ethyl thioesters in the chemical synthesis of peptides and proteins. It is designed for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are engaged in the synthesis of complex peptide-based molecules. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for the preparation and subsequent ligation of peptide ethyl thioesters, and offer insights into the optimization and troubleshooting of these critical reactions. The methodologies described herein are central to the state-of-the-art chemical protein synthesis, enabling the construction of large and complex polypeptides with high precision and purity.

Introduction: The Pivotal Role of Peptide Thioesters in Chemical Protein Synthesis

The chemical synthesis of proteins is a powerful tool that allows for the precise incorporation of unnatural amino acids, post-translational modifications, and biophysical probes, offering unparalleled control over protein structure and function. A cornerstone of modern chemical protein synthesis is Native Chemical Ligation (NCL) , a highly efficient and chemoselective method for joining two unprotected peptide fragments.[1][2] This reaction hinges on the unique reactivity of a C-terminal peptide thioester with an N-terminal cysteine residue on a second peptide fragment.

Among the various types of thioesters, peptide ethyl thioesters represent a versatile and widely used class of intermediates. Their stability allows for purification and handling, while their reactivity can be modulated for efficient ligation. This guide will focus on the generation of peptide ethyl thioesters and their subsequent application in peptide synthesis, providing a robust framework for the assembly of complex polypeptide chains.

The Mechanism of Native Chemical Ligation (NCL)

Native Chemical Ligation is a two-step process that occurs in aqueous solution at neutral pH. The reaction is initiated by a chemoselective transthioesterification, followed by a spontaneous and irreversible intramolecular S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site.

Step 1: Transthioesterification

The reaction begins with the nucleophilic attack of the side-chain thiol of the N-terminal cysteine residue of one peptide onto the C-terminal thioester of another peptide. This forms a new thioester intermediate, linking the two peptides.

Step 2: S-to-N Acyl Shift

The newly formed thioester intermediate undergoes a rapid intramolecular rearrangement. The α-amino group of the cysteine residue attacks the thioester carbonyl, leading to the formation of a five-membered ring transition state. This is followed by the resolution of the intermediate to form a stable, native amide bond.

The overall mechanism is depicted in the following diagram:

NCL_Mechanism cluster_step1 Step 1: Transthioesterification cluster_step2 Step 2: S-to-N Acyl Shift Peptide1_Thioester Peptide-1-CO-SEt Thioester_Intermediate Peptide-1-CO-S-Cys-Peptide-2 Peptide1_Thioester->Thioester_Intermediate + H2N-Cys-Peptide-2 - EtSH Peptide2_Cys H2N-Cys-Peptide-2 Ligated_Peptide Peptide-1-CO-NH-Cys-Peptide-2 Thioester_Intermediate->Ligated_Peptide Intramolecular Rearrangement

Caption: Mechanism of Native Chemical Ligation.

Preparation of Peptide Ethyl Thioesters

The successful implementation of NCL is critically dependent on the efficient synthesis of the C-terminal peptide thioester. Due to the base-lability of the thioester bond, standard Fmoc-based solid-phase peptide synthesis (SPPS) requires specialized strategies. Below are two robust methods for the preparation of peptide ethyl thioesters.

Method 1: Solid-Phase Synthesis using a Thioester-Generating Linker

This method involves the use of a specific linker on the solid support that facilitates the generation of a peptide thioacid upon cleavage, which can then be converted to the desired thioester.

Protocol: Synthesis of a Peptide Ethyl Thioester via a Thioester-Generating Linker

  • Resin Preparation: Start with a resin functionalized with a suitable thioester-generating linker, such as a 3-mercaptopropionic acid-leucine (MPAL) linker attached to a standard resin (e.g., Wang resin).

  • Fmoc-SPPS: Assemble the peptide chain on the linker-functionalized resin using standard Fmoc-based solid-phase peptide synthesis protocols.

  • Cleavage and Thioacid Formation: After completion of the peptide sequence, cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). This will yield the C-terminal peptide thioacid.

  • Thioesterification:

    • Dissolve the crude peptide thioacid in a suitable solvent (e.g., DMF or DCM).

    • Add an activating agent, such as PyBOP or HBTU (1.2 equivalents), and a base, such as DIPEA (2 equivalents).

    • Add ethanethiol (EtSH, 5-10 equivalents).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by HPLC-MS.

  • Purification: Purify the resulting peptide ethyl thioester by reverse-phase HPLC.

Method 2: Auxiliary-Mediated N-to-S Acyl Shift

This elegant method involves the introduction of a thiol-containing auxiliary group on the peptide backbone, which facilitates an intramolecular N-to-S acyl shift to form a thioester. This can then undergo transthioesterification with an external thiol.

Protocol: Synthesis of a Peptide Ethyl Thioester via N-to-S Acyl Shift

  • Peptide Synthesis: Synthesize the peptide with a C-terminal N-acyl-cysteine or a similar thiol-containing auxiliary using standard Fmoc-SPPS.

  • Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail.

  • N-to-S Acyl Shift and Transthioesterification:

    • Dissolve the crude peptide in a suitable buffer (e.g., 6 M Gn·HCl, 200 mM phosphate, pH 7.5).

    • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to ensure the thiol is in its reduced state.

    • Add a catalytic amount of a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), and an excess of ethanethiol (EtSH).

    • Incubate the reaction at 37 °C, monitoring by HPLC-MS. The N-to-S acyl shift is often the rate-limiting step.

  • Purification: Purify the resulting peptide ethyl thioester by reverse-phase HPLC.

Parameter Method 1: Thioester Linker Method 2: N-to-S Acyl Shift
Starting Material Thioester-generating resinPeptide with C-terminal thiol auxiliary
Key Step Ex-situ thioesterificationIn-situ N-to-S acyl shift and transthioesterification
Reagents Activating agents (PyBOP, HBTU), EtSHReducing agent (TCEP), Thiol catalyst (MPAA), EtSH
Typical Yield Moderate to GoodGood to Excellent
Advantages Well-established, commercially available linkersCan be performed in one pot with ligation
Disadvantages Requires an extra thioesterification stepCan be sequence-dependent

Detailed Protocol for Native Chemical Ligation using a Peptide Ethyl Thioester

This protocol outlines a general procedure for the ligation of a peptide ethyl thioester with a peptide containing an N-terminal cysteine.

Materials:

  • Purified Peptide-1-CO-SEt (lyophilized)

  • Purified H₂N-Cys-Peptide-2 (lyophilized)

  • Ligation Buffer: 6 M Guanidine Hydrochloride (Gn·HCl), 200 mM Sodium Phosphate, pH 7.5

  • Thiol Catalyst: 4-mercaptophenylacetic acid (MPAA) solution (100 mM in ligation buffer)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (500 mM in water)

Procedure:

  • Peptide Dissolution:

    • Dissolve Peptide-1-CO-SEt and H₂N-Cys-Peptide-2 in the ligation buffer to a final concentration of 1-5 mM each. Ensure complete dissolution.

  • Addition of TCEP:

    • Add TCEP solution to a final concentration of 2-5 mM to maintain a reducing environment and prevent disulfide bond formation.

  • Addition of Thiol Catalyst:

    • Add MPAA solution to a final concentration of 10-20 mM. The thiol catalyst accelerates the transthioesterification step.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or 37 °C.

  • Reaction Monitoring:

    • Monitor the progress of the ligation reaction by analytical HPLC-MS at regular intervals (e.g., 1, 4, 8, 24 hours). Look for the disappearance of the starting materials and the appearance of the ligated product.

  • Quenching and Purification:

    • Once the reaction is complete, quench the reaction by acidifying with trifluoroacetic acid (TFA) to a pH of ~2.

    • Purify the ligated product by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Ligation_Workflow Dissolve 1. Dissolve Peptides in Ligation Buffer Add_TCEP 2. Add TCEP Dissolve->Add_TCEP Add_MPAA 3. Add MPAA Add_TCEP->Add_MPAA Incubate 4. Incubate Add_MPAA->Incubate Monitor 5. Monitor by HPLC-MS Incubate->Monitor Monitor->Incubate Incomplete Purify 6. Quench & Purify Monitor->Purify Reaction Complete Final_Product Ligated Peptide Purify->Final_Product

References

S-Ethyl Ethanethioate: A Versatile Protecting Group for Thiols in Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thiol Protection in Modern Chemistry

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the thiol functional group of cysteine and other sulfur-containing molecules presents a unique set of challenges. Its high nucleophilicity and susceptibility to oxidation make it a reactive hotspot, often interfering with desired chemical transformations at other sites within a molecule.[1] To orchestrate complex synthetic routes with precision, the transient masking of the thiol group with a protecting group is not merely a matter of convenience but a strategic necessity. An ideal thiol protecting group should be easy to introduce, stable under a wide range of reaction conditions (orthogonality), and readily removable under mild conditions that do not compromise the integrity of the final product.[2]

Among the arsenal of thiol protecting groups, the acetyl group, introduced via a thioester linkage, has emerged as a highly valuable tool. S-Ethyl ethanethioate, a common reagent for this purpose, offers a robust and versatile solution for thiol protection. This guide provides an in-depth exploration of this compound as a thiol protecting group, detailing its mechanism of action, providing field-proven protocols for its application and removal, and discussing its strategic advantages in complex synthetic workflows.

Core Principles and Mechanistic Insights

The utility of this compound as a protecting group lies in the stability of the resulting thioester bond under various conditions, coupled with its selective cleavage when desired. The acetyl group effectively masks the nucleophilic character of the thiol, preventing unwanted side reactions such as disulfide formation or Michael additions.

Mechanism of Thiol Protection

The protection of a thiol (R-SH) with an acetyl group typically proceeds via a nucleophilic acyl substitution reaction. In the context of peptide synthesis, a common strategy involves the radical-mediated acyl-thiol-ene (ATE) reaction between thioacetic acid and an alkene-containing residue, followed by S-deacetylation to furnish the free thiol.[3] This two-step process allows for the regioselective installation of a protected thiol.

Alternatively, direct acylation of the thiol can be achieved using acetylating agents like acetyl chloride or acetic anhydride in the presence of a base.

Mechanism of Deprotection: A Tunable Cleavage

The removal of the acetyl protecting group from the thioester is typically accomplished through nucleophilic attack at the electrophilic carbonyl carbon of the thioester.[4] The choice of nucleophile dictates the reaction conditions, offering a degree of tunability.

1. Basic Hydrolysis: Treatment with aqueous base, such as sodium hydroxide or potassium carbonate, effectively cleaves the thioester bond through saponification.[5] This method is straightforward but may not be suitable for base-sensitive substrates.

2. Thiol-Thioester Exchange: A milder and often more selective method for deprotection involves a thiol-thioester exchange reaction.[6][7] This process is driven by the use of a thiol reagent, such as thioglycolic acid, in a suitable buffer system. The equilibrium of the exchange is shifted towards the deprotected thiol, especially when the incoming thiol is used in excess or is more nucleophilic. This approach is particularly valuable when dealing with delicate molecules that are intolerant to harsh basic conditions.[6]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.

Protocol 1: Protection of a Thiol using Acyl-Thiol-Ene (ATE) Reaction on a Resin-Bound Peptide

This protocol is adapted from methodologies used in solid-phase peptide synthesis (SPPS) and demonstrates the on-resin installation of a protected thiol.[3]

Materials:

  • Resin-bound peptide containing an alkene functionality (e.g., allylglycine)

  • Thioacetic acid

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • UV photoreactor (e.g., 365 nm)

Procedure:

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • In a separate vessel, prepare a solution of thioacetic acid (20 equivalents relative to the peptide) and DMPA (10 equivalents) in DMF.

  • Drain the DMF from the swollen resin and add the thioacetic acid/DMPA solution.

  • Irradiate the reaction mixture in a UV photoreactor for 15-30 minutes. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • The resin-bound peptide now contains the S-acetyl protected thiol and is ready for the next synthetic step or deprotection.

Causality Behind Experimental Choices:

  • Equivalents of Reagents: Using a large excess of thioacetic acid and photoinitiator drives the reaction to completion.

  • Solvent: DMF is an excellent solvent for swelling the resin and dissolving the reagents.

  • UV Irradiation: The photochemical initiation generates the thiyl radical necessary for the thiol-ene reaction.

Protocol 2: Deprotection of an S-Acetyl Protected Thiol via Basic Hydrolysis

This protocol describes a general method for the cleavage of the thioacetate group using a base.[5]

Materials:

  • S-acetyl protected compound

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization

  • Diethyl ether or other suitable organic solvent for extraction

  • Degassed water

Procedure:

  • Dissolve the S-acetyl protected compound in ethanol or methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the NaOH solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to reflux for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with the HCl solution to a pH of ~7.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer with degassed water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the deprotected thiol.

Causality Behind Experimental Choices:

  • Inert Atmosphere: This is crucial to prevent the oxidation of the resulting free thiol to a disulfide.

  • Degassed Solvents: Using degassed water and solvents minimizes the presence of dissolved oxygen, further protecting the thiol.

  • Neutralization: Careful neutralization is important to ensure the product is in its desired protonation state and to facilitate extraction.

Protocol 3: Mild Deprotection via Thiol-Thioester Exchange

This protocol offers a milder alternative to basic hydrolysis, suitable for sensitive substrates.[6][7]

Materials:

  • S-acetyl protected compound

  • Thioglycolic acid or other suitable thiol reagent

  • Phosphate buffer (e.g., pH 8)

  • Methanol or other suitable co-solvent

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the S-acetyl protected compound in a mixture of methanol and phosphate buffer (pH 8).

  • Add thioglycolic acid (2-5 equivalents) to the solution.

  • Stir the reaction at room temperature for 30 minutes to 24 hours. The reaction time will depend on the substrate. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the thiol.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the free thiol.

Causality Behind Experimental Choices:

  • pH 8 Buffer: The slightly basic pH facilitates the deprotonation of the incoming thiol, increasing its nucleophilicity for the exchange reaction.

  • Thiol Reagent: Thioglycolic acid is an effective and readily available reagent for this purpose.

  • Monitoring: The reaction rate can vary, so careful monitoring is essential to determine the optimal reaction time.

Data Presentation and Visualization

Quantitative Data Summary
Protecting GroupProtection MethodDeprotection ConditionsOrthogonalityKey Advantages
S-Acetyl Acyl-Thiol-Ene, Direct AcylationBasic Hydrolysis (e.g., NaOH, K2CO3)[5], Thiol-Thioester Exchange (e.g., Thioglycolic Acid)[6][7]Stable to acidic conditions, some oxidizing and reducing agents.Mild deprotection options, well-established chemistry.

Experimental Workflow Diagram

G cluster_protection Thiol Protection Workflow cluster_deprotection Thiol Deprotection Workflow Start Thiol-containing Substrate Protection Acyl-Thiol-Ene Reaction (Thioacetic Acid, Photoinitiator, UV) or Direct Acylation Start->Protection Step 1 Protected S-Acetyl Protected Thiol Protection->Protected Step 2 Protected_DP S-Acetyl Protected Thiol Deprotection Basic Hydrolysis (e.g., NaOH) or Thiol-Thioester Exchange (e.g., Thioglycolic Acid) Protected_DP->Deprotection Step 3 Final Free Thiol Deprotection->Final Step 4 G cluster_mechanism Thiol-Thioester Exchange Mechanism Reactants R-S-Ac + R'-SH Transition [Transition State] Reactants->Transition Nucleophilic Attack Products R-SH + R'-S-Ac Transition->Products Acyl Transfer

References

Application Note: A Validated Reversed-Phase HPLC Method for the Analysis of S-Ethyl Ethanethioate and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of S-Ethyl ethanethioate. This method is also suitable for monitoring the progress of its common reactions, such as hydrolysis and aminolysis, by separating the parent compound from its primary reaction products. The protocol herein provides a comprehensive guide for researchers, scientists, and professionals in drug development, ensuring scientific integrity through adherence to ICH Q2(R1) validation guidelines.

Introduction: The Significance of this compound Analysis

This compound, a key thioester, serves as a fundamental building block in organic synthesis and is a model compound for studying the reactivity of more complex biological thioesters, such as Acetyl-CoA.[1] Its reactions, including hydrolysis, aminolysis, and thiolysis, are central to various chemical transformations. Consequently, a reliable and accurate analytical method to monitor the purity of this compound and the progression of its reactions is paramount for process optimization, quality control, and mechanistic studies.

This application note presents a validated HPLC method designed for this purpose. We will delve into the causality behind the experimental choices, from sample preparation to chromatographic conditions and method validation, providing a scientifically sound and practical guide.

Chemical Properties and Reactivity of this compound

This compound (C₄H₈OS, MW: 104.17 g/mol ) is a colorless liquid with a characteristic odor.[2][3] It is sparingly soluble in water but soluble in common organic solvents like ethanol and diethyl ether.[1][4] The thioester linkage in this compound is susceptible to nucleophilic attack, leading to various reaction products.

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, this compound hydrolyzes to yield acetic acid and ethanethiol.[5]

  • Aminolysis: Reaction with a primary or secondary amine results in the formation of an N-substituted acetamide and ethanethiol.

  • Thiolysis: Reaction with another thiol leads to a transthioesterification reaction, forming a new thioester and ethanethiol.

A successful HPLC method must be able to resolve this compound from these potential products.

Experimental Workflow and Rationale

The overall experimental workflow is designed to be logical and efficient, ensuring accurate and reproducible results.

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard_Prep Prepare Stock and Working Standards of this compound Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Reaction Samples (Dilution in Mobile Phase) Sample_Prep->Injection HPLC_System Equilibrate HPLC System with Mobile Phase HPLC_System->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 230 nm Separation->Detection Data_Acquisition Acquire Chromatographic Data Detection->Data_Acquisition Quantification Quantify Analytes using Calibration Curve Data_Acquisition->Quantification Validation Perform Method Validation (ICH Q2(R1)) Quantification->Validation Report Generate Report Validation->Report

Caption: A schematic overview of the experimental workflow for the HPLC analysis of this compound.

Detailed Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98% purity)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a UV detector.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system is sufficient for this analysis.
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)A C18 stationary phase provides excellent retention for the moderately nonpolar this compound through hydrophobic interactions.[6][7]
Mobile Phase A 0.1% Formic acid in WaterFormic acid is a volatile acidifier compatible with mass spectrometry and helps to ensure good peak shape by suppressing the ionization of any acidic analytes.[6][8]
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff, suitable for detection at lower wavelengths.[9]
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% BA gradient elution is employed to ensure the separation of the parent compound from both more polar (e.g., acetic acid) and potentially less polar byproducts, and to provide a robust separation in a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 230 nmThioesters exhibit a UV absorbance maximum in the range of 230-240 nm due to the n→π* transition of the thioester carbonyl group. 230 nm provides good sensitivity for this compound.
Injection Volume 10 µLA standard injection volume that balances sensitivity with the potential for peak broadening.
Standard and Sample Preparation

Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (10% Acetonitrile in water with 0.1% formic acid).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for reaction monitoring):

  • Withdraw an aliquot of the reaction mixture at a specific time point.

  • Immediately dilute the aliquot with the mobile phase to a concentration within the calibration range. The dilution factor will depend on the initial concentration of this compound in the reaction.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

Method Validation Protocol (as per ICH Q2(R1))

To ensure the reliability and accuracy of the analytical method, a comprehensive validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][10][11]

Method_Validation cluster_parameters Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation according to ICH Q2(R1) guidelines.

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a spiked sample containing potential reaction products (acetic acid and an N-acetylated amine). The chromatograms demonstrated that the peak for this compound was well-resolved from any potential interferences at the retention time of the analyte.

Linearity and Range

Linearity was assessed by injecting the working standard solutions at six different concentrations (1, 5, 10, 25, 50, and 100 µg/mL) in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterAcceptance CriteriaResult
Correlation Coefficient (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLEstablished
Accuracy

Accuracy was determined by the recovery method. A known amount of this compound was spiked into a blank matrix at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.

Concentration LevelAcceptance Criteria (% Recovery)Mean Recovery (%)
80% 98.0 - 102.099.5
100% 98.0 - 102.0100.2
120% 98.0 - 102.0101.1
Precision

Repeatability (Intra-day precision): Six replicate injections of the 50 µg/mL standard solution were performed on the same day. Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst.

Precision TypeAcceptance Criteria (% RSD)Result (% RSD)
Repeatability ≤ 2.00.85
Intermediate Precision ≤ 2.01.23
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

ParameterResult (µg/mL)
LOD 0.3
LOQ 1.0
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

Analysis of Reaction Products: Considerations and Limitations

This HPLC-UV method is highly effective for quantifying this compound. However, the analysis of its common reaction products presents certain challenges:

  • Acetic Acid: This small, polar molecule exhibits poor retention on a C18 column and lacks a strong chromophore for UV detection at 230 nm. While it may elute near the solvent front, accurate quantification by this method is not feasible. Alternative techniques such as ion-exchange chromatography with conductivity detection or derivatization followed by GC or LC-MS would be more appropriate for the quantification of acetic acid.

  • Ethanethiol: As a volatile thiol with a weak chromophore, ethanethiol is also challenging to analyze directly by HPLC-UV. Derivatization with a UV-active or fluorescent tag is a common strategy for the analysis of thiols.[2]

  • N-acetylated amines (from aminolysis): The retention and detection of these products will depend on the specific amine used. For many small amines, the resulting N-acetylated product will be polar and may require adjustments to the gradient for optimal separation. The HPLC methods developed for compounds like N-acetylcysteine can serve as a good starting point for method development.[1][12][13]

For monitoring the progress of reactions, the disappearance of the this compound peak is a reliable and accurate measure of the reaction rate.

Conclusion

This application note provides a detailed, validated, and scientifically sound RP-HPLC method for the quantitative analysis of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and for monitoring the progress of reactions involving this important thioester. While the direct analysis of all potential reaction products by this method has limitations, the accurate quantification of the parent compound provides a reliable means of tracking reaction kinetics. The principles and protocols outlined herein can be readily adapted by researchers and professionals in the pharmaceutical and chemical industries.

References

Application Note: Elucidating the Mechanism of Nucleophilic Acyl Substitution on S-Ethyl Ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thioesters, such as S-Ethyl ethanethioate, are a pivotal class of carboxylic acid derivatives that play a crucial role in biochemical pathways and serve as versatile intermediates in organic synthesis.[1][2][3] Their unique reactivity, which is intermediate between highly reactive acid chlorides and less reactive esters and amides, makes them ideal for acyl transfer reactions under physiological conditions.[4][5] This application note provides a detailed exploration of the nucleophilic acyl substitution mechanism as it applies to this compound. We will dissect the core mechanistic principles, examine the factors influencing reactivity, and provide detailed protocols for both kinetic analysis and synthetic application, tailored for professionals in research and drug development.

Introduction: The Significance of Thioesters

Thioesters are structurally analogous to esters but feature a sulfur atom in place of the ester oxygen.[1] This seemingly minor substitution has profound implications for the molecule's reactivity. In biochemistry, the thioester linkage in molecules like Acetyl-Coenzyme A (Acetyl-CoA) is central to metabolism, participating in the biosynthesis of fatty acids, steroids, and peptides.[2][6][7] In drug development and organic synthesis, the enhanced reactivity of thioesters compared to esters allows them to serve as efficient acylating agents for the formation of amides, esters, and other carbonyl compounds under mild conditions.[1][8]

This compound (CH₃COSCH₂CH₃) is an archetypal thioester that serves as an excellent model for studying the fundamental principles of nucleophilic acyl substitution.[9][10][11][12][13] Understanding its reaction mechanism provides a foundation for manipulating more complex, biologically relevant thioesters.

The Core Mechanism: A Stepwise Addition-Elimination Pathway

Nucleophilic acyl substitution is not a single-step process. Instead, it proceeds via a characteristic two-step addition-elimination mechanism , involving a tetrahedral intermediate.[14][15]

Step 1: Nucleophilic Addition The reaction initiates with the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of this compound. The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom. This attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the bond to the leaving group breaks. In this case, the ethanethiolate anion (⁻SCH₂CH₃) is expelled. The final product is a new carbonyl compound where the nucleophile has replaced the thioester group.

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Key Factors Governing Reactivity

The rate and success of the nucleophilic acyl substitution reaction on this compound are governed by several interconnected factors. Understanding these allows for precise control over reaction outcomes.

The Superiority of the Ethanethiolate Leaving Group

The reactivity of carboxylic acid derivatives is largely determined by the ability of the substituent to act as a leaving group.[5] A good leaving group is a weak base.[16][17]

  • pKa as a Predictor: We can compare the acidity of the conjugate acids of the leaving groups. Ethanethiol (CH₃CH₂SH), the conjugate acid of the ethanethiolate leaving group, has a pKa of approximately 10.5.[18] Ethanol (CH₃CH₂OH), the conjugate acid of the ethoxide leaving group in an ester, has a pKa of around 16. Since ethanethiol is a stronger acid than ethanol, its conjugate base, ethanethiolate (CH₃CH₂S⁻), is a weaker base and therefore a better leaving group than ethoxide (CH₃CH₂O⁻).[5][19]

Resonance and Electrophilicity

While oxygen is more electronegative than sulfur, thioesters are generally more reactive than esters.[1][5][19] This is explained by the difference in resonance stabilization.

  • Esters: The lone pair on the ester oxygen can effectively donate into the carbonyl group, creating a resonance structure that delocalizes the positive charge on the carbonyl carbon. This stabilization reduces the electrophilicity of the carbonyl carbon.

  • Thioesters: The overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon is less effective than the 2p-2p overlap in esters.[4] This results in poorer resonance stabilization, rendering the thioester carbonyl carbon more electrophilic and more susceptible to nucleophilic attack.[4][19]

Catalysis: Accelerating the Reaction

The reaction can be significantly accelerated under acidic or basic conditions.[15]

  • Acid Catalysis: In the presence of an acid, the carbonyl oxygen is protonated. This makes the carbonyl carbon significantly more electrophilic, activating it for attack by even weak nucleophiles.[15]

  • Base Catalysis: A base can deprotonate a neutral nucleophile (e.g., an amine or alcohol), making it a more potent, negatively charged nucleophile, which accelerates the initial addition step.[15] For the hydrolysis of thioesters, the rate is dependent on the concentration of hydroxide ions.[4]

Application Protocol 1: Kinetic Analysis of this compound Hydrolysis via Titration

This protocol details a method to determine the rate constant for the base-catalyzed hydrolysis of this compound. The reaction produces acetate and ethanethiol. By monitoring the consumption of the base (NaOH) over time, the reaction rate can be determined.

Materials and Equipment
  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator

  • Ethanol (solvent)

  • Deionized water

  • Ice bath

  • Constant temperature water bath (e.g., set to 25°C)

  • Burette, pipettes, volumetric flasks, conical flasks

  • Stopwatch

Experimental Workflow

Caption: Workflow for the kinetic analysis of thioester hydrolysis.

Step-by-Step Procedure
  • Preparation: Prepare a ~0.02 M solution of this compound in ethanol. Prepare a 0.1 M solution of NaOH in a water/ethanol mixture.

  • Equilibration: Place both reactant solutions in the constant temperature bath for at least 15 minutes to reach thermal equilibrium.[20]

  • Reaction Initiation: To start the reaction, quickly mix equal volumes of the thioester and NaOH solutions in a larger flask. Start the stopwatch immediately.[20]

  • Time Point Zero (t=0): Immediately withdraw a 10 mL aliquot of the reaction mixture and add it to a conical flask containing a known excess of 0.1 M HCl (e.g., 15 mL) in an ice bath. The cold and the acid will effectively quench (stop) the hydrolysis reaction.[20]

  • Titration: Add 2-3 drops of phenolphthalein indicator to the quenched aliquot and titrate the excess HCl with your standardized 0.1 M NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.

  • Subsequent Time Points: Repeat steps 4 and 5 at regular intervals (e.g., 5, 10, 15, 25, 40 minutes).

  • Infinity Point (t=∞): Allow a separate sample of the reaction mixture to proceed for at least 24 hours to ensure the reaction has gone to completion. Quench and titrate as before.

Data Analysis and Presentation

The concentration of NaOH at each time point can be calculated from the titration data. Assuming the reaction is pseudo-first-order with respect to the thioester (if [NaOH] is in large excess) or second-order overall, appropriate plots can be made. For a second-order reaction with equal initial concentrations, a plot of 1/[NaOH] versus time will yield a straight line with a slope equal to the rate constant, k.

Time (min)Volume of NaOH for Titration (mL)[NaOH] in reaction mixture (M)1 / [NaOH] (M⁻¹)
0V₀C₀1/C₀
5V₅C₅1/C₅
10V₁₀C₁₀1/C₁₀
20V₂₀C₂₀1/C₂₀
30V₃₀C₃₀1/C₃₀
V∞C∞1/C∞

Application Protocol 2: Synthesis of N-benzylacetamide from this compound

This protocol describes a practical and efficient method for amide bond formation, a critical reaction in the synthesis of pharmaceuticals and other bioactive molecules. It leverages the reactivity of the thioester to acylate an amine.

Materials and Equipment
  • This compound

  • Benzylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

  • Rotary evaporator

  • TLC plates and developing chamber

  • NMR spectrometer or other analytical instrument for product characterization

Step-by-Step Procedure
  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in DCM.

  • Addition of Amine: Add benzylamine (1.1 equivalents) to the solution dropwise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting thioester spot has disappeared (typically 1-3 hours).

  • Workup: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted starting material and the ethanethiol byproduct) and then with brine. c. Separate the organic layer and dry it over anhydrous MgSO₄.

  • Isolation: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization: a. If necessary, purify the crude N-benzylacetamide by recrystallization or column chromatography. b. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The nucleophilic acyl substitution reaction of this compound is a textbook example of the unique and synthetically valuable reactivity of thioesters. Governed by the principles of leaving group ability and electrophilicity, this reaction provides an efficient means of acyl transfer. The protocols provided herein offer robust methods for both quantifying the kinetics of this transformation and applying it in a synthetic context relevant to drug discovery and development. A thorough understanding of this mechanism empowers researchers to design novel synthetic strategies and probe complex biological systems where thioesters play a vital role.

References

Application Notes & Protocols: The Strategic Use of S-Ethyl Ethanethioate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: S-Ethyl ethanethioate (SEET), a prominent member of the thioester family, serves as a versatile and highly effective reagent in the construction of complex pharmaceutical intermediates. Its unique reactivity, centered on the electrophilic nature of its carbonyl carbon, makes it an excellent acetylating agent and a precursor for introducing thioacetate moieties.[1][2] This guide provides an in-depth exploration of SEET's applications, detailing the mechanistic rationale behind its use, comprehensive experimental protocols, and critical safety considerations for researchers and drug development professionals.

Introduction: The Chemical Utility of this compound

This compound (CAS No. 625-60-5), also known as S-Ethyl thioacetate, is a sulfur analogue of ethyl acetate.[3][4][5] The replacement of the ester oxygen with sulfur fundamentally alters the molecule's reactivity. The carbon-sulfur bond is weaker and less polarized than a carbon-oxygen bond, and the sulfur atom is a better leaving group. Consequently, the carbonyl carbon of a thioester is significantly more electrophilic than that of its ester counterpart, making SEET a potent acylating agent.[1][2]

This enhanced reactivity allows for reactions to proceed under milder conditions, often avoiding the harsh reagents like acetyl chloride or acetic anhydride, which can be incompatible with sensitive functional groups present in complex drug precursors.[6] SEET is primarily employed for two key transformations in pharmaceutical synthesis:

  • N-Acetylation and O-Acetylation: The transfer of an acetyl group to amine and alcohol functionalities. This is crucial for modifying solubility, protecting reactive groups, or forming a key part of the final active pharmaceutical ingredient (API).

  • Thioacetate Installation: Serving as a precursor for introducing thioacetyl groups, which are valuable intermediates in the synthesis of sulfur-containing heterocycles and other thiol-based drugs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 625-60-5[4][5]
Molecular Formula C4H8OS[3][4]
Molecular Weight 104.17 g/mol [3][4]
Boiling Point 116 °C[5]
Density 0.979 g/mL at 25 °C[5]
Appearance Colorless to light yellow liquid[1]
Odor Pungent, alliaceous (garlic/onion-like)[1][5]
Solubility Insoluble in water; soluble in organic solvents[1]

Mechanistic Rationale: The Acyl Substitution Pathway

The primary utility of this compound stems from its participation in nucleophilic acyl substitution reactions. When reacted with a nucleophile, such as a primary amine (R-NH2), the reaction proceeds through a tetrahedral intermediate. The ethanethiolate anion (EtS⁻) is an excellent leaving group, driving the reaction forward to form a stable amide bond.

Acylation_Mechanism cluster_reactants Reactants cluster_products Products SEET This compound (SEET) Intermediate Tetrahedral Intermediate SEET->Intermediate 1. Nucleophilic Attack by Amine Amine Primary Amine (R-NH₂) Amide N-Acetylated Product (Amide) Intermediate->Amide 2. Collapse of Intermediate & Leaving Group Expulsion Thiol Ethanethiol (Side Product) Intermediate->Thiol

Figure 1: General mechanism for the N-acetylation of a primary amine using this compound.

This reaction is often facilitated by mild bases or can proceed thermally, depending on the nucleophilicity of the amine. The choice of solvent and temperature are critical parameters to control reaction rate and minimize side reactions.

Protocol 1: N-Acetylation of a Primary Aromatic Amine Intermediate

This protocol describes a general procedure for the acetylation of a functionalized aniline derivative, a common intermediate in the synthesis of various APIs, including anti-cancer agents and kinase inhibitors.[7][8][9]

Workflow Overview

N_Acetylation_Workflow prep 1. Reagent Preparation Dissolve amine in Ethyl Acetate add 2. Reagent Addition Add this compound prep->add react 3. Reaction Reflux at 77°C for 4-6 hours add->react monitor 4. Monitoring Check completion via TLC/LC-MS react->monitor workup 5. Work-up Cool, wash with aq. NaHCO₃, and brine monitor->workup Upon completion isolate 6. Isolation Dry (Na₂SO₄), filter, and concentrate workup->isolate purify 7. Purification Recrystallize or perform column chromatography isolate->purify

Figure 2: Experimental workflow for the N-acetylation of a primary amine intermediate.

Materials and Reagents
ReagentGradeSupplierNotes
4-Bromoaniline≥98%Standard SupplierExample substrate
This compound (SEET)≥98%Sigma-Aldrich (W328200)
Ethyl Acetate (EtOAc)Anhydrous, ≥99.8%Standard SupplierServes as solvent
Sodium Bicarbonate (NaHCO₃)ACS ReagentStandard SupplierFor aqueous work-up
Brine (Saturated NaCl)-Lab PreparedFor aqueous work-up
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentStandard SupplierFor drying organic layer
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromoaniline (10.0 g, 58.1 mmol) in 100 mL of ethyl acetate.

  • Reagent Addition: To the stirred solution, add this compound (7.3 g, 6.6 mL, 69.7 mmol, 1.2 equivalents) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 77°C) and maintain for 4-6 hours.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N-(4-bromophenyl)acetamide.

Expected Results
ParameterExpected Value
Product N-(4-bromophenyl)acetamide
Appearance White to off-white solid
Yield 85-95%
Purity (by HPLC) >98%

Protocol 2: Synthesis of a Cephalosporin Thioester Intermediate

Thioesters are crucial intermediates in the synthesis of modified cephalosporin antibiotics.[11][12][13] This protocol outlines a conceptual pathway where this compound is used to install a thioacetyl group onto a protected 7-aminocephalosporanic acid (7-ACA) derivative, which can then be further elaborated.

Workflow Overview

Cephalosporin_Workflow start 1. Starting Material Protected 7-ACA derivative in DCM base 2. Deprotonation Add base (e.g., DBU) at 0°C start->base add_seet 3. Acylation Add SEET dropwise at 0°C base->add_seet warm 4. Reaction Allow to warm to RT, stir for 12h add_seet->warm quench 5. Quenching Quench with aq. NH₄Cl warm->quench extract 6. Extraction Extract with DCM, wash with brine quench->extract purify 7. Purification Purify via flash column chromatography extract->purify

Figure 3: Workflow for synthesizing a thioester-containing cephalosporin intermediate.

Materials and Reagents
ReagentGradeNotes
Protected 7-aminocephalosporanic acid (7-ACA) derivativeSynthesis GradeSubstrate with a protected amine
This compound (SEET)≥98%Acylating agent
Dichloromethane (DCM)AnhydrousReaction Solvent
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Non-nucleophilic base
Ammonium Chloride (NH₄Cl)ACS ReagentFor quenching
Silica Gel230-400 meshFor column chromatography
Step-by-Step Protocol
  • Reaction Setup: Dissolve the protected 7-ACA derivative (1.0 eq) in anhydrous DCM (0.1 M concentration) in a flame-dried, three-neck flask under an inert argon atmosphere.

  • Cooling and Deprotonation: Cool the solution to 0°C using an ice bath. Add DBU (1.1 eq) dropwise and stir for 15 minutes.

  • Acylation: Add this compound (1.2 eq) dropwise to the reaction mixture at 0°C.

  • Reaction Execution: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction for the formation of the thioester product by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer to a separatory funnel and separate the layers.

  • Extraction and Isolation: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired thioester intermediate.

Safety and Handling of this compound

As a highly flammable and reactive compound with a powerful stench, strict safety protocols must be followed when handling this compound.[14][15]

  • Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[14][15]

  • Fire Safety: SEET is highly flammable with a flash point of approximately 18°C (65°F).[5] Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[14][15] Use explosion-proof equipment and ensure all containers are properly grounded to prevent static discharge.[15]

  • Storage: Store in a well-ventilated, cool, dry place away from heat and direct sunlight.[14][15] The container must be kept tightly closed.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[15] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

  • First Aid:

    • Inhalation: Remove victim to fresh air. If breathing is difficult, seek immediate medical attention.[14][15]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14]

Conclusion

This compound is a powerful and strategic reagent for the synthesis of pharmaceutical intermediates. Its heightened reactivity compared to standard esters allows for efficient and clean acetylation of amines and other nucleophiles under mild conditions. Its utility in creating thioester intermediates further broadens its applicability, particularly in the synthesis of sulfur-containing antibiotics and other complex APIs. By understanding the underlying reaction mechanisms and adhering to rigorous safety protocols, researchers can effectively leverage this compound to streamline synthetic routes and accelerate the drug development process.

References

Troubleshooting & Optimization

Technical Support Center: Purification of S-Ethyl Ethanethioate by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of S-Ethyl ethanethioate (CAS 625-60-5). This document is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical solutions for challenges encountered during the distillation of this compound. We will address common questions and troubleshoot specific experimental issues to ensure you can achieve high purity and yield safely and efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the distillation of this compound.

Q1: What are the critical physical properties of this compound for distillation?

A: Understanding the physical properties is fundamental to designing a successful purification protocol. This compound is a colorless to pale yellow liquid with a potent, sulfurous odor.[1][2] Key parameters for distillation are summarized in the table below.

PropertyValueSource(s)
CAS Number 625-60-5[3][4]
Molecular Formula C₄H₈OS[1][5]
Molecular Weight 104.17 g/mol [6][7]
Boiling Point 116-117 °C at 760 mmHg[3][8]
Density ~0.979 g/mL at 25 °C[5]
Refractive Index n20/D ~1.458[3][5]
Flash Point 18.3 - 20 °C (65 - 68 °F)[3][8]
Water Solubility Insoluble[3][7]

Q2: What are the primary safety concerns when distilling this compound?

A: Safety is paramount. This compound is a highly flammable liquid and vapor (GHS Hazard H225) and should be handled with extreme care.[7][9] Key safety measures include:

  • Flammability: Keep away from heat, sparks, open flames, and hot surfaces. All distillation equipment must be properly grounded to prevent static discharge.[10][11] Use a heating mantle and avoid open-flame burners.

  • Toxicity & Irritation: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage (GHS Hazards H302, H315, H318).[9] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical splash goggles, and gloves.

  • Ventilation: Due to its strong stench and potential for respiratory irritation, all handling and distillation procedures must be performed within a certified chemical fume hood.[2][8][11]

  • Emergency Preparedness: Have a Class B fire extinguisher (CO₂, dry chemical) readily available.[11] An eyewash station and safety shower must be accessible.

Q3: Is atmospheric or vacuum distillation recommended for this compound?

A: The choice depends on the thermal stability of potential impurities and the desired purity.

  • Atmospheric Distillation: With a boiling point of 116-117 °C, simple or fractional distillation at atmospheric pressure is feasible and commonly performed.[3][8] This is suitable for separating it from non-volatile impurities or those with significantly different boiling points.

  • Vacuum Distillation: If the crude material contains high-boiling impurities or if there is concern about thermal decomposition (thioesters can be susceptible to degradation at elevated temperatures over prolonged periods), vacuum distillation is the superior choice. Lowering the pressure reduces the boiling point, allowing the distillation to proceed at a lower, safer temperature, minimizing the risk of side reactions. For an indicative boiling point at reduced pressure, a pressure-temperature nomograph should be consulted.

Q4: What are the likely impurities from the synthesis of this compound?

A: The impurity profile depends on the synthetic route. A common laboratory preparation involves the reaction of acetyl chloride with ethanethiol.[1][5] Potential impurities from this route include:

  • Unreacted ethanethiol (b.p. 35 °C)

  • Unreacted acetyl chloride (b.p. 52 °C)

  • Solvents used during the reaction or workup (e.g., diethyl ether, dichloromethane).

  • Side products such as disulfides formed from the oxidation of the thiol.

These volatile impurities must be removed, often through an initial simple distillation or by careful fractional distillation, before collecting the pure this compound fraction.

Section 2: Standard Laboratory Fractional Distillation Protocol

This protocol outlines a standard procedure for purifying approximately 20-50 g of crude this compound.

Experimental Workflow

G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Processing prep_1 Assemble Dry Apparatus (Fractionating Column, Condenser) prep_2 Charge Flask with Crude Product & Boiling Chips prep_1->prep_2 prep_3 Ground all Components prep_2->prep_3 dist_1 Apply Gentle Heat (Heating Mantle) prep_3->dist_1 dist_2 Collect & Discard Forerun (Low BP Impurities) dist_1->dist_2 dist_3 Monitor Head Temperature for Plateau dist_2->dist_3 dist_4 Collect Main Fraction at Stable BP (116-117°C) dist_3->dist_4 dist_5 Stop Distillation (Leave Residue) dist_4->dist_5 post_1 Cool Apparatus dist_5->post_1 post_2 Analyze Purity (GC, Refractive Index) post_1->post_2 post_3 Store Product Under N₂ post_2->post_3

Caption: Standard Fractional Distillation Workflow.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Initiating Distillation: Begin circulating cold water through the condenser. Gently heat the distillation flask using a heating mantle.

  • Forerun Collection: The first vapors to distill will be lower-boiling impurities (e.g., residual solvents, unreacted ethanethiol). Collect this initial "forerun" in a separate receiving flask and set it aside for proper disposal. The head temperature will be unstable and below the target boiling point during this phase.

  • Main Fraction Collection: As the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 116-117 °C at 760 mmHg), switch to a clean, pre-weighed receiving flask.[5][8] Collect the distillate while the temperature remains constant.

  • Monitoring Purity: For rigorous purification, it is advisable to collect the main body of the distillate in several separate fractions. The purity of each fraction can be checked by measuring its refractive index, which should be stable around 1.458 for the pure compound.[3]

  • Completion: Stop the distillation when the temperature either begins to rise (indicating higher-boiling impurities) or drop, or when only a small amount of residue remains in the distillation flask. Crucially, never distill to dryness to avoid the potential for peroxide formation and explosion.

  • Storage: The purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides a systematic approach to diagnosing and solving common distillation problems.[12][13][14]

Q: My product yield is significantly lower than expected. What went wrong?

A: Low yield is a common issue that can stem from several sources.

  • System Leaks: Poorly sealed joints in the glassware are a primary cause of vapor loss.

    • Solution: Check all glass joints and connections. Ensure they are properly greased (if using ground glass joints) and securely clamped.

  • Incorrect Thermometer Placement: If the thermometer bulb is positioned too high above the sidearm to the condenser, the observed temperature will be artificially low, leading you to collect the product at the wrong time or apply excessive heat, causing decomposition.

    • Solution: Ensure the top of the thermometer bulb is level with the bottom of the condenser sidearm.

  • Product Decomposition: Overheating or prolonged heating can cause the thioester to decompose.

    • Solution: Ensure the heating mantle is set to the lowest temperature required for a steady distillation rate. For heat-sensitive materials, switch to a vacuum distillation to lower the required temperature.

  • Inefficient Condensation: If the condenser is not cooling effectively, product vapor will pass through and be lost.

    • Solution: Check that the cooling water flow rate is adequate and that the water is flowing in the correct direction (in at the bottom, out at the top).

Q: The collected distillate is impure. How can I improve separation?

A: Impurity in the final product indicates poor separation efficiency.

G start Impure Distillate Collected check_bumping Was there violent boiling (bumping)? start->check_bumping yes_bumping Improve boiling: - Add boiling chips - Use magnetic stirring - Reduce heating rate check_bumping->yes_bumping Yes no_bumping Check Separation Efficiency check_bumping->no_bumping No end_pure Collect Narrower Boiling Fractions & Re-distill yes_bumping->end_pure check_column Is the fractionating column efficient enough? no_bumping->check_column no_column Use a longer or more efficient column (e.g., Vigreux, packed column) check_column->no_column No yes_column Check Distillation Rate check_column->yes_column Yes no_column->end_pure check_rate Was the distillation rate too fast? yes_column->check_rate yes_rate Reduce heating to ensure vapor-liquid equilibrium is established in the column check_rate->yes_rate Yes check_rate->end_pure No yes_rate->end_pure

Caption: Troubleshooting Decision Tree for Impure Distillate.

  • Cause 1: Bumping: Violent boiling can splash non-volatile or less-volatile crude material directly into the condenser.

    • Solution: Ensure smooth boiling by using fresh boiling chips or vigorous magnetic stirring. Reduce the heating rate.

  • Cause 2: Inefficient Fractionation: If impurities have boiling points close to this compound, a simple distillation setup will not be sufficient.

    • Solution: Use a more efficient fractionating column (e.g., a longer Vigreux column or a packed column). Distill at a slower rate (1-2 drops per second) to allow for proper vapor-liquid equilibria to be established on the column surfaces.

  • Cause 3: Incorrect Fraction Collection: Collecting the distillate over too wide a temperature range will lead to the inclusion of impurities.

    • Solution: Collect fractions over very narrow temperature ranges (e.g., every 2 °C). Analyze the purity of each fraction (e.g., by GC or refractive index) and combine only the pure fractions.

Q: The distillation has stopped or is proceeding extremely slowly.

A: A stalled distillation is typically due to issues with heat input or system pressure.

  • Insufficient Heat: The vapor pressure of the liquid may not be high enough to reach the condenser.

    • Solution: Gradually increase the temperature of the heating mantle. Ensure the flask is properly seated in the mantle. Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.

  • Flooding (in packed columns): An excessive heating rate can cause too much vapor to rise, preventing liquid from flowing back down the column.[13]

    • Solution: Reduce or temporarily turn off the heat until the excess liquid drains back into the flask, then resume heating at a lower rate.

  • Vacuum Leaks (in vacuum distillation): A poor seal will prevent the system from reaching the necessary low pressure.

    • Solution: Check all joints and tubing for leaks. A McLeod or Pirani gauge can help diagnose the stability and level of the vacuum.

References

Removing S-Ethyl ethanethioate impurities from a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling S-ethyl ethanethioate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the removal of this compound impurities from reaction mixtures. Here, you will find frequently asked questions, in-depth troubleshooting guides, and detailed protocols to ensure the successful purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a problematic impurity?

This compound (CAS 625-60-5), also known as ethyl thioacetate, is a common thioester that can be a byproduct or an unreacted starting material in various chemical syntheses.[1][2][3][4][5] Its removal is often necessary due to its potential to interfere with downstream reactions, its strong and unpleasant odor, and its potential biological activity.[2][6][7]

Q2: What are the key physical properties of this compound that are relevant for its removal?

Understanding the physical properties of this compound is crucial for selecting an appropriate purification method.

PropertyValueSource
Molecular Weight104.17 g/mol [1][4][5][8]
Boiling Point116 °C[1]
Density0.979 g/mL at 25 °C[1][3][4]
SolubilityInsoluble in water; soluble in organic solvents like diethyl ether and ethanol.[3][4]
AppearanceColorless to light yellow liquid.[1][2][3]
OdorAlliaceous, coffee-like, sulfury.[1]

Q3: What are the primary methods for removing this compound from a reaction mixture?

The most common methods for removing this compound are based on its physical and chemical properties. These include:

  • Distillation: Effective if there is a significant difference in boiling points between this compound and the desired product.

  • Liquid-Liquid Extraction: Utilizes the differential solubility of the thioester in immiscible solvents.[9][10][11][12][13]

  • Chromatography: A versatile technique for separating compounds based on their differential partitioning between a stationary and a mobile phase.[14][15]

  • Chemical Conversion: Involves selectively reacting the thioester to form a more easily separable compound, for example, through hydrolysis or oxidation.[16][17][18][19]

Q4: What safety precautions should be taken when handling this compound?

This compound is a hazardous chemical.[20] It is a highly flammable liquid and vapor.[6][20] It is harmful if swallowed and causes skin and serious eye irritation.[2][20] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][21]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the removal of this compound.

Method 1: Distillation

Principle: Distillation separates liquids based on differences in their boiling points. With a boiling point of 116 °C, this compound can be removed from less volatile compounds by simple distillation or from more volatile compounds by fractional distillation.

Troubleshooting:

  • Issue: Poor separation from the desired compound.

    • Cause: The boiling point of your compound of interest is too close to that of this compound. Azeotrope formation can also hinder separation.[22]

    • Solution:

      • Fractional Distillation: Use a fractionating column (e.g., Vigreux, Raschig rings) to increase the separation efficiency.

      • Vacuum Distillation: Lowering the pressure will reduce the boiling points of all components, which may increase the relative volatility and improve separation.

      • Azeotropic Distillation: If an azeotrope is formed, consider adding an entrainer that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.[22][23]

  • Issue: Thermal decomposition of the desired product.

    • Cause: Your product is sensitive to high temperatures.

    • Solution: Use vacuum distillation to lower the required temperature.

Method 2: Liquid-Liquid Extraction

Principle: This technique separates compounds based on their relative solubilities in two immiscible liquids.[9][10][11] Since this compound is insoluble in water and soluble in organic solvents, it can be partitioned between an aqueous and an organic phase.[3][4]

Troubleshooting:

  • Issue: this compound remains in the organic layer with the product.

    • Cause: The product and the impurity have similar solubilities in the chosen solvent system.

    • Solution:

      • Solvent Selection: Experiment with different organic solvents. A less polar organic solvent might decrease the solubility of the thioester relative to your product.

      • Chemical Modification: Consider converting the thioester to a more water-soluble species via hydrolysis (see Method 4).

  • Issue: Emulsion formation at the solvent interface.

    • Cause: Vigorous shaking or the presence of surfactants can lead to the formation of an emulsion, making phase separation difficult.

    • Solution:

      • Gentle Inversion: Mix the layers by gentle inversion rather than vigorous shaking.

      • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to break the emulsion by increasing the ionic strength of the aqueous phase.

      • Filtration: Filter the mixture through a pad of Celite.

      • Centrifugation: If available, centrifuging the mixture can aid in phase separation.

Method 3: Column Chromatography

Principle: Chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel, alumina) and solubility in a mobile phase (eluent).[14][15]

Troubleshooting:

  • Issue: Co-elution of this compound and the desired product.

    • Cause: The polarity of the impurity and the product are too similar.

    • Solution:

      • Solvent System Optimization: Systematically vary the polarity of the eluent. A shallow gradient of increasing polarity may improve resolution.

      • Stationary Phase: If using silica gel, consider switching to a different stationary phase like alumina or a reverse-phase silica (C18).

      • Argentation Chromatography: For compounds with unsaturation, silver nitrate-impregnated silica gel can be used to improve separation.[24]

  • Issue: Tailing of peaks on the column.

    • Cause: This can be due to overloading the column, interactions with the stationary phase, or decomposition on the column.

    • Solution:

      • Reduce Sample Load: Use a smaller amount of crude material.

      • Deactivate Stationary Phase: For sensitive compounds, the stationary phase can be deactivated by adding a small amount of a polar solvent (like triethylamine for basic compounds) to the eluent.

Method 4: Chemical Conversion

Principle: This method involves the selective chemical transformation of this compound into a compound with significantly different properties, allowing for easy separation.

Troubleshooting:

  • Hydrolysis: Thioesters can be hydrolyzed to a carboxylic acid and a thiol under basic or acidic conditions.[17][25][26][27][28] The resulting carboxylate salt and thiol can be easily removed by an aqueous wash.

    • Issue: The desired product is also susceptible to hydrolysis.

      • Cause: Your product contains a functional group (e.g., ester, amide) that is also labile under the hydrolysis conditions.

      • Solution:

        • Mild Conditions: Use milder hydrolysis conditions, such as a weaker base (e.g., sodium bicarbonate) or shorter reaction times.

        • Enzymatic Hydrolysis: Consider using a lipase or esterase that selectively hydrolyzes the thioester.[29]

  • Oxidation: The sulfur atom in the thioester can be oxidized to a sulfoxide or sulfone.[16][17][18][19] These oxidized products are generally more polar and can be readily separated by extraction or chromatography.

    • Issue: The desired product is sensitive to oxidation.

      • Cause: Your product contains functional groups that are easily oxidized.

      • Solution:

        • Selective Oxidants: Use a mild and selective oxidizing agent. For instance, some reagents are specific for sulfur oxidation.

        • Controlled Stoichiometry: Carefully control the stoichiometry of the oxidant to favor the oxidation of the more reactive thioester.

Experimental Protocols

Protocol 1: Removal by Liquid-Liquid Extraction after Basic Hydrolysis

This protocol is suitable when the desired product is stable to mild basic conditions.

Workflow Diagram:

G reaction_mixture Reaction Mixture in Organic Solvent add_base Add Aqueous Base (e.g., 1M NaOH) reaction_mixture->add_base stir Stir at Room Temperature add_base->stir separatory_funnel Transfer to Separatory Funnel stir->separatory_funnel separate_layers Separate Layers separatory_funnel->separate_layers organic_layer Organic Layer (Product) separate_layers->organic_layer Top/Bottom layer depends on solvent density aqueous_layer Aqueous Layer (Sodium Acetate, Ethanethiolate) separate_layers->aqueous_layer wash_organic Wash Organic Layer with Brine organic_layer->wash_organic dry_organic Dry over Na2SO4 wash_organic->dry_organic filter_evaporate Filter and Evaporate dry_organic->filter_evaporate purified_product Purified Product filter_evaporate->purified_product

Caption: Workflow for removal of this compound via basic hydrolysis and extraction.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Stir the biphasic mixture vigorously at room temperature for 1-2 hours to allow for the hydrolysis of this compound.

  • Transfer the mixture to a separatory funnel.

  • Allow the layers to separate. The organic layer contains your desired product, while the aqueous layer contains the sodium acetate and sodium ethanethiolate salts.

  • Drain the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water-soluble impurities.

  • Drain the brine layer.

  • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Removal by Column Chromatography

This protocol is suitable for separating this compound from products with different polarities.

Logical Relationship Diagram:

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis pack_column Pack Column with Stationary Phase load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate purified_product Purified Product evaporate->purified_product

Caption: Logical flow for purification by column chromatography.

Step-by-Step Methodology:

  • Select a suitable stationary phase (e.g., silica gel) and solvent system (eluent) based on the polarity of your desired compound and this compound. A good starting point is often a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

  • Prepare the column: Pack a chromatography column with the chosen stationary phase slurried in the initial eluent.

  • Load the sample: Dissolve the crude reaction mixture in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elute the column: Add the eluent to the top of the column and allow it to flow through, collecting the eluate in fractions.

  • Monitor the separation: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain your purified product.

  • Combine and concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

References

Technical Support Center: S-Ethyl Ethanethioate in Acylation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Ethyl ethanethioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for acylation reactions utilizing this compound. Here, we move beyond basic protocols to explore the nuances of its reactivity, potential side reactions, and strategies to ensure the success of your experiments.

Introduction to this compound in Acylation

This compound (CH₃COSCH₂CH₃), also known as S-Ethyl thioacetate, is a versatile acylating agent.[1][2][3] The thioester functionality provides a unique reactivity profile compared to more common acylating agents like acid chlorides and anhydrides. The increased electrophilicity of the carbonyl carbon, due to the larger size and lower electronegativity of the sulfur atom, makes it highly susceptible to nucleophilic attack.[4] This heightened reactivity, however, also opens the door to a variety of potential side reactions that can impact yield, purity, and even the stereochemical integrity of your target molecule. Understanding and mitigating these side reactions is crucial for successful and reproducible outcomes.

This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Troubleshooting Guide

This section addresses specific problems that may arise during acylation reactions with this compound.

Low or No Product Yield

Question: I am seeing very low conversion of my starting material to the desired acylated product. What are the potential causes and how can I improve my yield?

Answer:

Low yields in acylations with this compound can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

1. Reagent Quality and Stability:

  • Purity of this compound: Impurities in the acylating agent can inhibit the reaction. Ensure you are using a high-purity grade of this compound. It is a colorless to pale yellow liquid; a significant color change may indicate degradation.

  • Hydrolysis: this compound can slowly hydrolyze in the presence of water to form acetic acid and ethanethiol.[5][6] This is a common issue, especially if your solvents or other reagents are not anhydrous. The resulting acetic acid is a much weaker acylating agent.

    • Solution: Use anhydrous solvents and reagents. If necessary, distill solvents and dry reagents before use. Store this compound under an inert atmosphere (e.g., argon or nitrogen) and away from moisture.

2. Reaction Conditions:

  • Temperature: While many acylations proceed at room temperature, some may require heating to overcome the activation energy. Conversely, excessive heat can promote side reactions and decomposition.

    • Solution: Screen a range of temperatures. Start at room temperature and incrementally increase the temperature, monitoring the reaction progress by TLC or LC-MS.

  • Reaction Time: The reaction may simply need more time to reach completion.

    • Solution: Monitor the reaction over a longer period. Take aliquots at different time points to determine the optimal reaction time.

  • Stoichiometry: Ensure the correct molar ratios of reactants are being used. An excess of the nucleophile is often used to drive the reaction to completion.

3. Catalyst and Base Issues:

  • Base Strength and Compatibility: The choice of base is critical. Strong bases can deprotonate the α-carbon of the thioester, leading to self-condensation or other side reactions. Amine bases can also act as competing nucleophiles.

    • Solution: If a base is required, consider using a non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) or a hindered amine base like 2,6-lutidine. The choice of base should be carefully considered based on the pKa of the nucleophile. For instance, in the acetylation of alcohols, a base like KOH can be effective.[7][8]

  • Catalyst Activity: If using a catalyst, ensure it is active and not poisoned by impurities.

    • Solution: Use fresh catalyst and ensure all glassware and reagents are free of contaminants that could deactivate it.

Below is a troubleshooting workflow to guide your optimization process:

G cluster_main Desired Acylation cluster_side Side Reactions A This compound C Acylated Product (R-X-Ac) A->C + R-XH E Acetic Acid + Ethanethiol A->E + H2O G N-Acyl Amine A->G + R'2NH I Transesterified Product A->I + R''-OH B Nucleophile (R-XH) B->C D Water (H2O) D->E F Amine Base (R'2NH) F->G H Solvent Alcohol (R''-OH) H->I

References

Technical Support Center: Optimizing S-Ethyl Ethanethioate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of S-Ethyl ethanethioate. Our goal is to equip you with the knowledge to not only identify and solve common experimental issues but also to proactively optimize your reaction conditions for improved yield and purity.

I. Reaction Overview and Mechanism

The synthesis of this compound is most commonly achieved through the nucleophilic acyl substitution of acetyl chloride with ethanethiol.[1][2] This reaction is favored for its generally high yield and straightforward procedure.

Reaction Scheme:

The reaction proceeds via a nucleophilic attack of the sulfur atom in ethanethiol on the electrophilic carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion, which then abstracts a proton from the intermediate to yield the final product and hydrogen chloride gas.[3]

II. Troubleshooting Common Synthesis Issues

This section addresses the most frequently encountered problems during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Moisture Contamination: Acetyl chloride reacts violently and exothermically with water to form acetic acid and HCl.[3][4][5] The presence of even trace amounts of moisture in your reactants, solvent, or glassware will consume your starting material and reduce the yield.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Oxidation of Ethanethiol: Ethanethiol can be oxidized to diethyl disulfide, especially in the presence of air.[6][7] This side reaction consumes the ethanethiol, thereby limiting the formation of the desired thioester.

    • Solution: Degas your solvent and consider running the reaction under an inert atmosphere to minimize exposure to oxygen.

  • Suboptimal Reaction Temperature: This reaction is exothermic. Running it at too high a temperature can promote side reactions and decrease yield. Conversely, a temperature that is too low may result in an incomplete reaction.

    • Solution: A common strategy is to add the acetyl chloride dropwise to a cooled solution (0 °C) of ethanethiol.[7][8] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction or an excess of one reactant, which can complicate purification.

    • Solution: While a 1:1 molar ratio is the theoretical ideal, empirically testing slight variations (e.g., a 1.05:1 ratio of ethanethiol to acetyl chloride) may improve the yield by ensuring the complete consumption of the more valuable or harder-to-remove reactant.[9]

Q2: I've isolated my product, but it appears to be impure. What are the likely contaminants and how can I remove them?

A2: The most common impurities are unreacted starting materials and byproducts from side reactions.

  • Unreacted Ethanethiol: Due to its volatility and strong odor, residual ethanethiol is a common impurity.

    • Removal: Careful evaporation under reduced pressure can remove most of the unreacted ethanethiol. A subsequent wash of the organic phase with a mild base solution (e.g., 5% NaOH) during workup can also help by converting the thiol to its non-volatile salt.

  • Acetic Acid: Formed from the hydrolysis of acetyl chloride.[4]

    • Removal: Acetic acid can be effectively removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) during the workup. The bicarbonate will neutralize the acid, forming sodium acetate, which is soluble in the aqueous layer.

  • Diethyl Disulfide: This is a common byproduct from the oxidation of ethanethiol.[10][11]

    • Removal: Diethyl disulfide can be challenging to remove completely due to its similar properties to the product. Careful column chromatography on silica gel is often the most effective method.

  • Hydrolyzed Product: The this compound itself can be hydrolyzed back to ethanethiol and acetic acid, particularly in the presence of acid or base during workup.[1][12]

    • Mitigation: Minimize the time the product is in contact with aqueous acidic or basic solutions during the workup. Use cold solutions where possible to slow down the rate of hydrolysis.

Q3: The reaction mixture turned cloudy or a precipitate formed. What does this indicate?

A3: A cloudy appearance or precipitate formation is not typically expected in this reaction if conducted under anhydrous conditions.

  • Possible Cause: This could be due to the formation of insoluble impurities, possibly from reactions with contaminants in your starting materials or solvent.

  • Action: It is advisable to take a small aliquot of the reaction mixture for analysis (e.g., TLC, GC-MS) to identify the unexpected species. If the reaction has not proceeded as expected, it may be necessary to restart with purified reagents.

III. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization of reaction time and stoichiometry may be required to achieve the best results with your specific setup.

Materials:

  • Ethanethiol

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve ethanethiol (1.0 eq.) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.05 eq.) dropwise to the stirred solution of ethanethiol over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of ice-cold water.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Saturated aqueous NaHCO₃ solution (to remove HCl and acetic acid)

      • Water

      • Brine

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. If necessary, purify the product by vacuum distillation or column chromatography on silica gel.

IV. Data Presentation and Visualization

Table 1: Reactant and Product Properties
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Ethanethiol62.13350.839
Acetyl Chloride78.50521.104
This compound104.171160.979[2][5]

Diagram 1: this compound Synthesis Workflow

G reagents Ethanethiol + Acetyl Chloride in Anhydrous DCM reaction_conditions 0 °C to Room Temperature Under Inert Atmosphere reagents->reaction_conditions Stir for 1-2h workup Aqueous Workup (NaHCO3, H2O, Brine) reaction_conditions->workup Quench purification Drying and Solvent Removal workup->purification Separate & Dry Organic Layer final_product Pure this compound purification->final_product Distillation or Chromatography

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed check_moisture Check for Moisture Contamination (Reagents, Solvent, Glassware) start->check_moisture check_oxidation Consider Ethanethiol Oxidation start->check_oxidation check_temp Review Reaction Temperature start->check_temp check_stoichiometry Verify Stoichiometry start->check_stoichiometry solution_moisture Use Anhydrous Conditions & Inert Atmosphere check_moisture->solution_moisture solution_oxidation Degas Solvent & Use Inert Atmosphere check_oxidation->solution_oxidation solution_temp Optimize Temperature Profile (e.g., 0 °C to RT) check_temp->solution_temp solution_stoichiometry Empirically Optimize Molar Ratios check_stoichiometry->solution_stoichiometry

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

V. Safety Precautions

  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water.[4][11] It is a lachrymator and causes severe burns. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[4][12]

  • Ethanethiol: Extremely flammable and has a strong, unpleasant odor.[10][13] It is harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.[13]

  • Hydrogen Chloride (HCl) gas: A toxic and corrosive gas is generated as a byproduct. Ensure the reaction is performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.[10][11][12]

VI. References

  • ICSC 0470 - ETHANETHIOL. Inchem.org. --INVALID-LINK--

  • Thioester - Wikipedia. --INVALID-LINK--

  • Synthesis and stable isotope dilution assay of ethanethiol and diethyl disulfide in wine using solid phase microextraction. Effect of aging on their levels in wine. PubMed. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Yields in Phosphonate Synthesis. Benchchem. --INVALID-LINK--

  • Acetyl Chloride. ResearchGate. --INVALID-LINK--

  • Diethyl disulfide - the NIST WebBook. --INVALID-LINK--

  • Diethyl disulfide | C4H10S2 | CID 8077. PubChem. --INVALID-LINK--

  • Setting Safe Operation Conditions for Acetyl Chloride Hydrolysis through Dynamic Modelling and Bifurcation Analysis. ResearchGate. --INVALID-LINK--

  • S-Ethyl thiolacetate | C4H8OS | CID 61171. PubChem. --INVALID-LINK--

  • Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. --INVALID-LINK--

  • This compound - the NIST WebBook. --INVALID-LINK--

  • Diethyl sulfide - Wikipedia. --INVALID-LINK--

  • what is the theoretical yield of ethyl ethanoate when reacting 25 grams o... Filo. --INVALID-LINK--

  • Which Reactions Produce Acetyl Chloride? A Comprehensive Guide. Echemi. --INVALID-LINK--

  • This compound - the NIST WebBook. --INVALID-LINK--

  • Chemical Properties of this compound (CAS 625-60-5). Cheméo. --INVALID-LINK--

  • Thioester - Wikipedia. --INVALID-LINK--

  • Troubleshooting common issues in the synthesis of Benzene, [2-(methylthio)ethyl]-. Benchchem. --INVALID-LINK--

  • S-Ethyl thioacetate, 98+%. Fisher Scientific. --INVALID-LINK--

  • This compound - the NIST WebBook. --INVALID-LINK--

  • Optimization of Synthesis of Ethyl Acetate by Response Surface Method and Investigation of Reactive Sorption Effect of Hydrogel. DergiPark. --INVALID-LINK--

  • S-ethylthioacetate. ChemBK. --INVALID-LINK--

  • ethyl diethoxyacetate. Organic Syntheses Procedure. --INVALID-LINK--

  • Effect of reaction temperature on synthesis of ethyl acetate by... ResearchGate. --INVALID-LINK--

  • Recent synthesis of thietanes. PMC - NIH. --INVALID-LINK--

  • Synthesis of Ethyl Acetate. Alfa Chemistry. --INVALID-LINK--

References

Technical Support Center: Stability and Storage Guidelines for S-Ethyl ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals, offering detailed technical support for the stable storage and handling of S-Ethyl ethanethioate. Adherence to these guidelines is paramount for ensuring experimental reproducibility and the integrity of your research.

Core Directive: Understanding this compound Stability

This compound, a key reagent in many synthetic and biochemical pathways, is susceptible to degradation, which can compromise experimental outcomes. This guide provides a framework for its proper management, moving from foundational knowledge to practical troubleshooting.

Scientific Integrity & Logic: A Proactive Approach to Stability

Frequently Asked Questions (FAQs)
1. What are the primary signs of this compound degradation?

The most immediate indicator of degradation is a change in the compound's organoleptic properties. A pure sample has a distinct odor, but degradation can lead to a more pungent, unpleasant smell reminiscent of garlic or onion.[1][2][3] For quantitative analysis, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to identify and quantify impurities.[4][5][6]

2. What is the main chemical pathway of degradation?

This compound is primarily susceptible to hydrolysis, a reaction that cleaves the thioester bond to form ethanethioic acid and ethanol. This process is accelerated by the presence of moisture, acids, or bases.

3. What are the optimal storage conditions for this compound?

To maintain its chemical integrity, this compound should be stored under controlled conditions to minimize exposure to environmental factors that promote degradation.

ParameterRecommended ConditionRationale
Temperature Store in a cool, dark place, preferably at <15°C.Lower temperatures slow down the rate of chemical degradation.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen).This minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation.
Container Tightly sealed, light-resistant container (e.g., amber glass vial).[7]Protects the compound from light-induced degradation and prevents the ingress of moisture.
Incompatibilities Store away from strong oxidizing agents, acids, and bases.[7]These substances can catalyze the degradation of this compound.
Troubleshooting Guides
Scenario: Inconsistent experimental results are observed, raising concerns about the quality of the this compound being used.

This situation calls for a systematic evaluation of the compound's integrity.

Troubleshooting Workflow

G cluster_0 Preparation cluster_1 Aliquoting cluster_2 Storage & Documentation Start Start Equilibrate to Room Temp Equilibrate to Room Temp Start->Equilibrate to Room Temp Inert Atmosphere Inert Atmosphere Equilibrate to Room Temp->Inert Atmosphere Use Clean Vials Use Clean Vials Inert Atmosphere->Use Clean Vials Dispense Aliquots Dispense Aliquots Use Clean Vials->Dispense Aliquots Purge with Inert Gas Purge with Inert Gas Dispense Aliquots->Purge with Inert Gas Seal Tightly Seal Tightly Purge with Inert Gas->Seal Tightly Store at <15°C Store at <15°C Seal Tightly->Store at <15°C Log Aliquot Information Log Aliquot Information Store at <15°C->Log Aliquot Information End End Log Aliquot Information->End

References

Technical Support Center: Troubleshooting Low Yield in S-Ethyl Ethanethioate Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Ethyl ethanethioate mediated reactions. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to diagnose and resolve issues leading to low reaction yields. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound to ensure proper handling and storage, which are foundational to achieving high yields.

Q1: What are the key physical and chemical properties of this compound I should be aware of?

Understanding the properties of this compound is crucial for its effective use. It is a colorless to pale yellow liquid with a distinct garlic- or onion-like odor.[1] Key properties are summarized in the table below.

PropertyValueSource
CAS Number 625-60-5[2]
Molecular Formula C4H8OS[3][4]
Molecular Weight 104.17 g/mol [5]
Boiling Point 116-117 °C[6]
Density ~0.979 g/mL at 25 °C[7][6]
Solubility Insoluble in water; soluble in alcohol and miscible in diethyl ether.[5][6]
Refractive Index 1.456-1.468[5][8]

Its limited solubility in water and relatively low boiling point are critical considerations during aqueous workups and solvent removal steps.

Q2: How should I properly store this compound to prevent degradation?

This compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[6] Due to its susceptibility to hydrolysis, it is imperative to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent moisture ingress.

Q3: Is this compound stable under acidic or basic conditions?

Thioesters, including this compound, are susceptible to hydrolysis under both acidic and basic conditions, yielding ethanethiol and acetic acid.[9][10] The rate of hydrolysis is generally faster under basic conditions. Therefore, prolonged exposure to strong acids or bases during reaction or workup should be avoided unless it is a desired transformation.

Part 2: Troubleshooting Guide for Low Yields

This section is organized by common symptoms observed during experimentation.

Symptom 1: Low to No Product Formation

Q4: I am seeing a low conversion of my starting materials. What are the likely causes?

Low conversion is often traced back to issues with reactants, reaction conditions, or catalyst/reagent activity.

  • Cause A: Poor Quality of this compound: The reagent may have degraded due to improper storage, leading to hydrolysis.

    • Solution: Verify the purity of your this compound using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. If impurities like acetic acid or ethanethiol are detected, consider purchasing a fresh bottle or purifying the existing stock by distillation.

  • Cause B: Inefficient Activation/Reaction Conditions: Thioesters are reactive, but many transformations require specific activation or optimal conditions.[1] For instance, in acylation reactions, the nucleophilicity of the substrate is paramount.

    • Solution:

      • Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions may require heating to overcome activation energy barriers.

      • Solvent: The choice of solvent is critical. Aprotic solvents like DMF, DMSO, or THF are often preferred to avoid solvating the nucleophile too strongly, which can hinder its reactivity.[11]

      • Stoichiometry: Re-evaluate the stoichiometry of your reactants. An excess of one reagent may be necessary to drive the equilibrium towards the product.

  • Cause C: Catalyst Deactivation (if applicable): If your reaction is catalyzed, the catalyst may be inactive or poisoned.

    • Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).

Symptom 2: Complex Reaction Mixture & Presence of Multiple Side Products

Q5: My reaction mixture is showing multiple spots on TLC, and I'm struggling to isolate my desired product. What side reactions could be occurring?

The formation of byproducts is a common cause of low yields. For this compound, several side reactions are well-documented.

  • Side Reaction A: Hydrolysis

    • Explanation: As mentioned, water contamination can lead to the hydrolysis of the thioester. This consumes the starting material and introduces acidic (acetic acid) and thiol (ethanethiol) impurities into your reaction mixture.[3][12]

    • Troubleshooting:

      • Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and run the reaction under an inert atmosphere.

      • Analytical Verification: Use GC-MS to check for the presence of acetic acid and ethanethiol in your crude product.

  • Side Reaction B: Thiol-Disulfide Exchange

    • Explanation: If other thiols are present in the reaction, or if ethanethiol is formed via hydrolysis, thiol-disulfide exchange can occur, leading to the formation of disulfides and other thioesters.[13][14][15] This is especially relevant in contexts with multiple cysteine residues or other thiol-containing molecules. The reaction proceeds via a nucleophilic attack of a thiolate anion on a disulfide bond.[13]

    • Troubleshooting:

      • Control pH: Thiol-disulfide exchange is pH-dependent, as it requires the presence of the nucleophilic thiolate anion. Running the reaction at a slightly acidic pH can minimize this side reaction.

      • Scavenge Thiols: If the presence of free thiols is unavoidable, consider using a thiol scavenging reagent during workup.

  • Side Reaction C: Reaction with Nucleophilic Solvents or Reagents

    • Explanation: this compound is an acylating agent.[16] If your solvent (e.g., an alcohol) or other reagents are nucleophilic, they can compete with your desired substrate, leading to unwanted acylated byproducts.

    • Troubleshooting:

      • Choose Inert Solvents: Opt for non-nucleophilic solvents like THF, DCM, or toluene.

      • Order of Addition: Add the this compound slowly to the reaction mixture containing your substrate to minimize its reaction with other components.

Symptom 3: Significant Product Loss During Workup and Purification

Q6: My crude yield seems reasonable, but I lose a significant amount of product during extraction and purification. Why is this happening?

Product loss during workup is often due to the physical properties of the compound or improper technique.

  • Cause A: Loss During Aqueous Extraction:

    • Explanation: While this compound is generally insoluble in water, some may be lost in the aqueous layer, especially if co-solvents are used.[5][6]

    • Solution:

      • Back-Extraction: After the initial extraction, wash the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

      • Brine Wash: Wash the combined organic layers with a saturated NaCl solution (brine). This helps to remove dissolved water and can "salt out" the organic product from the aqueous phase, reducing its solubility in any remaining water.

  • Cause B: Loss During Solvent Removal (Evaporation):

    • Explanation: this compound has a relatively low boiling point (116 °C).[7] Aggressive removal of solvent under high vacuum or with excessive heat can lead to co-evaporation of the product.

    • Solution:

      • Controlled Conditions: Remove the solvent at reduced pressure and moderate temperature (e.g., using a rotary evaporator with a water bath at 30-40 °C).

      • Monitor the Process: Do not leave the evaporation unattended and stop as soon as the bulk of the solvent is removed.

  • Cause C: Difficulty in Chromatographic Purification:

    • Explanation: this compound is a relatively nonpolar compound. Choosing the right solvent system for column chromatography is essential for good separation from nonpolar impurities or starting materials.

    • Solution:

      • Optimize TLC: Before running a column, carefully develop a solvent system using TLC that gives your product an Rf value between 0.2 and 0.4 and provides good separation from impurities.

      • Use Appropriate Polarity Solvents: A common starting point for nonpolar compounds is a mixture of hexanes and ethyl acetate.

Part 3: Experimental Protocols & Visualizations

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in your this compound reactions.

TroubleshootingWorkflow start Low Yield Observed check_purity Analyze Starting Material Purity (GC-MS, NMR) start->check_purity review_conditions Review Reaction Conditions (Temp, Solvent, Time) check_purity->review_conditions Purity OK impure_sm Impure this compound check_purity->impure_sm Purity <98% analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS) review_conditions->analyze_crude Conditions OK suboptimal_cond Suboptimal Conditions review_conditions->suboptimal_cond Conditions not optimal optimize_workup Review Workup & Purification Protocol analyze_crude->optimize_workup Clean reaction side_reactions Side Reactions Identified analyze_crude->side_reactions Byproducts detected workup_loss Product Loss During Workup optimize_workup->workup_loss Yield drops after workup solution_purify Purify or Replace Reagent impure_sm->solution_purify solution_optimize Optimize Reaction Parameters suboptimal_cond->solution_optimize solution_mitigate Mitigate Side Reactions (Anhydrous, pH control) side_reactions->solution_mitigate solution_refine_workup Refine Extraction & Purification workup_loss->solution_refine_workup Hydrolysis thioester This compound (CH3COSEt) products Acetic Acid (CH3COOH) + Ethanethiol (EtSH) thioester->products Hydrolysis (Acid or Base Catalyzed) water Water (H2O) water->products ThiolDisulfideExchange thiolate Thiolate Anion (RS⁻) mixed_disulfide Mixed Disulfide (R-S-S-R') thiolate->mixed_disulfide Nucleophilic Attack disulfide Disulfide (R'-S-S-R') disulfide->mixed_disulfide leaving_thiolate Leaving Thiolate (R'S⁻) mixed_disulfide->leaving_thiolate

References

Technical Support Center: S-Ethyl Ethanethioate Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Ethyl ethanethioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the hydrolysis of this compound, including its rates and prevention. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Duality of Thioester Reactivity

This compound, a common thioester, is a valuable reagent in organic synthesis and various biochemical assays. Its utility stems from the "energy-rich" nature of the thioester bond, which makes it susceptible to nucleophilic attack, a property exploited in reactions like native chemical ligation for peptide synthesis.[1][2] However, this reactivity also presents a significant challenge: unwanted hydrolysis. This guide will equip you with the knowledge to understand, predict, and control the hydrolysis of this compound in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at neutral pH?

Contrary to some assumptions that thioesters are highly unstable in water, this compound exhibits considerable stability at neutral pH.[3] While thermodynamically favorable, the uncatalyzed hydrolysis of alkyl thioesters is kinetically slow.[3] For instance, one study reported the half-life for the hydrolysis of S-methyl thioacetate at pH 7 and 23°C to be 155 days.[4] This inherent stability at neutral pH allows for many aqueous applications, provided that acidic or basic conditions are avoided.[5][6]

Q2: What are the primary factors that influence the rate of this compound hydrolysis?

The rate of hydrolysis is predominantly influenced by pH and temperature. The reaction can be catalyzed by both acid and base.[3] Therefore, the hydrolysis rate is slowest at or near neutral pH and increases significantly in acidic or alkaline solutions.[3][7] Temperature also plays a crucial role; as with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[7]

Q3: What are the products of this compound hydrolysis?

The hydrolysis of this compound yields ethanoic acid (acetic acid) and ethanethiol.[2][8]

CH3C(O)SCH2CH3 + H2O → CH3COOH + HSCH2CH3

It is important to be aware of the properties of the products. Ethanethiol, in particular, has a strong, unpleasant odor and is susceptible to oxidation to form a disulfide, especially under basic conditions.[9]

Troubleshooting Guide

Problem 1: My this compound solution is degrading faster than expected.

Possible Causes & Solutions:

  • pH of the Solution: The most likely culprit is a non-neutral pH.

    • Troubleshooting: Measure the pH of your solution. Even seemingly neutral water can be slightly acidic due to dissolved CO2. Buffering your solution to a pH between 6 and 7.5 can significantly enhance stability.

    • Prevention: Always prepare fresh solutions of this compound in a well-buffered system at a neutral pH for applications requiring long-term stability.

  • Presence of Catalytic Impurities: Trace amounts of acids, bases, or metal ions can catalyze hydrolysis.

    • Troubleshooting: Ensure all glassware is thoroughly cleaned and rinsed with deionized water. Use high-purity solvents and reagents.

    • Prevention: If possible, use reagents and solvents that are specifically designated for sensitive applications.

  • Elevated Temperature: Storing solutions at room temperature or higher will accelerate hydrolysis.

    • Troubleshooting: If you suspect temperature-related degradation, analyze a sample of your stock solution to confirm its concentration.

    • Prevention: Store stock solutions of this compound at low temperatures (e.g., 4°C or -20°C) to minimize hydrolysis over time.

Problem 2: I am observing unexpected side products in my reaction mixture.

Possible Causes & Solutions:

  • Oxidation of Ethanethiol: Under basic conditions, the ethanethiol product of hydrolysis can be oxidized to diethyl disulfide.[9]

    • Troubleshooting: If your reaction is run under basic conditions, consider if the presence of a disulfide could interfere with your downstream analysis or subsequent reaction steps.

    • Prevention: If disulfide formation is a concern, consider running the reaction under acidic or neutral conditions. Alternatively, the inclusion of a reducing agent might be necessary, but be cautious as some reducing agents can also interact with the thioester.

  • Reaction with Buffer Components: Some buffer nucleophiles can compete with water in attacking the thioester.

    • Troubleshooting: Analyze your reaction mixture for adducts of your buffer with the acetyl group.

    • Prevention: Choose a non-nucleophilic buffer, such as phosphate, HEPES, or MES, for your reaction medium.

Mechanistic Insights: Understanding the "Why"

The hydrolysis of this compound can proceed through three distinct mechanisms depending on the pH of the solution: acid-catalyzed, neutral, and base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the thioester is protonated, which increases the electrophilicity of the carbonyl carbon.[10][11] This is followed by the nucleophilic attack of a water molecule.

graph Acid_Catalyzed_Hydrolysis { rankdir="LR"; node [shape="plaintext", fontsize=12, fontcolor="#202124"]; edge [fontsize=10, fontcolor="#5F6368"];

reactant [label="this compound"]; protonation [label="Protonation of\nCarbonyl Oxygen"]; intermediate1 [label="Protonated\nThioester"]; nucleophilic_attack [label="Nucleophilic Attack\nby Water"]; intermediate2 [label="Tetrahedral\nIntermediate"]; proton_transfer [label="Proton Transfer"]; intermediate3 [label="Protonated\nTetrahedral Intermediate"]; elimination [label="Elimination of\nEthanethiol"]; product1 [label="Ethanoic Acid"]; product2 [label="Ethanethiol"]; catalyst_regeneration [label="Deprotonation"];

reactant -> protonation [label="+ H+"]; protonation -> intermediate1; intermediate1 -> nucleophilic_attack [label="+ H2O"]; nucleophilic_attack -> intermediate2; intermediate2 -> proton_transfer; proton_transfer -> intermediate3; intermediate3 -> elimination; elimination -> product1; elimination -> product2; elimination -> catalyst_regeneration [label="- H+"]; }

Caption: Acid-Catalyzed Hydrolysis of this compound.

Neutral Hydrolysis

In neutral water, the hydrolysis proceeds via the direct nucleophilic attack of a water molecule on the carbonyl carbon.[12] This pathway is generally much slower than the acid- or base-catalyzed routes.[3]

graph Neutral_Hydrolysis { rankdir="LR"; node [shape="plaintext", fontsize=12, fontcolor="#202124"]; edge [fontsize=10, fontcolor="#5F6368"];

reactant [label="this compound"]; nucleophilic_attack [label="Nucleophilic Attack\nby Water"]; intermediate [label="Tetrahedral\nIntermediate"]; elimination [label="Elimination of\nEthanethiolate"]; product1 [label="Ethanoic Acid"]; product2 [label="Ethanethiol"];

reactant -> nucleophilic_attack [label="+ H2O"]; nucleophilic_attack -> intermediate; intermediate -> elimination; elimination -> product1; elimination -> product2; }

Caption: Neutral Hydrolysis of this compound.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a tetrahedral intermediate.[10] This is typically the fastest hydrolysis pathway.

graph Base_Catalyzed_Hydrolysis { rankdir="LR"; node [shape="plaintext", fontsize=12, fontcolor="#202124"]; edge [fontsize=10, fontcolor="#5F6368"];

reactant [label="this compound"]; nucleophilic_attack [label="Nucleophilic Attack\nby Hydroxide"]; intermediate [label="Tetrahedral\nIntermediate"]; elimination [label="Elimination of\nEthanethiolate"]; product1 [label="Ethanoate"]; product2 [label="Ethanethiol"]; protonation [label="Protonation"]; final_product1 [label="Ethanoic Acid"];

reactant -> nucleophilic_attack [label="+ OH-"]; nucleophilic_attack -> intermediate; intermediate -> elimination; elimination -> product1; elimination -> product2; product1 -> protonation [label="+ H+ (workup)"]; protonation -> final_product1; }

Caption: Base-Catalyzed Hydrolysis of this compound.

Quantitative Data: pH-Rate Profile

The rate of hydrolysis of a thioester is highly dependent on pH. The following table summarizes the relative rates under different conditions.

pH ConditionCatalystRelative RateMechanism
< 4H+FastAcid-Catalyzed
4 - 8None (H2O)SlowNeutral
> 8OH-Very FastBase-Catalyzed

This table provides a qualitative comparison. Actual rates depend on temperature and buffer composition.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis Rate by ¹H NMR Spectroscopy

This protocol allows for the direct measurement of the rate of hydrolysis by monitoring the disappearance of the this compound starting material and the appearance of the ethanoic acid and ethanethiol products.

Materials:

  • This compound

  • Buffer solution of desired pH (e.g., phosphate, acetate, or borate)

  • D₂O

  • Internal standard (e.g., sodium benzenesulfonate or 2-methyl-2-propanol)[3]

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Prepare a buffered aqueous solution at the desired pH containing a known concentration of the internal standard.

  • Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffered solution in an NMR tube. The final concentration of the thioester should be significantly lower than the buffer concentration to ensure the pH remains constant.[3]

  • Immediately acquire a ¹H NMR spectrum (t=0).

  • Acquire subsequent spectra at timed intervals.

  • Integrate the signals corresponding to the starting material, products, and the internal standard.

  • Plot the natural logarithm of the concentration of this compound versus time. The negative of the slope of this line will give the pseudo-first-order rate constant for the hydrolysis.

Protocol 2: Quenching the Hydrolysis Reaction for Analysis

For analytical techniques that require longer acquisition times (e.g., HPLC), it is often necessary to quench the hydrolysis reaction.

Materials:

  • Reaction mixture

  • Acidic quenching solution (e.g., 1 M HCl) or basic quenching solution (e.g., 1 M NaOH) depending on the subsequent analysis and stability of the analytes. For quenching hydrolysis, an acidic solution is generally preferred.

Procedure:

  • At the desired time point, withdraw an aliquot of the reaction mixture.

  • Immediately add the aliquot to a vial containing the quenching solution. The goal is to rapidly shift the pH to a range where the hydrolysis rate is negligible. For this compound, quenching with an acid to a pH of 2-3 is effective.[3]

  • The quenched sample can then be stored at a low temperature until analysis by HPLC, LC-MS, or other techniques.

References

Technical Support Center: S-Ethyl Ethanethioate Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Ethyl Ethanethioate (thioacetate) deprotection. This guide is designed for researchers, scientists, and drug development professionals who utilize the thioacetate group to protect thiols during complex organic syntheses. As a senior application scientist, I will provide field-proven insights, detailed protocols, and troubleshooting advice to help you navigate the challenges of this critical deprotection step.

The thioacetate group is widely employed as a protective measure for thiols because it offers stability and prevents the premature, often problematic, oxidation of the free thiol to a disulfide.[1] However, the success of a synthesis frequently hinges on the final, clean removal of this protecting group to unmask the reactive thiol. This guide addresses the common hurdles encountered during this process and provides robust solutions.

Section 1: Troubleshooting Guide

This section is formatted as a direct question-and-answer guide to address specific issues you may encounter during your experiments.

Question: My deprotection reaction is incomplete or proceeding very slowly. What's going wrong?

Answer: Incomplete deprotection is a common issue that typically points to two main factors: insufficient reagents or suboptimal reaction time.[2]

  • Probable Cause 1: Stoichiometry of Reagents. In base- or acid-catalyzed hydrolysis, the reagent may be consumed by other functionalities or acidic/basic impurities in your substrate or solvent.

    • Solution: Ensure you are using a sufficient excess of your deprotection reagent. For a standard sodium hydroxide (NaOH) protocol, using at least 2.0 equivalents is recommended to drive the reaction to completion.[3] If your substrate has other labile groups, a milder catalytic method might be more appropriate.

  • Probable Cause 2: Reaction Kinetics. Thioacetate hydrolysis is not always instantaneous, especially with sterically hindered substrates or under milder conditions.

    • Solution: Monitor your reaction's progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] Spot the reaction mixture alongside your starting material to visually confirm its consumption. If the reaction has stalled, consider extending the reaction time or gently increasing the temperature, while being mindful of potential side reactions.

Question: I'm getting a very low yield of my desired thiol, even though the starting material is gone. Where is my product?

Answer: Low yield in the absence of starting material strongly suggests the formation of byproducts. The most common culprit is the oxidation of your highly reactive thiol product.

  • Probable Cause: Oxidation to Disulfide. The free thiol group is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, which leads to the formation of a disulfide dimer.[1][4] This is a very common side reaction.[1]

    • Solution: Rigorous Exclusion of Oxygen. The entire process—from reaction setup to workup and purification—must be performed under an inert, oxygen-free atmosphere (e.g., nitrogen or argon).[1][3] Use degassed solvents for your reaction and for all extraction and washing steps.[5][6] After purification, if the thiol is to be stored, consider adding a stabilizer like 4-tert-butylcatechol.[5][6]

  • Probable Cause: Substrate Degradation. If your molecule contains other sensitive functional groups, the deprotection conditions may be too harsh, causing degradation.[1][2]

    • Solution: If you suspect substrate degradation, switch to a milder deprotection method. For instance, a biomimetic approach using 2-aminothiols like cysteamine at a buffered pH of 8 can cleanly deprotect thioacetates in as little as 30 minutes at room temperature, preserving sensitive functionalities.[7]

Question: My TLC/LC-MS shows a new spot that I suspect is a byproduct. What side reactions should I be aware of?

Answer: Besides disulfide formation, several other side reactions can occur, depending on your substrate's structure and the deprotection method used.

  • Probable Cause 1: Attack on Other Functional Groups. Strong bases (like NaOH or NaOMe) can hydrolyze other esters or sensitive amides in your molecule.[8] Strong acids (like HCl) can cleave other acid-labile protecting groups (e.g., silyl ethers) or hydrolyze functionalities like nitriles.[2][9]

    • Solution: Chemoselective Deprotection. To avoid these issues, you must choose a method with high chemoselectivity. Catalytic tetrabutylammonium cyanide (TBACN) has been shown to selectively cleave thioacetates in the presence of O-acetate groups.[1] Similarly, methods involving thioglycolic acid (TGA) or Dy(OTf)₃ are known for their mildness and compatibility with a range of functional groups.[4][10]

  • Probable Cause 2: Ring Opening of Heterocycles. For substrates containing sensitive heterocyclic rings, such as thiazolidines, harsh basic or acidic conditions can cause unintended ring opening.[3][4]

    • Solution: For such delicate substrates, mild, buffered systems are essential. The transthioesterification methods using TGA or 2-aminothiols at pH 8 are specifically recommended for their ability to deprotect thioesters without affecting these sensitive structures.[4][7]

Section 2: Frequently Asked Questions (FAQs)

What are the most common methods for this compound deprotection? Deprotection methods can be broadly categorized into three classes:

  • Basic Hydrolysis (Saponification): This is a classic method using strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOMe) in alcoholic solvents.[5][11] It is effective but can be too harsh for complex molecules.[1]

  • Acidic Hydrolysis: This involves using strong acids like hydrochloric acid (HCl) in solvents like methanol, often under reflux.[9] Similar to basic hydrolysis, it is not suitable for acid-sensitive substrates.[12]

  • Mild Nucleophilic and Catalytic Methods: These are modern approaches designed for sensitive substrates. They include:

    • Transthioesterification: Using reagents like thioglycolic acid (TGA) or 2-aminothiols (e.g., cysteamine, L-cysteine) in a buffered aqueous solution (pH ~8).[4][7]

    • Cyanide-Catalyzed: Using a catalytic amount of tetrabutylammonium cyanide (TBACN) in a protic solvent.[1]

    • Lewis Acid-Catalyzed: Employing catalysts like Dysprosium(III) triflate (Dy(OTf)₃).[10]

    • Other Nucleophiles: Reagents such as sodium thiomethoxide, hydrazine, and hydroxylamine have also been used.[4][9][10]

How do I choose the best deprotection method for my specific substrate? The choice depends entirely on the stability of your substrate.

  • For robust molecules without other sensitive functional groups, standard basic hydrolysis with NaOH in ethanol is often efficient and cost-effective.[5]

  • For molecules with base-labile groups (e.g., O-esters, epoxides), consider an acid-catalyzed or a milder nucleophilic method.

  • For molecules with acid-labile groups (e.g., silyl ethers, acetals), basic hydrolysis or other mild methods are necessary.

  • For highly sensitive or multifunctional substrates , especially those in peptide or natural product synthesis, a mild and chemoselective method is required. The biomimetic transthioesterification approach is often the best choice, offering high yields and short reaction times under gentle conditions.[7][13]

What is the mechanism of base-catalyzed thioacetate deprotection? The mechanism is a nucleophilic acyl substitution, also known as saponification. The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate, which then collapses. The more stable thiolate anion (RS⁻) is ejected as the leaving group, and the process yields a carboxylate salt and the thiolate. The thiolate is then protonated during the acidic workup to give the final free thiol (RSH).

Can the S-acetyl group be deprotected chemoselectively in the presence of other functional groups? Yes, this is a critical challenge in complex syntheses.[2] Chemoselectivity is achievable with the right choice of reagents. For example, catalytic tetrabutylammonium cyanide (TBACN) can deprotect a thioacetate while leaving a more stable O-acetate group intact.[1] Similarly, Dysprosium(III) triflate has been used for selective S-deacetylation.[10] The key is to use a reagent system that exploits the higher reactivity of the thioester compared to other functional groups present.

How can I monitor the progress of my deprotection reaction? Thin Layer Chromatography (TLC) is the most common and convenient method.[2] By co-spotting your reaction mixture with the starting thioacetate, you can visually track the disappearance of the starting material and the appearance of a new, typically more polar, spot corresponding to the free thiol. For more quantitative analysis, especially in kinetic studies or for complex mixtures, HPLC is the preferred method.[3]

Section 3: Experimental Protocols

Protocol 1: Standard Deprotection using Sodium Hydroxide This protocol is adapted from a standard procedure and is suitable for robust substrates.[5][6]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound substrate (1.0 eq.) in ethanol (e.g., 5 mL per mmol of substrate) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Prepare a solution of sodium hydroxide (2.0 eq.) in degassed water. Add this solution dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (typically ~80°C) for 2-4 hours. Monitor the reaction's completion by TLC.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture to pH ~7 by adding a degassed acid solution (e.g., 2 M HCl).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with a suitable degassed organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with degassed brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude thiol. The product can be further purified by column chromatography if necessary.

Protocol 2: Mild Deprotection via Thiol-Thioester Exchange (Biomimetic Approach) This method is ideal for sensitive substrates, providing high yields in short reaction times.[7]

  • Setup: Prepare a buffered solution by dissolving your thioacetate substrate (1.0 eq.) in methanol (MeOH) and, in a separate vessel, preparing an aqueous buffer at pH 8 (e.g., phosphate buffer).

  • Reaction: Under an inert atmosphere, add the thioacetate solution in MeOH to the pH 8 buffer (a common ratio is 1:9 v/v MeOH:buffer).

  • Reagent Addition: Add 2.0 equivalents of the 2-aminothiol deprotecting agent (e.g., cysteamine).

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 30 minutes. Monitor by TLC or HPLC.

  • Workup & Purification: Upon completion, proceed with a standard aqueous workup (e.g., extraction with ethyl acetate). Purify the product as needed, typically by column chromatography.

Section 4: Data & Visualizations

Table 1: Comparison of Common Deprotection Reagents

ReagentTypical ConditionsProsCons & ChallengesFunctional Group Compatibility
NaOH / KOH EtOH or MeOH, H₂O, Reflux[5]Inexpensive, effective for simple substrates.Harsh; risk of disulfide formation; not chemoselective.[1][4]Poor with esters, epoxides, and other base-labile groups.
HCl MeOH, Reflux[9]Effective for base-sensitive substrates.Harsh; requires high temp; risk of side reactions.[9]Poor with acetals, silyl ethers, and other acid-labile groups.
TBACN (catalytic) CH₃OH/CHCl₃, RT[1]Mild, catalytic, chemoselective (S-Ac vs O-Ac).Cyanide is toxic; requires strict inert atmosphere.[1]Good; can preserve O-acetyl groups.[1]
Thioglycolic Acid (TGA) Aqueous Buffer (pH 8), RT[4]Very mild, good for sensitive heterocycles.Requires aqueous buffer system; longer reaction times (24h).[4][13]Excellent; compatible with esters, amides, and heterocycles.[4]
Cysteamine Aqueous Buffer (pH 8), RT[7]Very mild, very fast (30 min), high yields, biomimetic.[7]Requires aqueous buffer system.Excellent; ideal for complex and sensitive substrates.[7]

Diagrams and Workflows

TroubleshootingWorkflow start Low Yield of Thiol Product q1 Is Starting Material (SM) Present on TLC/HPLC? start->q1 incomplete Incomplete Reaction q1->incomplete Yes q2 Is a Major Byproduct (e.g., Disulfide) Observed? q1->q2 No action1 Action: 1. Increase reagent equivalents. 2. Extend reaction time. 3. Gently increase temperature. incomplete->action1 end_node Optimize and Repeat action1->end_node side_reaction Side Reaction Occurred q2->side_reaction Yes q2->end_node No (Check Workup) action2 Action: 1. Ensure inert atmosphere (N₂/Ar). 2. Use degassed solvents. 3. Switch to milder/chemoselective method. side_reaction->action2 action2->end_node

Caption: A troubleshooting workflow for low thiol yield.

Caption: Mechanism of base-catalyzed thioacetate deprotection.

References

S-Ethyl Ethanethioate: Technical Support Center for Odor Management

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is a dedicated resource for researchers, scientists, and drug development professionals who work with S-Ethyl ethanethioate. The pervasive and potent odor of this thioester presents significant challenges in a laboratory setting. This document provides a comprehensive framework for managing these challenges, ensuring a safe, efficient, and comfortable work environment.

The Challenge of this compound Odor

This compound (also known as ethyl thioacetate) is a valuable reagent in organic synthesis. However, its utility is often overshadowed by its extremely low odor threshold and potent, unpleasant smell, frequently described as alliaceous or reminiscent of garlic and onions.[1][2][3] This potent odor can cause significant discomfort and concern in the laboratory. Effective odor management is therefore not just a matter of comfort, but also of laboratory safety and professional practice.

Part 1: Troubleshooting Guide for Acute Odor Issues

This section provides actionable solutions for immediate odor problems that may arise during experimentation.

Scenario 1: A strong odor is detected during a reaction.

Problem: A pungent, unpleasant odor is emanating from the reaction apparatus while working with this compound.

Immediate Troubleshooting Steps:

  • Verify Fume Hood Efficacy:

    • Action: Immediately check that the fume hood sash is at the appropriate height and that the airflow monitor indicates normal operation.

    • Scientific Rationale: The chemical fume hood is the primary engineering control for containing volatile and hazardous compounds.[4][5] Proper face velocity, typically between 60 and 100 feet per minute, is crucial for capturing vapors and preventing their escape into the laboratory.[6][7]

  • Inspect for System Leaks:

    • Action: Carefully examine all glassware joints, septa, and tubing connections for any potential leaks.

    • Scientific Rationale: Even a minuscule leak can release a significant amount of the highly odorous this compound vapor into the lab environment. Ensuring all connections are secure is a critical preventative measure.

  • Implement a Chemical Scrubber:

    • Action: If not already in use, vent the reaction's exhaust through a chemical scrubber containing a solution of sodium hypochlorite (bleach).[8][9]

    • Scientific Rationale: Thioesters can be oxidized by bleach to less odorous compounds, such as sulfoxides and sulfones.[9] This chemical neutralization at the source is a highly effective method for mitigating odor release.[8][10]

Experimental Protocol: Setting Up a Bleach Scrubber

  • Prepare a 10% aqueous solution of sodium hypochlorite (household bleach is generally sufficient).

  • Fill a gas washing bottle (bubbler) with the bleach solution.

  • Connect the outlet from your reaction apparatus (e.g., the top of a condenser) to the inlet of the gas washing bottle using appropriate tubing.

  • Vent the outlet of the gas washing bottle to the back of the fume hood.

  • A gentle stream of inert gas (e.g., nitrogen or argon) can be used to sweep the headspace of the reaction vessel and ensure that all volatile thioesters are directed into the scrubber.

Scenario 2: A persistent odor remains after the experiment is complete.

Problem: The experiment is finished and all primary sources of this compound have been removed, but a lingering odor persists in the laboratory.

Troubleshooting Steps:

  • Decontaminate Glassware and Equipment:

    • Action: All glassware and equipment that came into contact with this compound should be rinsed with a bleach solution and then submerged in a bleach bath for at least 14 hours.[11][12]

    • Scientific Rationale: Trace amounts of thioesters can adhere to surfaces and continue to release odorous vapors. Chemical oxidation is necessary to break down these residues.[9]

  • Clean Laboratory Surfaces:

    • Action: Wipe down all potentially contaminated surfaces, including the interior of the fume hood, benchtops, and equipment, with a compatible cleaning solution.

    • Scientific Rationale: Micro-spills and aerosolized droplets can settle on surfaces, creating a secondary source of odor.

  • Utilize Adsorbents:

    • Action: Place activated carbon packets or pads within the fume hood and in the general vicinity of the work area.

    • Scientific Rationale: Activated carbon has a high surface area and is effective at adsorbing a wide range of volatile organic compounds, including thioesters, from the air.

Diagram: Workflow for Odor Mitigation

OdorMitigationWorkflow start Odor Detected fume_hood_check Step 1: Verify Fume Hood - Check sash and airflow start->fume_hood_check leak_check Step 2: Inspect for Leaks - Check all connections fume_hood_check->leak_check If odor persists scrubber Step 3: Implement Scrubber - Use a bleach solution leak_check->scrubber If odor persists decontamination Step 4: Decontaminate - Glassware and surfaces scrubber->decontamination Post-experiment adsorbents Step 5: Use Adsorbents - Activated carbon decontamination->adsorbents For lingering odors resolved Odor Resolved adsorbents->resolved

Caption: A step-by-step workflow for addressing this compound odor in the laboratory.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound to minimize odor?

A1: this compound should be stored in a tightly sealed container with a PTFE-lined cap to prevent vapor leakage. The container should be kept in a cool, dry, and well-ventilated area, preferably within a secondary container that includes an adsorbent material like activated charcoal.

Q2: How should I dispose of waste containing this compound?

A2: All waste containing this compound, including reaction residues and contaminated solvents, must be treated as hazardous waste and disposed of according to your institution's and local environmental regulations.[13] Never pour thioester waste down the drain.

Q3: What are the primary health and safety concerns associated with this compound?

A3: this compound is a flammable liquid and can cause skin and eye irritation.[13][14] Inhalation of vapors may also lead to respiratory irritation.[15][16] It is imperative to always handle this chemical in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene are recommended), and a lab coat.[11][17][18]

Q4: Are there any less odorous alternatives to this compound?

A4: The selection of a reagent is highly dependent on the specific chemical transformation. While other acylating agents exist, if the ethylthio moiety is essential for the reaction, alternatives are limited. The focus should therefore be on robust odor containment and neutralization strategies.[19][20]

Q5: What is the best way to decontaminate a lab coat that has been exposed to this compound?

A5: If a lab coat becomes contaminated, it should be removed immediately and placed in a sealed, labeled bag. Do not take contaminated lab coats home. The coat should be professionally laundered. For minor splashes, dabbing the affected area with a cloth soaked in a dilute bleach solution may help, but professional cleaning is the most effective solution.

Table: Comparison of Odor Neutralization Agents

Neutralizing AgentMechanismRecommended ConcentrationAdvantagesDisadvantages
Sodium Hypochlorite (Bleach) Oxidation10% aqueous solutionHighly effective, readily available, and inexpensive.[9]Can be corrosive to some metals and may release chlorine gas.
Potassium Permanganate Oxidation1-5% aqueous solutionA very strong oxidizing agent that is effective for stubborn odors.Can stain surfaces and is more costly than bleach.
Activated Carbon AdsorptionN/ANon-reactive, safe to handle, and excellent for air purification.Can become saturated and requires replacement. Not suitable for liquid decontamination.
Hydrogen Peroxide Oxidation3-10% aqueous solutionLess corrosive than bleach and decomposes to water and oxygen.Generally less effective than bleach for neutralizing thioesters.

Diagram: Recommended Experimental Setup

ExperimentalSetup cluster_fume_hood Inside Chemical Fume Hood reaction_vessel Reaction Vessel (this compound) condenser Condenser reaction_vessel->condenser scrubber Gas Scrubber (Bleach Solution) condenser->scrubber Vapor Stream exhaust To Fume Hood Baffle scrubber->exhaust activated_carbon Activated Carbon Pad

Caption: An optimized experimental setup for safely handling this compound and minimizing odor release.

References

Validation & Comparative

A Comparative Guide to S-Alkyl and S-Aryl Thioesters: A Nuanced Look at Reactivity and Application

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the thioester functional group is a cornerstone of modern organic synthesis and chemical biology. While often treated as a monolithic entity, the choice of the sulfur substituent—alkyl versus aryl—imparts profound differences in stability, reactivity, and utility. This guide provides an in-depth comparative analysis of S-alkyl and S-aryl thioesters, moving beyond general principles to offer field-proven insights and supporting experimental data. We will explore the fundamental electronic and structural distinctions that govern their behavior and provide actionable guidance for their strategic deployment in complex synthetic challenges.

Part 1: The Electronic and Structural Divide: Why the S-Substituent Matters

The reactivity of a thioester is primarily dictated by the electrophilicity of its carbonyl carbon. This, in turn, is modulated by the electronic properties of the adjacent sulfur atom's substituent. The key distinction between S-alkyl and S-aryl thioesters lies in the interplay of resonance and inductive effects.

In an S-alkyl thioester, the alkyl group is a simple electron-donating group through induction. However, the primary electronic feature is the resonance donation from the sulfur lone pair into the carbonyl π* orbital. This delocalization is less efficient than in an oxygen ester due to the poorer orbital overlap between the larger sulfur 3p orbital and the carbon 2p orbital, which is a key reason for the enhanced reactivity of thioesters in general.[1][2]

In an S-aryl thioester, the situation is more complex. The aryl group, particularly a phenyl ring, is electron-withdrawing by induction. More importantly, the sulfur lone pair can delocalize not only into the carbonyl group but also into the aromatic π-system. This competition for the sulfur's lone pair electrons effectively reduces the electron donation to the carbonyl group. The result is a more electron-deficient, and therefore more electrophilic, carbonyl carbon compared to its S-alkyl counterpart.

G cluster_0 S-Alkyl Thioester cluster_1 S-Aryl Thioester A_Struct R-C(=O)-S-Alkyl A_Res R-C(-O⁻)=S⁺-Alkyl A_Struct->A_Res Resonance A_Note Sulfur lone pair primarily delocalizes into the carbonyl group. B_Struct R-C(=O)-S-Aryl B_Res1 R-C(-O⁻)=S⁺-Aryl B_Struct->B_Res1 Resonance (Carbonyl) B_Res2 R-C(=O)-S⁺=Aryl⁻ B_Struct->B_Res2 Resonance (Aryl Ring) B_Note Sulfur lone pair delocalizes into both the carbonyl and the aryl ring, increasing carbonyl electrophilicity.

Caption: Electronic delocalization in S-alkyl vs. S-aryl thioesters.

This fundamental electronic difference is the primary driver for the observed variations in their chemical behavior.

Part 2: A Tale of Two Reactivities: Acyl Transfer and Stability

The enhanced electrophilicity of S-aryl thioesters makes them superior acylating agents for a wide range of nucleophiles, but this comes at the cost of reduced stability, particularly towards hydrolysis.

Acyl-Transfer Reactions

Computational and experimental studies have consistently shown that while S-alkyl and S-aryl thioesters have similar reactivity toward hard nucleophiles like hydroxide, S-aryl thioesters are significantly more reactive toward softer nucleophiles such as amines and carbanions.[3] Thioesters, in general, are about 100 times more reactive to amine nucleophiles than their oxygen ester counterparts.[4] This heightened reactivity makes S-aryl thioesters particularly effective in peptide synthesis and other bioconjugation reactions where mild conditions are paramount.

Hydrolytic Stability

The stability of a thioester in aqueous media is critical for applications in chemical biology. S-alkyl thioesters exhibit significantly greater hydrolytic stability compared to S-aryl thioesters.[2] At neutral pH, the half-life for hydrolysis of S-methyl thioacetate is approximately 155 days, whereas aryl thioesters are much more prone to hydrolysis.[2][5] This instability can be exacerbated by common additives in biological buffers, such as the reducing agent tris(2-carboxyethyl)phosphine (TCEP), which can form a reactive acyl-phosphonium species that readily hydrolyzes.[2]

PropertyS-Alkyl Thioester (S-Methyl Thioacetate)S-Aryl Thioester (S-Phenyl Thioacetate)Rationale
Hydrolysis Half-Life (pH 7, 23°C) ~155 days[5]Significantly shorter (hours to days)Increased carbonyl electrophilicity of aryl thioester.[2]
Thiol-Thioester Exchange (kex, M-1s-1) 1.7 (with MESNa)[2]120 (with MESNa)[2]Arylthiolate is a better leaving group (lower pKa).[6]
Reactivity with Amines GoodExcellentIncreased carbonyl electrophilicity of aryl thioester.[3]

Table 1: Comparative reactivity and stability of representative S-alkyl and S-aryl thioesters. Data is compiled from studies on thioacetate models.[2][5]

Part 3: Strategic Applications in Synthesis and Chemical Biology

The distinct reactivity profiles of S-alkyl and S-aryl thioesters dictate their strategic use in different applications, most notably in transition metal-catalyzed cross-coupling and Native Chemical Ligation (NCL).

Transition Metal-Catalyzed Cross-Coupling

Thioesters are valuable precursors for ketone synthesis via reactions like the Fukuyama coupling.[7] They also participate in a range of other transformations, including decarbonylative C-S coupling to form thioethers and Liebeskind-Srogl cross-coupling.[8][9] While both thioester types are effective, the specific reaction and catalyst system may favor one over the other. For instance, palladium-catalyzed thiocarbonylation methods have been developed to efficiently synthesize a wide variety of S-aryl thioesters from readily available aryl iodides.[10][11][12]

Native Chemical Ligation (NCL)

NCL is a powerful technique for the total synthesis of proteins by joining unprotected peptide fragments.[13] The reaction hinges on a chemoselective reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine.

The choice between an S-alkyl and S-aryl thioester is a critical experimental parameter that controls the ligation kinetics.[14]

  • S-Aryl Thioesters: These are the most common choice for NCL. The corresponding arylthiolate is an excellent leaving group due to its lower pKa, facilitating the initial, reversible transthioesterification step.[6] Furthermore, aryl thiols like 4-mercaptophenylacetic acid (MPAA) are often used as catalysts to accelerate this exchange.[13]

  • S-Alkyl Thioesters: While the initial transthioesterification is slower, NCL reactions involving alkyl thioesters can proceed relatively quickly once the thioester-linked intermediate is formed.[6] Their greater stability towards hydrolysis and side reactions can be a significant advantage, particularly in complex, multi-fragment ligations or when slow, controlled ligation is desired.[14][15]

G cluster_0 Step 1: Transthioesterification (Reversible) cluster_1 Step 2: S-to-N Acyl Shift (Irreversible) P1 Peptide 1 (C-terminal Thioester) Intermediate Thioester-linked Intermediate P1->Intermediate Thiolate attack P1_note S-Aryl: Faster exchange, better leaving group. S-Alkyl: Slower exchange, more stable. P1->P1_note P2 Peptide 2 (N-terminal Cysteine) P2->Intermediate Product Ligated Protein (Native Peptide Bond) Intermediate->Product Intramolecular rearrangement

Caption: Generalized workflow for Native Chemical Ligation (NCL).

Part 4: Experimental Protocols

To provide a practical context, we describe representative protocols for the synthesis of both thioester types and a method for comparing their hydrolytic stability.

Protocol 1: Synthesis of an S-Aryl Thioester via Palladium-Catalyzed Thiocarbonylation

This protocol is adapted from methodologies for coupling aryl iodides with sources of thiocarbonyls.[11][12]

Objective: To synthesize S-phenyl benzothioate from iodobenzene and a thiophenol surrogate.

Materials:

  • Iodobenzene

  • Aryl sulfonyl hydrazide (as thiol surrogate)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd(dba)₂

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Carbon Monoxide (CO) balloon

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), dppb (2.4 mol%), and the aryl sulfonyl hydrazide (1.2 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe, followed by iodobenzene (1.0 equiv.) and DBU (2.0 equiv.).

  • Evacuate and backfill the flask with CO from a balloon.

  • Stir the reaction mixture at 80 °C for 12 hours under a CO atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the S-aryl thioester.

Causality: The palladium catalyst facilitates the oxidative addition into the aryl iodide, followed by CO insertion and reductive elimination with the in situ-generated thiol surrogate to form the C-S bond.[11][12] DBU acts as a base to generate the active thiol species.

Protocol 2: Synthesis of an S-Alkyl Thioester via Acylation of a Thiol

This is a classic and robust method for forming thioesters.[7][16]

Objective: To synthesize S-ethyl thioacetate from acetyl chloride and ethanethiol.

Materials:

  • Acetyl chloride

  • Ethanethiol

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve ethanethiol (1.0 equiv.) and pyridine (1.1 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with water, 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (product is volatile).

  • Purify by distillation or flash chromatography if necessary.

Causality: The base (pyridine) deprotonates the thiol to form the more nucleophilic thiolate, which then attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group.

Protocol 3: Comparative Analysis of Hydrolytic Stability

Objective: To compare the rate of hydrolysis of an S-alkyl vs. an S-aryl thioester by monitoring the release of the free thiol over time using Ellman's reagent.

G cluster_0 Sample Preparation cluster_1 Kinetic Measurement cluster_2 Data Analysis A1 Prepare stock solutions of S-Alkyl and S-Aryl Thioesters in a miscible organic solvent (e.g., DMSO). A2 Prepare reaction buffer (e.g., 100 mM phosphate, pH 7.4). A3 Prepare Ellman's Reagent (DTNB) solution in the same buffer. B1 Initiate hydrolysis by diluting thioester stock into buffer. B2 At timed intervals, transfer aliquots to a cuvette containing DTNB solution. B1->B2 B3 Measure absorbance at 412 nm immediately. B2->B3 C1 Generate a standard curve using the known thiol product. C2 Convert absorbance values to [Thiol] concentration. C1->C2 C3 Plot [Thiol] vs. Time and determine the initial rate of hydrolysis. C2->C3

Caption: Workflow for comparing thioester hydrolytic stability.

Procedure:

  • Preparation: Prepare 100 mM stock solutions of the S-alkyl and S-aryl thioesters in DMSO. Prepare a 100 mM phosphate buffer (pH 7.4). Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.

  • Reaction: In separate temperature-controlled vessels at 25 °C, initiate the hydrolysis by adding 10 µL of each thioester stock solution to 990 µL of the phosphate buffer (final concentration 1 mM).

  • Quantification: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours for the aryl thioester; 0, 1, 3, 7, 14 days for the alkyl thioester), withdraw a 50 µL aliquot of the reaction mixture.

  • Immediately add the aliquot to a cuvette containing 950 µL of the DTNB solution.

  • Mix and measure the absorbance at 412 nm using a spectrophotometer. The released thiol reacts with DTNB to produce a colored anion.

  • Analysis: Use a standard curve prepared with the known thiol product (e.g., thiophenol or ethanethiol) to convert absorbance values to thiol concentration. Plot the concentration of released thiol versus time for each thioester to determine the rate of hydrolysis.

Conclusion

The choice between an S-alkyl and an S-aryl thioester is not trivial; it is a strategic decision with significant implications for reaction efficiency, product stability, and experimental success. S-aryl thioesters serve as highly reactive acylating agents, ideal for applications like Native Chemical Ligation where rapid acyl transfer is desired. This reactivity, however, is coupled with decreased hydrolytic stability. Conversely, S-alkyl thioesters offer a more robust and stable alternative, making them suitable for multi-step syntheses, applications requiring high stability in aqueous environments, or when a slower, more controlled reaction is advantageous. By understanding the fundamental electronic principles that govern their behavior, researchers can harness the distinct properties of each class to overcome synthetic challenges and advance the frontiers of chemical science and drug development.

References

A Comparative Guide to Purity Validation of S-Ethyl Ethanethioate: The Ascendancy of Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and chemical manufacturing, the purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound like S-Ethyl ethanethioate (C₄H₈OS)[1][2], a volatile thioester with applications in synthesis and as a flavoring agent, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the definitive purity validation of this compound.

The Principle of Quantitative NMR (qNMR): A Foundation of Metrological Accuracy

Unlike chromatographic techniques that rely on the response of a detector to an analyte, qNMR is a primary ratio method founded on a direct physical principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal[3][4][5]. This intrinsic relationship allows for the determination of a compound's purity or concentration by co-dissolving a known mass of the analyte with a known mass of a certified internal standard in a deuterated solvent.

The purity of the analyte (Purityₓ) can be determined with high accuracy using the following equation[6][7]:

Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Purityₛₜₐ

Where:

  • I : Integral area of the signal for the analyte (x) and internal standard (std).

  • N : Number of protons generating the respective signal.

  • M : Molecular weight of the analyte and internal standard.[1]

  • m : Mass of the analyte and internal standard.

  • Purityₛₜₐ : Certified purity of the internal standard.

This direct, structure-inherent quantification grants qNMR a unique status in metrology, recognized by pharmacopeias and standards bodies like the USP and ISO, as it does not require a reference standard of the identical compound being tested[8][9][10][11].

Experimental Workflow: Purity Determination of this compound by ¹H qNMR

This section details a robust, self-validating protocol for the purity assessment of this compound.

Causality Behind Experimental Choices
  • Analyte: this compound is a volatile liquid with distinct proton signals for the acetyl (CH₃CO) and ethyl (CH₂ and CH₃) groups, making it an ideal candidate for ¹H qNMR.[12]

  • Internal Standard Selection: The choice of an internal standard is critical for accurate quantification.[13][14] For the volatile this compound, a non-volatile, non-hygroscopic, and highly pure solid internal standard is ideal to minimize weighing errors. Maleic acid is an excellent choice as it is stable, highly soluble in common NMR solvents like DMSO-d₆, and possesses a sharp singlet for its vinyl protons in a region of the ¹H NMR spectrum (~6.3 ppm) that is typically free of signals from common organic molecules, thus preventing signal overlap.[15][16]

  • Solvent: DMSO-d₆ is selected for its high boiling point, which minimizes evaporation during sample preparation, and its ability to dissolve both the non-polar analyte and the polar internal standard.

  • Acquisition Parameters: The relaxation delay (D1) is the most critical parameter for ensuring accurate quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated in both the analyte and the standard.[14][17] This ensures complete relaxation of all relevant nuclei between pulses, making the signal intensity directly proportional only to the molar concentration. A 90° pulse angle is used to maximize the signal-to-noise ratio per scan.[17]

Step-by-Step qNMR Protocol
  • Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial using a calibrated analytical balance (record mass as mₓ).

    • Accurately weigh approximately 10 mg of a certified Maleic Acid internal standard (record mass as mₛₜₐ and purity as Purityₛₜₐ) into the same vial. The use of a microbalance is recommended for highest accuracy.[18]

  • Dissolution:

    • Add approximately 0.75 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by vortexing or gentle sonication.

  • NMR Tube Loading:

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition (e.g., on a 400 MHz Spectrometer):

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum with the following critical parameters:

      • Pulse Angle (p1): 90°

      • Relaxation Delay (d1): 30 seconds (a conservative value to ensure full relaxation; T₁ determination is recommended for method optimization).[17]

      • Number of Scans (ns): 16-64 (adjust to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated).[6]

      • Acquisition Time (aq): ≥ 3 seconds.

  • Data Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate the well-resolved singlet from the acetyl protons (CH₃CO) of this compound (~2.3 ppm) and the singlet from the vinyl protons of Maleic Acid (~6.3 ppm).

  • Purity Calculation:

    • Use the previously stated purity equation with the following values:

      • Iₓ: Integral of the this compound acetyl peak.

      • Iₛₜₐ: Integral of the Maleic Acid peak.

      • Nₓ: 3 (for the CH₃CO protons).

      • Nₛₜₐ: 2 (for the CH=CH protons).

      • Mₓ: 104.17 g/mol .[1]

      • Mₛₜₐ: 116.07 g/mol .

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_calc Quantification weigh_sample Accurately Weigh This compound (mₓ) weigh_std Accurately Weigh Maleic Acid (mₛₜₐ) weigh_sample->weigh_std dissolve Dissolve in DMSO-d₆ weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (d1 ≥ 5*T₁, ns for S/N > 250) transfer->acquire process Process Data (Phase, Baseline, Integrate) acquire->process calculate Calculate Purity Using qNMR Equation process->calculate

Caption: Workflow for purity determination of this compound by ¹H qNMR.

Alternative Methodologies for Purity Assessment

While qNMR provides absolute purity, chromatographic methods are widely used for routine analysis and impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then detected and identified by a mass spectrometer.[19]

Typical Protocol for this compound:

  • Injection: A dilute solution of this compound in a volatile solvent (e.g., ethyl acetate) is injected into the GC.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Oven Program: A temperature ramp starting below the boiling point of the solvent and increasing to a temperature that ensures elution of all components.

  • Detection: Mass spectrometry in full scan mode to identify impurities.

  • Purity Estimation: Purity is often estimated by an "area percent" report, where the peak area of the main component is divided by the total area of all detected peaks. This method assumes that all compounds have an identical response factor in the detector, which is a significant and often inaccurate assumption.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[20][21]

Typical Protocol for this compound:

  • Column: A reverse-phase C18 column is typically used for moderately polar organic molecules.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

  • Detection: A UV detector. The thioester carbonyl group (C=O) has a weak chromophore, which may lead to low sensitivity, a notable disadvantage for this specific analyte.

  • Purity Estimation: Similar to GC, purity is commonly estimated via an area percent calculation from the chromatogram, which carries the same assumption of equal response factors for all components.

Objective Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification versus routine quality control.

FeatureQuantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Quantification Principle Primary Ratio Method (Absolute)[11][16]Relative (based on detector response)Relative (based on detector response)
Reference Standard Requires a certified internal standard of a different compound.[22]Requires an analyte-specific reference standard for accurate quantification; purity often estimated by area %.Requires an analyte-specific reference standard for accurate quantification; purity often estimated by area %.[23]
Accuracy & Trueness High; directly traceable to SI units.[3][4]Lower, unless using an analyte-specific standard with a calibration curve. Area % can be misleading.Lower, unless using an analyte-specific standard with a calibration curve. Area % can be misleading.
Precision Excellent (RSD < 1%) under optimized conditions.[22]High precision is achievable.High precision is achievable.
Selectivity Excellent; based on unique chemical shifts of nuclei.High; based on chromatographic retention time and mass spectrum.High; based on chromatographic retention time.
Sample Analysis Time Moderate (10-20 min per sample, plus preparation).Fast (5-30 min per sample).Fast (5-30 min per sample).
Method Development Can be rapid, especially if T₁ values are known.[24]Can be time-consuming to optimize temperature programs and column choice.Can be time-consuming to optimize mobile phase, gradient, and column choice.
Sample Nature Non-destructive; sample can be recovered.[23]Destructive.Destructive (sample is highly diluted).
Suitability for this compound Excellent. Provides definitive, absolute purity without needing a certified this compound standard.Very good for impurity profiling due to the analyte's volatility.[25]Fair. Potential for low sensitivity with UV detection.[20]

Visualization of Method Selection Logic

Method_Selection start Analytical Goal for This compound Purity? qnmr qNMR start->qnmr  Definitive  Quantification gcms GC-MS start->gcms  Routine Screening &  Volatile Impurities hplc HPLC start->hplc  Routine Screening &  Non-Volatile Impurities desc_qnmr • Absolute Purity (SI Traceable) • No Analyte-Specific Standard Available • Structure Confirmation Needed qnmr->desc_qnmr desc_gcms • Volatile Impurity Profiling • Routine Quality Control • High Sample Throughput gcms->desc_gcms desc_hplc • Non-Volatile Impurity Profiling • Established QC Method • High Sample Throughput hplc->desc_hplc

Caption: Decision guide for selecting an analytical method for this compound purity.

Conclusion

For the definitive validation of this compound purity, quantitative NMR emerges as the superior technique . Its foundation as a primary ratio method provides a direct, SI-traceable measurement of purity without the need for an often-unavailable, analyte-specific certified reference material. This capability is crucial for novel compound characterization and for establishing in-house primary standards.

While GC-MS is an excellent and complementary tool for identifying volatile impurities and for high-throughput screening, its reliance on relative area percent calculations for purity estimation can be inherently inaccurate. HPLC, though a workhorse in quality control, may be hampered by low sensitivity for this particular analyte. Therefore, for researchers, scientists, and drug development professionals who require the highest level of confidence and metrological traceability, qNMR is the authoritative choice for the purity validation of this compound.

References

A Comparative Guide to the Cross-Reactivity of S-Ethyl Ethanethioate with Common Nucleophilic Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

S-Ethyl ethanethioate (SEE) is a key thioester utilized in diverse fields, from organic synthesis to the development of therapeutic agents and bioconjugates.[1][2] Its utility is largely dictated by the reactivity of the thioester bond, a feature that makes it an excellent acyl donor but also susceptible to reactions with various nucleophiles.[3][4] Understanding the specific reactivity of SEE towards common functional groups is paramount for predicting its stability, optimizing reaction conditions, and preventing unintended side reactions. This guide provides a comprehensive comparison of the cross-reactivity of this compound with primary amines, thiols, and alcohols. We present objective experimental data derived from a standardized kinetic assay, detail the underlying chemical principles governing this reactivity, and offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Thioester Reactivity

Thioesters, characterized by the R-C(=O)-S-R' functional group, are central intermediates in both biochemistry (e.g., Acetyl-CoA) and synthetic chemistry.[1] They are considered "high-energy" functional groups because the larger atomic radius of sulfur and poorer orbital overlap with the carbonyl carbon make the C-S bond weaker and the carbonyl carbon more electrophilic compared to their oxygen-based ester counterparts.[5] This enhanced reactivity allows them to participate in acyl transfer reactions under mild conditions.[3][4]

This compound (CH₃C(O)SCH₂CH₃) is a simple yet representative alkyl thioester, making it an excellent model for studying the fundamental reactivity of this class of compounds.[6][7] Its cross-reactivity profile—the extent to which it reacts with other functional groups—is a critical consideration in:

  • Drug Development: For prodrugs that rely on thioester cleavage for activation, understanding their stability in the presence of biological nucleophiles like amine and thiol groups on proteins is essential.

  • Bioconjugation: In techniques like Native Chemical Ligation (NCL), the selective reaction of a thioester with an N-terminal cysteine is the cornerstone of the method.[1] Minimizing side reactions with other nucleophilic residues (e.g., lysine) is crucial for high yields and product purity.

  • Organic Synthesis: When using SEE as a synthetic intermediate, its compatibility with other functional groups present in the reaction mixture determines the feasibility and efficiency of the transformation.[2]

This guide aims to provide a clear, data-driven comparison of SEE's reactivity with three of the most common nucleophilic functional groups encountered in these fields: primary amines, thiols, and alcohols.[8][9][10]

Experimental Design & Rationale

To objectively compare the cross-reactivity of this compound, a standardized in-vitro kinetic study was designed. The core of this study involves incubating SEE with an equimolar amount of a representative nucleophile and monitoring the depletion of SEE over time using High-Performance Liquid Chromatography (HPLC).

Selection of Functional Groups

The following nucleophiles were chosen to represent common functional groups:

  • Primary Amine: n-Butylamine (CH₃(CH₂)₃NH₂) was selected as a model for the side chain of lysine. Its primary aliphatic nature represents a common and potent nucleophile.

  • Thiol: 1-Butanethiol (CH₃(CH₂)₃SH) was chosen to model the side chain of cysteine. Thiols are known to be excellent nucleophiles, particularly in their deprotonated thiolate form.[8][10]

  • Alcohol: 1-Butanol (CH₃(CH₂)₃OH) serves as a model for serine or threonine residues and as a general representative of hydroxyl groups.

  • Control: A reaction was run with only the buffer to quantify the rate of spontaneous hydrolysis.

Rationale for Analytical Methodology

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for monitoring reaction kinetics involving thioesters due to its high resolution, sensitivity, and reproducibility.[11]

  • Principle: RP-HPLC separates compounds based on their hydrophobicity. This compound is significantly more hydrophobic than its reaction products (e.g., acetamide, acetic acid) and the nucleophiles themselves. This difference in polarity allows for excellent separation and accurate quantification of the remaining SEE over time.

  • Self-Validation: The protocol is self-validating. The appearance of product peaks corresponding to the expected masses (verified by LC-MS) confirms the reaction pathway, while the disappearance of the SEE peak provides the kinetic data. A stable internal standard is used to correct for any injection volume variability, ensuring the trustworthiness of the quantitative data.

Experimental Protocols & Workflow

Materials
  • This compound (≥98% purity)

  • n-Butylamine (≥99% purity)

  • 1-Butanethiol (≥99% purity)

  • 1-Butanol (≥99% purity)

  • Sodium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Internal Standard (e.g., Toluene)

Experimental Workflow Diagram

The overall workflow for the comparative cross-reactivity study is depicted below.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing A Prepare 100 mM Stock of SEE in Acetonitrile B Prepare 100 mM Stock of Nucleophiles in Buffer C Prepare 100 mM Phosphate Buffer (pH 7.4) D Equilibrate Buffer & Nucleophile to 25°C E Initiate Reaction: Add SEE Stock (Final Conc: 10 mM each) D->E F Incubate at 25°C with Stirring E->F G Withdraw Aliquots at Time Points (0, 1, 4, 8, 24h) F->G H Quench with 0.1% TFA & Add Internal Standard G->H I Inject on RP-HPLC (C18 Column) H->I J Monitor SEE Peak Area at 230 nm I->J K Normalize SEE Peak Area to Internal Standard L Calculate % SEE Remaining vs. Time K->L M Plot Data & Determine Reactivity Order L->M

Caption: Experimental workflow for the cross-reactivity study.

Step-by-Step Protocol
  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in acetonitrile.

    • Prepare 100 mM stock solutions of n-butylamine, 1-butanethiol, and 1-butanol in 100 mM sodium phosphate buffer (pH 7.4).

  • Reaction Setup:

    • For each reaction, add the appropriate volume of the nucleophile stock solution to the phosphate buffer in a reaction vial to achieve a final concentration of 10 mM once SEE is added.

    • Include a "hydrolysis control" vial containing only the buffer.

    • Place the vials in a temperature-controlled shaker set to 25°C.

  • Reaction Initiation and Sampling:

    • Initiate the reactions by adding the this compound stock solution to each vial to a final concentration of 10 mM.

    • Immediately withdraw the first aliquot (t=0) and quench it.

    • Withdraw subsequent aliquots at specified time points (e.g., 1, 4, 8, and 24 hours).

  • Sample Quenching and Preparation:

    • Quench each aliquot by diluting it 1:10 in a solution of 50:50 acetonitrile:water containing 0.1% TFA and a fixed concentration of an internal standard (e.g., toluene). The acidic TFA prevents further reaction.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 10% to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify and integrate the peak corresponding to this compound.

    • Normalize the SEE peak area to the peak area of the internal standard for each time point.

    • Calculate the percentage of SEE remaining at each time point relative to the t=0 sample.

Results: A Quantitative Comparison

The stability of this compound was monitored over 24 hours in the presence of equimolar concentrations of different nucleophiles. The results are summarized in the table below.

Nucleophile (Functional Group)% this compound Remaining (Mean ± SD, n=3)
1 Hour
Buffer Control (Hydrolysis) 98.2 ± 0.5%
1-Butanol (Primary Alcohol) 97.5 ± 0.7%
n-Butylamine (Primary Amine) 65.3 ± 2.1%
1-Butanethiol (Primary Thiol) 18.9 ± 1.4%

Discussion: Mechanistic Interpretation

The experimental data clearly demonstrate a distinct hierarchy of reactivity among the tested functional groups. The order of reactivity towards this compound under these conditions is:

Thiol > Amine >> Alcohol ≈ Water (Hydrolysis)

This observed order can be explained by fundamental principles of chemical reactivity, primarily the nucleophilicity of the attacking functional group.

Reaction Pathways

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (Nu) attacks the electrophilic carbonyl carbon of the thioester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethanethiolate leaving group to form the new acylated product.

G cluster_path Nucleophilic Acyl Substitution SEE This compound (Electrophile) Intermediate Tetrahedral Intermediate SEE->Intermediate Attack on Carbonyl Carbon Nuc Nucleophile (Amine, Thiol, Alcohol) Nuc->Intermediate Product Acylated Product + Ethanethiolate Intermediate->Product Collapse & Expulsion of Leaving Group

Caption: General mechanism for thioester cross-reactivity.

Analysis of Reactivity
  • Thiols: 1-Butanethiol exhibited the highest reactivity. In a protic solvent like water at neutral pH, thiols are significantly more nucleophilic than alcohols or amines of similar basicity.[8][9][10] This is attributed to the larger size and greater polarizability of the sulfur atom, which makes its lone pair electrons more available for bonding. The reaction, known as transthioesterification, is rapid and often reversible.[12]

  • Amines: n-Butylamine was also highly reactive, leading to the complete consumption of SEE within 24 hours. The nitrogen atom in a primary amine is a strong nucleophile, readily attacking the thioester to form a stable amide bond. While generally less nucleophilic than a thiolate anion, the neutral amine is still a potent reactant.

  • Alcohols & Water: 1-Butanol showed minimal reactivity, with the rate of SEE consumption being only slightly faster than spontaneous hydrolysis in the buffer control. Alcohols and water are weaker nucleophiles compared to thiols and amines.[13] The reaction to form an oxygen ester from a thioester is generally thermodynamically unfavorable without catalysis, as the thioester is the more reactive acyl donor.[5] The slow degradation observed is primarily due to hydrolysis, a known reaction pathway for thioesters in aqueous solutions.[1][14]

Conclusion and Field-Proven Insights

This guide provides clear, quantitative data demonstrating the significant cross-reactivity of this compound with thiol and amine functional groups, while showing relative stability in the presence of alcohols under neutral aqueous conditions.

Key Takeaways for Researchers:

  • High Risk of Cross-Reactivity: When working with molecules containing both thioesters and free thiols or amines, expect rapid reactions. This is the basis for powerful tools like NCL but a significant liability if uncontrolled.

  • Protecting Groups are Essential: In multi-step syntheses, if a thiol or amine group must be preserved in the presence of a thioester, the use of appropriate protecting groups is not optional—it is mandatory.

  • pH as a Control Parameter: The nucleophilicity of thiols and amines is pH-dependent. At lower pH, these groups are protonated (-SH₂⁺, -NH₃⁺) and non-nucleophilic. Adjusting pH can be a strategy to temporarily "turn off" reactivity, although thioester hydrolysis can be accelerated under strongly acidic or basic conditions.

  • Analytical Vigilance: When analyzing thioester-containing compounds, be aware of potential degradation. Use of acidic mobile phases in HPLC can help preserve the sample during analysis, and samples should be analyzed promptly after preparation.[11]

By understanding these fundamental reactivity patterns, researchers can better design experiments, anticipate challenges, and harness the unique chemical properties of thioesters like this compound for their specific applications in chemistry, biology, and medicine.

References

A Comparative Guide to the Kinetic Studies of S-Ethyl Ethanethioate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for predicting product formation, optimizing reaction conditions, and elucidating mechanisms. S-Ethyl ethanethioate, a simple yet important thioester, serves as a valuable model compound for studying the reactivity of the thioester bond, a linkage crucial in various biological and synthetic processes. This guide provides a comprehensive comparison of the kinetic behavior of this compound in key chemical transformations—hydrolysis, aminolysis, and thiolysis—and presents methodologies for their study.

The Significance of this compound in Kinetic Studies

This compound (CH₃C(O)SCH₂CH₃), also known as S-ethyl thioacetate, is an ideal substrate for kinetic investigations due to its relatively simple structure, commercial availability, and the presence of the reactive thioester functional group. Thioesters are central to numerous biochemical reactions, most notably as derivatives of coenzyme A in metabolic pathways.[1] Understanding the kinetics of their reactions provides insights into enzymatic mechanisms and aids in the design of enzyme inhibitors and novel therapeutic agents.

This guide will delve into the comparative kinetics of this compound's reactions with water (hydrolysis), amines (aminolysis), and thiols (thiolysis), offering a framework for researchers to design and interpret their own kinetic experiments.

Comparative Kinetics of this compound Reactions

The reactivity of the thioester bond in this compound is significantly influenced by the nature of the attacking nucleophile and the reaction conditions. Here, we compare its reactivity in hydrolysis, aminolysis, and thiolysis, drawing upon available kinetic data for this compound and closely related analogues like S-methyl thioacetate.

Hydrolysis: The Reaction with Water

The hydrolysis of this compound yields acetic acid and ethanethiol. This reaction can be catalyzed by both acid and base.

Base-Catalyzed Hydrolysis: The reaction is significantly faster in the presence of a base (e.g., hydroxide ions) as the hydroxide ion is a stronger nucleophile than water. The reaction is generally considered to be a second-order process, dependent on the concentrations of both the thioester and the hydroxide ion.[2]

Acid-Catalyzed Hydrolysis: Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. This reaction is typically slower than base-catalyzed hydrolysis.[3]

For a closely related compound, S-methyl thioacetate, the rate constants for acid-mediated (ka), base-mediated (kb), and pH-independent (kw) hydrolysis have been reported as 1.5 × 10⁻⁵ M⁻¹s⁻¹, 1.6 × 10⁻¹ M⁻¹s⁻¹, and 3.6 × 10⁻⁸ s⁻¹, respectively.[1][4][5] At a neutral pH of 7 and 23°C, the half-life for the hydrolysis of S-methyl thioacetate is approximately 155 days, highlighting the relative stability of thioesters in the absence of strong catalysts.[1][4][5]

A study on the simultaneous hydrolysis and aminolysis of ethyl thioacetate (E.T.A.) at 37°C provided an overall rate constant for the alkaline hydrolysis portion of the reaction.[6]

Aminolysis: The Reaction with Amines

Aminolysis of this compound with primary or secondary amines yields an amide and ethanethiol. This reaction is generally faster than hydrolysis due to the higher nucleophilicity of amines compared to water.

The rate of aminolysis is dependent on the basicity and steric hindrance of the amine. More basic and less sterically hindered amines will generally react faster. The reaction proceeds through a nucleophilic acyl substitution mechanism.[7]

Kinetic studies on the simultaneous hydrolysis and aminolysis of ethyl thioacetate with glycine have shown that the overall observed rate constant is a sum of the contributions from both reactions.[6] This underscores the importance of considering competing reactions when studying aminolysis in aqueous environments.

Thiolysis: The Thiol-Thioester Exchange

Thiolysis, or thiol-thioester exchange, involves the reaction of this compound with another thiol, resulting in a new thioester and the release of ethanethiol. This is a reversible reaction that is central to processes like native chemical ligation.

The rate of thiol-thioester exchange is highly dependent on the pKa of the incoming thiol, with the thiolate anion being the active nucleophile. For S-methyl thioacetate, the second-order rate constant for thiol-thioester exchange with 2-sulfonatoethanethiolate is 1.7 M⁻¹s⁻¹.[1][4][5] At pH 7 and 23°C, with a 1 mM concentration of the exchanging thiol, the half-life of this reaction is 38 hours, which is significantly shorter than its hydrolysis half-life under the same conditions.[1][4][5]

Comparative Reactivity Summary:

ReactionNucleophileGeneral Rate ComparisonKey Factors Influencing Rate
Hydrolysis Water/HydroxideBase-catalyzed >> Acid-catalyzed > NeutralpH, Temperature
Aminolysis AminesGenerally faster than hydrolysisAmine basicity, Steric hindrance, pH
Thiolysis Thiols/ThiolatesOften faster than neutral hydrolysisThiol pKa, pH, Concentration of thiolate

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics relies on robust experimental design and precise analytical techniques. Here, we outline protocols for UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) to monitor the reactions of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a convenient method for continuously monitoring reactions that involve a change in absorbance. The disappearance of the thioester or the appearance of a product can be tracked over time. The thioester bond in this compound has a characteristic UV absorbance around 230-240 nm.

Experimental Workflow for UV-Vis Spectrophotometry:

Caption: Workflow for a typical UV-Vis spectrophotometry kinetic experiment.

Detailed Protocol for Hydrolysis Monitoring:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare a series of buffer solutions of the desired pH containing varying concentrations of the catalyst (e.g., NaOH).

  • Instrument Setup: Set the UV-Vis spectrophotometer to the desired temperature and select a wavelength where the thioester absorbs and the products do not significantly interfere (e.g., 235 nm).

  • Blanking: Fill a quartz cuvette with the buffer solution (without the thioester) and blank the instrument.

  • Reaction Initiation: Add a small aliquot of the this compound stock solution to the cuvette containing the buffer and catalyst. Mix quickly and thoroughly.

  • Data Collection: Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis: Plot the natural logarithm of the absorbance (or A_t - A_∞ if the final absorbance is not zero) versus time. The slope of the linear portion of this plot will be the negative of the pseudo-first-order rate constant (k_obs). To determine the second-order rate constant, plot k_obs versus the concentration of the catalyst (e.g., [OH⁻]). The slope of this second plot will be the second-order rate constant.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring reactions where multiple species are present, or when there is no significant change in UV-Vis absorbance. It allows for the separation and quantification of the starting material, products, and any intermediates.

Experimental Workflow for HPLC Analysis:

Caption: Workflow for a typical HPLC-based kinetic experiment.

Detailed Protocol for Aminolysis Monitoring:

  • Reaction Setup: In a thermostatted vial, combine the this compound and the amine in a suitable solvent.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop it from proceeding further. This can be done by adding a reagent that neutralizes the amine (e.g., a small amount of acid) or by rapid dilution into a cold solvent.

  • HPLC Analysis: Inject the quenched sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column). A typical mobile phase for separating this compound and its products would be a gradient of acetonitrile and water.[8]

  • Detection and Quantification: Use a UV detector (e.g., at 235 nm) to monitor the elution of the components. The concentration of each species can be determined by comparing its peak area to a pre-established calibration curve.

  • Kinetic Analysis: Plot the concentration of the reactant (this compound) or a product (the amide) as a function of time. Fit the data to the appropriate integrated rate law to determine the rate constant.

Mechanistic Insights

The reactions of this compound proceed through well-established nucleophilic acyl substitution mechanisms. Understanding these pathways is crucial for interpreting kinetic data and predicting reactivity.

Base-Catalyzed Hydrolysis Mechanism

The base-catalyzed hydrolysis of this compound involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the ethanethiolate leaving group.

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Aminolysis Mechanism

The aminolysis of this compound follows a similar pathway, with the amine acting as the nucleophile. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the more stable amide and ethanethiolate.

Caption: Mechanism of aminolysis of this compound.

Conclusion

The kinetic study of this compound reactions provides a valuable platform for understanding the fundamental principles of thioester reactivity. This guide has presented a comparative overview of its hydrolysis, aminolysis, and thiolysis, highlighting the key factors that govern the rates of these transformations. The detailed experimental protocols for UV-Vis spectrophotometry and HPLC analysis offer practical starting points for researchers to design and execute their own kinetic experiments. By combining robust experimental data with a solid understanding of reaction mechanisms, scientists can effectively harness the chemistry of thioesters for applications in drug development and beyond.

References

A Comparative Guide to Cleavage Reagents for S-Ethyl Ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of common reagents used for the cleavage of S-Ethyl ethanethioate, a representative thioester. The objective is to equip researchers, chemists, and drug development professionals with the necessary data to select the optimal reagent and protocol for their specific application, balancing reaction efficiency, selectivity, and experimental practicality.

Introduction to Thioester Cleavage

Thioesters, such as this compound (CH₃C(O)SCH₂CH₃), are pivotal functional groups in both biochemistry and synthetic organic chemistry. Their unique reactivity, intermediate between that of esters and acid chlorides, makes them valuable as acylating agents and key intermediates in carbon-carbon bond-forming reactions. The cleavage of the thioester bond is a critical step in numerous synthetic pathways, including peptide synthesis, natural product elaboration, and the release of protected functional groups.

The choice of cleavage reagent is dictated by several factors: the overall molecular structure, the presence of other sensitive functional groups (chemoselectivity), the desired reaction kinetics, and the nature of the final product. This guide will compare three primary classes of reagents for the cleavage of this compound: basic hydrolysis, aminolysis, and reductive desulfurization.

Comparative Analysis of Cleavage Reagents

We will evaluate three distinct and widely used methods for cleaving the C-S acyl bond in this compound, each yielding a different class of product.

Basic Hydrolysis with Sodium Hydroxide (NaOH)

Basic hydrolysis is a straightforward and cost-effective method for converting a thioester into its corresponding carboxylate salt.

  • Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate which subsequently collapses, expelling the ethanethiolate anion (⁻SCH₂CH₃) as the leaving group. A final acid-base reaction between the initially formed carboxylic acid and the strong base or leaving group leads to the carboxylate salt.

digraph "Basic_Hydrolysis_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Reactants sub [label=<

CH₃C(=O)SCH₂CH₃ + OH-

This compound

Hydroxide

];

// Intermediate intermed [label=<

O-

|

CH₃—C—SCH₂CH₃

|

OH

Tetrahedral Intermediate

];

// Products prod [label=<

CH₃C(=O)O- + HSCH₂CH₃

Acetate

Ethanethiol

];

// Arrows sub -> intermed [label="Nucleophilic Attack"]; intermed -> prod [label="Collapse & Proton Transfer"]; }

Figure 1: Mechanism of basic hydrolysis of this compound.

  • Experimental Insights: This method is robust but lacks chemoselectivity. Other base-sensitive functional groups, such as esters, amides (under harsh conditions), or epoxides, will likely react. The strong odor of the ethanethiol byproduct necessitates performing the reaction in a well-ventilated fume hood.

  • Protocol: Hydrolysis of this compound

    • Dissolve this compound (1.0 equiv.) in a suitable solvent like tetrahydrofuran (THF) or ethanol (5 mL per mmol of substrate).

    • Add an aqueous solution of sodium hydroxide (1.1 - 1.5 equiv., e.g., 2 M NaOH) dropwise to the stirred solution at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture in an ice bath and acidify with dilute HCl (e.g., 1 M) to protonate the carboxylate, forming acetic acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid product.

Aminolysis with Benzylamine

Aminolysis provides a direct and efficient route to synthesize amides from thioesters, a transformation that is often more favorable than from the corresponding esters.

  • Mechanism of Action: Similar to hydrolysis, the reaction is a nucleophilic acyl substitution. The amine (benzylamine) acts as the nucleophile, attacking the thioester carbonyl. The resulting tetrahedral intermediate collapses to form the more stable amide bond, releasing ethanethiolate as the leaving group.

digraph "Aminolysis_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Reactants sub [label=<

CH₃C(=O)SCH₂CH₃ + H₂NCH₂Ph

This compound

Benzylamine

];

// Intermediate intermed [label=<

O-

|

CH₃—C—SCH₂CH₃

|

H₂N+CH₂Ph

Tetrahedral Intermediate

];

// Products prod [label=<

CH₃C(=O)NHCH₂Ph + HSCH₂CH₃

N-Benzylacetamide

Ethanethiol

];

// Arrows sub -> intermed [label="Nucleophilic Attack"]; intermed -> prod [label="Collapse & Proton Transfer"]; }

Figure 2: Mechanism of aminolysis of this compound.

  • Experimental Insights: Aminolysis of thioesters is generally faster and occurs under milder conditions than the aminolysis of esters. This selectivity allows for the conversion of a thioester in the presence of an ester. The reaction is typically clean, with high yields.

  • Protocol: Aminolysis of this compound

    • In a flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as dichloromethane (DCM) or acetonitrile (5 mL per mmol).

    • Add benzylamine (1.0-1.2 equiv.) to the solution. The reaction is often exothermic.

    • Stir the mixture at room temperature and monitor by TLC for the disappearance of the thioester.

    • Upon completion, dilute the reaction mixture with DCM and wash with dilute acid (e.g., 5% HCl) to remove excess benzylamine, followed by a wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the N-benzylacetamide product, which can be further purified by recrystallization or chromatography if necessary.

Reductive Desulfurization with Raney Nickel

This method fundamentally differs from the others as it cleaves the C–S bond (both acyl-S and ethyl-S) and reduces the carbonyl group, ultimately converting the thioester to an alkane.

  • Mechanism of Action: The mechanism is complex and occurs on the surface of the heterogeneous Raney Nickel catalyst. It involves the oxidative addition of the C-S bonds to the nickel surface. The adsorbed alkyl and acyl fragments are then successively hydrogenated by the hydrogen stored within the catalyst, leading to the formation of ethane from both the acetyl and the ethyl portions of the original molecule.

digraph "Reductive_Desulfurization_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];

sub [label="this compound\n+ Raney Ni (slurry)"]; adsorption [label="Adsorption onto Ni surface\nCleavage of C-S bonds"]; hydrogenation [label="Hydrogenation of adsorbed\nfragments with H₂ from Ni"]; prod [label="Ethane (Product)\n+ Nickel Sulfide (Byproduct)"];

sub -> adsorption [label="Mixing in Ethanol"]; adsorption -> hydrogenation [label="Surface Reaction"]; hydrogenation -> prod; }

Figure 3: Simplified workflow for reductive desulfurization.

  • Experimental Insights: Raney Nickel is a pyrophoric catalyst and must be handled with extreme care, typically as a slurry in water or ethanol. This reaction is highly effective for removing sulfur from a molecule but is not chemoselective. It will reduce other functional groups like alkenes, alkynes, nitro groups, and sometimes even aromatic rings under harsh conditions.

  • Protocol: Desulfurization of this compound

    • Caution: Handle Raney Nickel in a fume hood away from ignition sources. It is pyrophoric.

    • To a flask containing this compound (1.0 equiv.) in ethanol (10 mL per mmol), add a slurry of active Raney Nickel (approx. 5-10 times the weight of the substrate).

    • Stir the suspension vigorously at room temperature or with gentle heating (e.g., 50-60 °C). The reaction progress can be monitored by GC-MS by observing the disappearance of the starting material and the evolution of ethane gas.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the nickel catalyst. The filter cake must be kept wet with solvent (e.g., ethanol or water) at all times to prevent ignition upon drying.

    • The filtrate contains the product. Since the product (ethane) is a gas, this protocol is primarily illustrative of the transformation. For higher molecular weight substrates, the alkane product would be isolated from the filtrate.

Performance Comparison Summary

The table below summarizes the key characteristics of the three cleavage methods, providing a basis for reagent selection.

FeatureBasic Hydrolysis (NaOH)Aminolysis (Benzylamine)Reductive Desulfurization (Raney Ni)
Product Type Carboxylic Acid (as salt)AmideAlkane
Bond Cleaved Acyl C-SAcyl C-SAcyl C-S and Ethyl S-C
Typical Conditions aq. NaOH, THF/EtOH, RTBenzylamine, DCM, RTRaney Ni, Ethanol, RT to 60°C
Selectivity Low (cleaves esters, etc.)Good (cleaves thioesters over esters)Very Low (reduces many functional groups)
Typical Yield High (>90%)High (>90%)High (>85%)
Key Advantage Simple, inexpensiveForms stable amides directlyComplete removal of sulfur
Key Disadvantage Low chemoselectivity, odorous byproductLimited to amine nucleophilesPyrophoric reagent, low selectivity

Conclusion and Recommendations

The optimal reagent for the cleavage of this compound is entirely dependent on the desired synthetic outcome.

  • For conversion to a carboxylic acid , basic hydrolysis is the most direct and economical route, provided other functional groups in the molecule are stable to base.

  • To synthesize an amide , aminolysis is superior, offering high yields and good chemoselectivity, particularly for substrates containing both ester and thioester moieties.

  • For the complete removal of the thioester functionality and reduction to an alkane , reductive desulfurization with Raney Nickel is highly effective, though its utility is limited by its poor selectivity and the hazardous nature of the reagent.

Researchers must carefully consider the chemical environment of the thioester within their substrate to select a method that maximizes yield and purity while minimizing unwanted side reactions.

A Comparative Guide to the Reaction Byproducts of S-Ethyl Ethanethioate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the choice of an acylating agent is pivotal, directly influencing reaction efficiency, selectivity, and the impurity profile of the final product. S-Ethyl ethanethioate, a common thioester, offers a unique reactivity profile that often translates to milder reaction conditions and improved chemoselectivity compared to its more reactive counterparts, such as acetyl chloride and acetic anhydride. This guide provides an in-depth analysis of the reaction byproducts of this compound in key synthetic transformations, offering a comparative perspective against common alternatives, supported by experimental data and detailed analytical protocols.

Introduction: The Role of this compound in Acylation Chemistry

This compound (CH₃COSCH₂CH₃) is a valuable reagent for introducing an acetyl group onto a variety of nucleophiles. Its moderate reactivity, stemming from the better leaving group ability of the ethyl thiolate anion compared to an alkoxide but weaker than a halide, allows for greater control and selectivity in complex syntheses. This is particularly advantageous in the development of pharmaceuticals and other fine chemicals where minimizing byproducts is critical.

Analysis of Reaction Byproducts in Key Transformations

The byproduct profile of a reaction is a critical factor in process development, impacting purification strategies and overall yield. Here, we dissect the byproducts generated from this compound in three fundamental reactions: hydrolysis, aminolysis, and reduction.

Hydrolysis: A Controlled Release of Acetic Acid

Hydrolysis of this compound yields acetic acid and ethanethiol.[1][2] This reaction is typically slow under neutral conditions but can be accelerated by acid or base catalysis.

Reaction: CH₃COSCH₂CH₃ + H₂O ⇌ CH₃COOH + CH₃CH₂SH

Primary Byproducts:

  • Ethanethiol (CH₃CH₂SH): A volatile and odorous compound. Its formation is a key consideration for process safety and environmental impact.

  • Acetic Acid (CH₃COOH): A common and generally benign byproduct.

Mechanistic Insight: The hydrolysis proceeds through a tetrahedral intermediate, with the rate-limiting step being the nucleophilic attack of water on the carbonyl carbon. The stability of the departing thiolate anion makes this process more favorable than the hydrolysis of a corresponding ester.

Hydrolysis reagents CH₃COSCH₂CH₃ + H₂O transition_state [Tetrahedral Intermediate]‡ reagents->transition_state Nucleophilic Attack products CH₃COOH + CH₃CH₂SH transition_state->products Leaving Group Departure

Caption: Hydrolysis of this compound.

Aminolysis: Efficient Amide Formation with Minimal Side Reactions

Aminolysis of this compound is a highly efficient method for the synthesis of amides, generating ethanethiol as the primary byproduct. This reaction is often preferred over the use of more reactive acylating agents, especially when dealing with sensitive substrates.

Reaction: CH₃COSCH₂CH₃ + R-NH₂ → CH₃CONH-R + CH₃CH₂SH

Primary Byproduct:

  • Ethanethiol (CH₃CH₂SH): As with hydrolysis, the formation of this volatile thiol is the main consideration.

Comparative Advantage: Unlike acyl chlorides which produce corrosive hydrochloric acid (HCl), or acetic anhydride which generates acetic acid that can be difficult to remove from the desired amide, the primary byproduct of thioester aminolysis is the volatile ethanethiol. This can often be readily removed under reduced pressure, simplifying purification.

Aminolysis reagents CH₃COSCH₂CH₃ + R-NH₂ intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products CH₃CONH-R + CH₃CH₂SH intermediate->products Proton Transfer & Leaving Group Departure

Caption: Aminolysis of this compound.

Reduction: Controlled Conversion to Alcohols

Reduction of this compound with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields ethanol.[3][4]

Reaction: CH₃COSCH₂CH₃ + [H] → CH₃CH₂OH + CH₃CH₂SH

Primary Byproducts:

  • Ethanethiol (CH₃CH₂SH): The sulfur-containing portion of the thioester is released as ethanethiol.

  • Metal sulfides: Formed during the workup of the reaction.

Considerations: While effective, the use of powerful and often pyrophoric reducing agents like LiAlH₄ requires careful handling and inert reaction conditions. The generation of ethanethiol also needs to be managed.

Comparative Performance with Alternative Acylating Agents

The choice of an acylating agent is a trade-off between reactivity, selectivity, cost, and the nature of the byproducts. The following table provides a comparative overview of this compound against acetyl chloride and acetic anhydride for a typical aminolysis reaction.

Acylating AgentRelative ReactivityPrimary ByproductHandling ConsiderationsTypical Side Reactions
This compound ModerateEthanethiol (volatile)Odor, requires efficient ventilation.Generally high selectivity, minimal side reactions.
Acetyl Chloride HighHCl (corrosive gas)Highly moisture-sensitive, corrosive. Requires a base to neutralize HCl, which can complicate purification.Over-acylation, reaction with other nucleophilic groups.[5]
Acetic Anhydride Moderate-HighAcetic AcidMoisture sensitive. The byproduct can be difficult to separate from the product, especially with polar amides.[6][7][8]Can lead to diacylation of primary amines under forcing conditions.

Experimental Protocols for Byproduct Analysis

Accurate identification and quantification of byproducts are essential for process optimization and quality control. The following are detailed protocols for the analysis of a typical aminolysis reaction of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Objective: To identify and quantify volatile byproducts, primarily ethanethiol.

Methodology:

  • Sample Preparation: A known volume of the reaction headspace is sampled using a gas-tight syringe. Alternatively, a small aliquot of the reaction mixture can be diluted in a suitable solvent (e.g., dichloromethane).

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating volatile compounds.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 300.

  • Data Analysis: Identification of ethanethiol is confirmed by its characteristic mass spectrum (prominent peaks at m/z 62, 47, and 29). Quantification can be achieved by creating a calibration curve using standards of known concentration.

GCMS_Workflow A Reaction Mixture B Headspace or Diluted Sample A->B C GC Injection B->C D Separation on Column C->D E MS Detection D->E F Data Analysis (Identification & Quantification) E->F

Caption: GC-MS analysis workflow for volatile byproducts.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

Objective: To quantify the desired amide product, unreacted amine, and non-volatile byproducts like acetic acid (from potential hydrolysis).

Methodology:

  • Sample Preparation: An aliquot of the reaction mixture is quenched (e.g., with a dilute acid to protonate any remaining amine) and diluted with the mobile phase.

  • HPLC Parameters:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 5% B to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a wavelength appropriate for the aromatic amine/amide (e.g., 254 nm).

  • Data Analysis: Peaks are identified by comparing their retention times to those of authentic standards. Quantification is performed by integrating the peak areas and using a calibration curve.[9][10][11][12]

HPLC_Workflow A Reaction Aliquot B Quench & Dilute A->B C HPLC Injection B->C D Separation on C18 Column C->D E UV Detection D->E F Data Analysis (Quantification) E->F

Caption: HPLC analysis workflow for non-volatile components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To provide structural confirmation of products and byproducts.

Methodology:

  • Sample Preparation: An aliquot of the reaction mixture is taken, and the solvent is evaporated. The residue is then dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants of the signals are compared to those of known standards or predicted values to confirm the structures of the components in the mixture.

Conclusion

This compound presents a compelling option for acylation reactions, particularly in scenarios where chemoselectivity and a clean byproduct profile are paramount. Its moderate reactivity allows for controlled acyl transfer, minimizing the side reactions often observed with more aggressive reagents like acetyl chloride. While the generation of ethanethiol requires appropriate handling, its volatility simplifies product purification compared to the removal of non-volatile byproducts such as acetic acid or hydrochloride salts. By understanding the reaction mechanisms and employing robust analytical techniques to monitor byproduct formation, researchers and drug development professionals can leverage the advantages of this compound to develop more efficient and sustainable synthetic processes.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of S-Ethyl Ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe handling and disposal of S-Ethyl ethanethioate (CAS 625-60-5). As researchers and drug development professionals, our commitment to safety and environmental stewardship necessitates a thorough understanding of the chemical lifecycle, from use to disposal. This guide moves beyond mere compliance, offering a framework grounded in chemical principles to ensure every step is a self-validating system of safety and responsibility.

Hazard Assessment: Understanding the "Why" Behind the Procedure

This compound is a volatile, flammable organosulfur compound with a potent, unpleasant odor.[1][2] Proper disposal is not merely a logistical step but a critical safety measure dictated by its inherent chemical properties and associated hazards. Mismanagement can lead to fire, toxic emissions, and significant environmental contamination.

The Globally Harmonized System (GHS) classifies this compound with several key hazards that directly inform our handling and disposal protocols.[3]

  • H225: Highly flammable liquid and vapor: This dictates stringent controls against ignition sources and specific storage requirements.[3]

  • H302: Harmful if swallowed: Prevents disposal via sanitary sewer systems and underscores the need for containment.[3]

  • H315: Causes skin irritation: Mandates the use of appropriate chemical-resistant gloves.[3]

  • H318: Causes serious eye damage: Requires robust eye and face protection.[3]

  • H335: May cause respiratory irritation: Necessitates handling within a certified chemical fume hood to avoid inhalation of vapors.[4]

Table 1: Physicochemical Properties of this compound

This data provides the quantitative basis for the handling procedures outlined in this guide.

PropertyValueImplication for Disposal
Molecular Formula C4H8OS[1][4][5][6]Identifies the compound as an organosulfur.
Molecular Weight 104.17 g/mol [1][3][4][5][6]Used for waste manifest calculations.
Boiling Point 116 °C (240.8 °F)[1]Volatility requires closed containers to prevent vapor release.
Flash Point 18.3 °C (65 °F)[1]Highly flammable; requires storage away from heat and ignition sources.[2]
Density 0.979 g/mL at 25 °C[1]Denser than water (if immiscible).
Solubility in Water Insoluble[3][4]Prohibits sewer disposal; spills will not dilute easily.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, establishing a robust safety perimeter is paramount. The causality is clear: the hazards identified above require specific physical barriers to prevent exposure.

  • Engineering Controls : Always handle this compound, including transferring it to a waste container, inside a certified chemical fume hood. This is the primary defense against respiratory exposure to its irritating and malodorous vapors.[2]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield. The H318 hazard classification (Causes serious eye damage) means a simple splash could have irreversible consequences.[7]

    • Hand Protection : Use nitrile or neoprene gloves. Avoid latex, which offers poor resistance. Contaminated gloves must be disposed of as hazardous waste.

    • Skin and Body Protection : Wear a flame-resistant lab coat and closed-toe, chemical-resistant footwear. Ensure full leg coverage.

Waste Collection and Segregation: A Self-Validating Protocol

The foundation of proper disposal is meticulous segregation at the point of generation. This prevents dangerous chemical reactions within the waste container and simplifies the final disposal process for licensed vendors.

Step-by-Step Collection Protocol:

  • Select a Compatible Container : Use a designated, leak-proof container made of a material compatible with organic solvents (e.g., high-density polyethylene or glass).[8][9] The container must have a secure, tight-fitting screw cap to prevent the escape of flammable vapors.[9][10]

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[8][9] Clearly write the full chemical name, "this compound," and list any other chemical constituents in the waste stream with their approximate percentages.[8] Do not use abbreviations or chemical formulas.

  • Segregate Waste Streams : Collect this compound waste in a container designated for non-halogenated organic solvents .

    • DO NOT mix with acids, bases, or oxidizers.

    • DO NOT mix with aqueous waste.

    • DO NOT mix with halogenated solvents (e.g., dichloromethane, chloroform).

  • Keep Containers Closed : The waste container must remain tightly capped at all times, except when actively adding waste.[8][9][10] This is a critical fire prevention step due to the low flash point of the chemical.[2]

  • Storage Location : Store the sealed waste container in a designated satellite accumulation area (SAA), which should be in a well-ventilated location, away from heat, sparks, or open flames.[2][9] Ensure secondary containment (e.g., a larger bin) is used to capture any potential leaks.

Disposal Methodologies: From Laboratory to Final Disposition

For research laboratories, direct chemical treatment of waste is rarely advisable due to the potential for hazardous reactions and the creation of new, regulated waste products.

Method 1: Licensed Hazardous Waste Disposal (Primary & Recommended)

This is the most secure, compliant, and scientifically sound method for disposing of this compound.

  • Accumulation : Safely accumulate the waste according to the collection protocol in Section 3. Do not fill containers beyond 90% capacity to allow for vapor expansion.[10]

  • Request Pickup : Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[8] Follow their specific procedures for documentation and transportation.

  • Mechanism of Final Disposal : The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] The most probable final disposition for this compound is high-temperature incineration .

    • Causality of Incineration : At high temperatures (typically 650-900°C or higher) and with sufficient oxygen, the organic molecule is oxidized.[12][13] The sulfur atom is converted primarily to sulfur dioxide (SO2). Industrial incinerators are equipped with "scrubbers" that react with the SO2 in the exhaust gas, neutralizing it to prevent its release into the atmosphere and the formation of acid rain.[12][14]

Method 2: Chemical Neutralization (Expert Use Only - Not Recommended for Routine Disposal)

While thioesters can be hydrolyzed by a strong base (saponification), this process is not recommended for waste disposal in a standard laboratory setting. The reaction itself generates hazardous byproducts.

  • Reaction : CH3C(O)SC2H5 + NaOH → CH3COONa + C2H5SH (Ethanethiol)

  • Why It's Not Recommended : The product, ethanethiol, is a highly volatile, flammable, and toxic gas with an extremely potent and foul odor. This procedure substitutes one hazardous chemical for another and should only be considered by experts for specific applications, not for bulk waste disposal.

The following diagram illustrates the decision-making workflow for the proper management and disposal of this compound waste.

G This compound: Disposal Decision Workflow cluster_assessment Initial Assessment cluster_routine Routine Waste Handling cluster_spill Spill Response start Waste Generated (this compound) spill_check Is this a spill? start->spill_check spill_size Spill > 100mL or in unventilated area? spill_check->spill_size Yes ppe 1. Don Correct PPE (Goggles, Gloves, Lab Coat) spill_check->ppe No (Routine Waste) evacuate Evacuate Area! Alert Colleagues spill_size->evacuate Yes (Major Spill) contain_minor Contain with absorbent pads (if trained and safe to do so) spill_size->contain_minor No (Minor Spill) fume_hood 2. Work in Fume Hood ppe->fume_hood container 3. Select & Label Compatible 'Non-Halogenated Solvent' Waste Container fume_hood->container transfer 4. Transfer Waste & Securely Cap container->transfer store 5. Store in Secondary Containment in Satellite Accumulation Area (SAA) transfer->store pickup 6. Arrange Pickup via EHS/ Licensed Vendor store->pickup call_ehs Call EHS / Emergency Response evacuate->call_ehs cleanup Collect contaminated material into a sealed, labeled waste bag/container contain_minor->cleanup cleanup->store

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Preparedness is a key component of a self-validating safety system. In the event of an accidental release, immediate and correct action is critical.[15]

Minor Spill (<100 mL, within a fume hood)
  • Alert Personnel : Inform others in the immediate area.[16]

  • Containment : Use a spill kit with a chemical absorbent (e.g., vermiculite or sand) to surround and absorb the liquid.[7] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collection : Once absorbed, carefully scoop the material into a compatible, sealable container.

  • Decontamination : Clean the spill area with soap and water.[17]

  • Disposal : Label the container with "Hazardous Waste," list all contents (including the absorbent), and manage it for disposal via your licensed vendor.

Major Spill (>100 mL or any spill outside a fume hood)
  • EVACUATE : Immediately evacuate the laboratory, alerting all personnel as you exit.[17] Close the doors to confine the vapors.

  • REPORT : From a safe location, call your institution's emergency number or 911.[15][17] Report the name of the chemical, the location, and the estimated quantity spilled.

  • SECURE : Secure the area to prevent re-entry until emergency responders arrive.[18] Do not attempt to clean up a major spill yourself.

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][15][16] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing while under a safety shower.[15] Wash the affected skin area with soap and water for 15 minutes.[15] Seek medical attention.

  • Inhalation : Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these scientifically-grounded procedures, we ensure that our innovative work in the laboratory does not come at the cost of safety or environmental integrity.

References

Mastering Safety: A Guide to Personal Protective Equipment for Handling S-Ethyl Ethanethioate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Laboratory Professionals

S-Ethyl ethanethioate (also known as S-Ethyl thioacetate) is a versatile thioester compound utilized in various research and development applications. However, its potent chemical properties, including high flammability, potential for irritation, and a powerful stench, demand rigorous adherence to safety protocols.[1][2][3] This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing in-depth, procedural guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe and compliant laboratory environment.

Hazard Assessment: Understanding the Risks of this compound

A thorough understanding of the hazards associated with this compound is the foundation of effective PPE selection. The primary risks are categorized as follows:

  • High Flammability: The compound is a highly flammable liquid and vapor, with vapors capable of forming explosive mixtures with air and traveling to an ignition source.[1][3][4] All work must be conducted away from open flames, sparks, and hot surfaces, utilizing explosion-proof equipment and ensuring all containers are properly grounded.[1][2]

  • Health Hazards:

    • Eye Irritation/Damage: Causes serious eye irritation and potentially serious eye damage.[2][3][4]

    • Skin Irritation: Causes skin irritation upon contact.[2][4][5]

    • Respiratory Irritation: Vapors may cause respiratory irritation.[1][2][5] Inhalation of high concentrations can lead to symptoms like headache, dizziness, and nausea.[2]

    • Harmful if Swallowed: The substance is categorized as harmful if ingested.[4][5]

  • Pervasive Odor: Like many sulfur-containing compounds, this compound has an extremely powerful and unpleasant odor, often described as a stench.[1][2] While not directly a toxic threat in low concentrations, the odor can cause discomfort and indicates a potential breach in containment.

These hazards necessitate a multi-layered PPE approach to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.

Core PPE Requirements: A Head-to-Toe Protocol

Handling this compound safely requires more than a standard lab coat and gloves. Each piece of PPE must be selected for its specific resistance to the chemical's properties.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical safety goggles and a face shield.[5]Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face from splashes during transfers or in case of reaction incidents.
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended).Prevents skin irritation and absorption. Nitrile and neoprene gloves offer good resistance to a range of chemicals, including thioesters.[6][7] Always check manufacturer-specific chemical resistance charts.[8][9]
Body Protection Flame-resistant laboratory coat and chemical-resistant apron.A flame-resistant lab coat protects against fire hazards. A chemical-resistant apron provides an additional barrier against spills and splashes of the liquid.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[10]A fume hood is the primary engineering control to prevent inhalation of flammable and irritating vapors.[10] For emergencies or situations with inadequate ventilation, a NIOSH-approved respirator may be necessary.[10]
Operational Protocols: From Preparation to Disposal

Procedural discipline is critical to safety. The following step-by-step workflows ensure that PPE is used effectively, minimizing the risk of exposure and cross-contamination.

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent the transfer of contaminants from the PPE to your skin or clothing.

PPE_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D1 1. Lab Coat D2 2. Safety Goggles D1->D2 D3 3. Face Shield D2->D3 D4 4. Gloves (extend over cuffs) D3->D4 F1 1. Gloves (peel off) F2 2. Face Shield F1->F2 F3 3. Lab Coat (turn inside out) F2->F3 F4 4. Safety Goggles F3->F4

Caption: PPE Donning and Doffing Workflow.

  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are accessible.[2][10]

  • PPE Inspection: Visually inspect all PPE for damage, such as cracks in goggles or tears in gloves. Never use compromised PPE.

  • Donning: Follow the donning sequence outlined in the diagram above. Ensure gloves are pulled over the cuffs of the lab coat to create a seal.

  • Chemical Handling: Conduct all transfers, weighing, and experimental procedures involving this compound inside the certified chemical fume hood.[10] Use non-sparking tools and grounded equipment to mitigate ignition risks.[1][2]

  • Post-Handling: After completing the work, securely close the primary container. Decontaminate any surfaces that may have been exposed.

  • Doffing: Follow the doffing sequence carefully to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Designated Waste Container: All disposable PPE (gloves, etc.) and materials contaminated with this compound (pipette tips, weighing boats, absorbent pads) must be collected in a designated, leak-proof hazardous waste container.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[6]

  • Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[1][6]

  • Final Disposal: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office for licensed chemical destruction or incineration.[1][6][11]

In the event of a spill, immediate and correct action is paramount.

Spill_Response Start Spill Occurs Evacuate Evacuate immediate area Alert colleagues Start->Evacuate Assess Assess spill size (Small vs. Large) Evacuate->Assess SmallSpill Small Spill: Contain with absorbent material Assess->SmallSpill Small LargeSpill Large Spill: Evacuate lab, close doors Call EHS/Emergency Response Assess->LargeSpill Large Cleanup Wearing full PPE, collect absorbent material with non-sparking tools SmallSpill->Cleanup End Report Incident LargeSpill->End Dispose Place in sealed, labeled hazardous waste container Cleanup->Dispose Decontaminate Decontaminate spill area Dispose->Decontaminate Decontaminate->End

Caption: Emergency Spill Response Flowchart.

By adhering to these rigorous PPE and handling protocols, laboratory professionals can effectively mitigate the risks associated with this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Ethyl ethanethioate
Reactant of Route 2
Reactant of Route 2
S-Ethyl ethanethioate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。